molecular formula C15H16O8S2 B108943 Dicresulene CAS No. 78480-14-5

Dicresulene

Cat. No.: B108943
CAS No.: 78480-14-5
M. Wt: 388.4 g/mol
InChI Key: CRLWISMVRNPGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicresulene, also known as this compound, is a useful research compound. Its molecular formula is C15H16O8S2 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8S2/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLWISMVRNPGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229112
Record name Dicresulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78480-14-5
Record name 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78480-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicresulene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078480145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicresulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicresulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICRESULENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I3756I7NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Dicresulene: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicresulene, with the systematic IUPAC name 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is a significant chemical entity closely related to the topical antiseptic and hemostatic agent, Policresulen. As a well-defined dimeric structure, this compound serves as a crucial reference point in the quality control and impurity profiling of Policresulen-based pharmaceutical products. This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and known biological context of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

This compound is an aromatic sulfonic acid derivative characterized by two sulfonated cresol units linked by a methylene bridge. Its chemical identity is rigorously defined by the following identifiers:

IdentifierValueSource
IUPAC Name 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid[1]
Synonyms 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid); 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid][2][3]
CAS Number 78480-14-5[2][3]
Molecular Formula C₁₅H₁₆O₈S₂[2][4]
Molecular Weight 388.41 g/mol [2][4]
Canonical SMILES CC1=CC(=C(C=C1CC2=CC(=C(C=C2O)S(=O)(=O)O)C)O)S(=O)(=O)OInferred from IUPAC name and structural components

The structural formula of this compound is presented below in a 2D diagram, generated from its known connectivity.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

This compound is known to be an impurity in the production of Policresulen, which is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[5] This indicates that the synthesis of this compound involves the reaction of a sulfonated cresol with formaldehyde. A plausible synthetic pathway is the electrophilic aromatic substitution reaction where formaldehyde acts as the electrophile, linking two molecules of 2-hydroxy-4-methylbenzenesulfonic acid.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

  • Sulfonation of m-Cresol: The starting material, m-cresol, is first sulfonated to produce 2-hydroxy-4-methylbenzenesulfonic acid.

  • Methylene Bridge Formation: The resulting sulfonic acid then undergoes a condensation reaction with formaldehyde, which forms the methylene bridge between two molecules of the sulfonated cresol.

Synthesis_Workflow m_Cresol m-Cresol Sulfonation Sulfonation m_Cresol->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄) Sulfonating_Agent->Sulfonation Intermediate 2-Hydroxy-4-methyl- benzenesulfonic acid Sulfonation->Intermediate Condensation Condensation Intermediate->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation This compound This compound Condensation->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol

Materials:

  • m-Cresol

  • Concentrated sulfuric acid (98%)

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide

  • Hydrochloric acid

  • Suitable solvent (e.g., water, acetic acid)

Procedure:

  • Sulfonation of m-Cresol:

    • In a reaction vessel equipped with a stirrer and a thermometer, carefully add m-cresol to an equimolar amount of concentrated sulfuric acid while maintaining the temperature below 50°C.

    • Stir the mixture at a controlled temperature (e.g., 100-120°C) for several hours to ensure complete sulfonation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and slowly pour it into ice-cold water to precipitate the crude 2-hydroxy-4-methylbenzenesulfonic acid.

    • Isolate the product by filtration and wash with cold water.

  • Condensation with Formaldehyde:

    • Dissolve the synthesized 2-hydroxy-4-methylbenzenesulfonic acid in a suitable solvent (e.g., aqueous solution).

    • Add approximately 0.5 molar equivalents of formaldehyde solution to the reaction mixture.

    • Adjust the pH of the solution to acidic or basic conditions, as the condensation reaction can be catalyzed by either acid or base.

    • Heat the mixture under reflux for a defined period, monitoring the formation of this compound by TLC or HPLC.

    • After the reaction is complete, cool the mixture and adjust the pH to precipitate the this compound.

    • Collect the crude product by filtration.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

    • The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValue/DescriptionSource
Appearance White to light beige solid[4]
Solubility Slightly soluble in DMSO and Methanol. As a sulfonic acid, it is expected to have high aqueous solubility.[4]
pKa (predicted) -0.74 ± 0.50 (for the sulfonic acid groups)[4]
Density (predicted) 1.593 ± 0.06 g/cm³[4]

The presence of two sulfonic acid groups and two hydroxyl groups imparts a high degree of polarity to the this compound molecule, which is consistent with its expected high solubility in water.[5][6] The predicted low pKa value is characteristic of strong sulfonic acids.

Biological and Pharmaceutical Context

This compound is primarily of interest due to its status as a known impurity of Policresulen.[2] Policresulen is utilized in medicine for its antiseptic and hemostatic properties. It is used in gynecology for the treatment of cervicitis and vaginal infections, and in dermatology for the treatment of skin lesions and for hemostasis after minor surgical procedures.[5]

The mechanism of action of Policresulen is attributed to its high acidity and its ability to coagulate proteins.[7] This leads to the selective denaturation of necrotic or pathological tissue, while leaving healthy tissue largely unaffected. Its antimicrobial effect is broad-spectrum, targeting bacteria, fungi, and some viruses.[6] It is highly probable that this compound, being a significant and structurally related component, contributes to the overall biological activity profile of Policresulen.

While specific antimicrobial data for pure this compound is scarce, the known broad-spectrum activity of Policresulen suggests that this compound would also exhibit antimicrobial properties. Further research is warranted to elucidate the specific contribution of this compound to the therapeutic effects and potential side effects of Policresulen preparations.

Conclusion

This compound is a well-defined chemical compound that is intrinsically linked to the pharmaceutical agent Policresulen. Its defined structure provides a valuable analytical standard for the quality control of Policresulen. The synthesis of this compound is based on established organic chemistry principles of sulfonation and formaldehyde condensation. Its physicochemical properties are dominated by the presence of polar sulfonic acid and hydroxyl groups, leading to high aqueous solubility. While its specific biological activities are not extensively studied in isolation, its structural similarity to the active components of Policresulen suggests a contribution to the overall therapeutic profile of this drug. This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences, highlighting the need for further investigation into its specific biological and pharmacological properties.

References

  • PubChem. (n.d.). Policresulen. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 78480-14-5 | Product Name : this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Dicresulene (CAS 78480-14-5): Characterization, Synthesis, and Pharmaceutical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicresulene, identified by the CAS number 78480-14-5, is a molecule of significant interest within the pharmaceutical sciences, primarily recognized as a principal impurity and oligomeric variant of Policresulen.[1][2] Policresulen is a topical antiseptic and hemostatic agent characterized by its unique ability to selectively coagulate necrotic and pathologically altered tissue.[3][4] Understanding the chemical nature, biological implications, and analytical control of this compound is therefore critical for ensuring the quality, safety, and efficacy of Policresulen-based pharmaceutical products. This guide provides a comprehensive technical overview of this compound, from its molecular structure and synthesis to its analytical characterization and toxicological profile, offering field-proven insights for professionals in drug development and research.

Molecular Profile and Physicochemical Properties

This compound is systematically named 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid) .[5][6] It represents the dimeric condensation product of two molecules of m-cresol-4-sulfonic acid linked by a methylene bridge. This structure is a direct consequence of the manufacturing process of Policresulen, which involves the controlled polymerization of m-cresolsulfonic acid with formaldehyde.[3][4]

Chemical Structure:

a cluster_policresulen Policresulen (and this compound) cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes policresulen High Acidity (Sulfonic Acid Groups) coagulation Selective Protein Denaturation (Necrotic Tissue) policresulen->coagulation Causes antimicrobial Broad-Spectrum Antimicrobial Action (Low pH Environment) policresulen->antimicrobial Creates hemostasis Hemostasis coagulation->hemostasis wound_healing Wound Debridement & Re-epithelialization coagulation->wound_healing infection_control Infection Control antimicrobial->infection_control

Caption: Inferred Mechanism of Action for this compound.

Synthesis and Formation Pathway

This compound is not typically synthesized as a primary target but is formed during the production of Policresulen. The synthesis involves the acid-catalyzed condensation of m-cresol-4-sulfonic acid with formaldehyde .

Proposed Synthesis Pathway:

The reaction proceeds via an electrophilic aromatic substitution mechanism. Formaldehyde, under acidic conditions, forms a reactive electrophile that attacks the electron-rich aromatic rings of two m-cresol-4-sulfonic acid molecules, resulting in the formation of a methylene bridge, typically at the position para to the hydroxyl group. Controlling the stoichiometry and reaction conditions (temperature, time) is crucial to manage the degree of polymerization. The formation of this compound (the dimer) is an early step in this polymerization process.

synthesis_workflow reactant1 m-Cresol-4-sulfonic Acid step1 Mixing & Reaction Initiation (Controlled Temperature) reactant1->step1 reactant2 Formaldehyde reactant2->step1 catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->step1 step2 Electrophilic Aromatic Substitution step1->step2 step3 Polycondensation step2->step3 product_dimer This compound (Dimer) step3->product_dimer Forms mixture of product_polymer Policresulen (Higher Oligomers) step3->product_polymer Forms mixture of

Caption: Proposed Synthesis and Formation Workflow.

Representative Laboratory Synthesis Protocol:

This protocol is a representative procedure for the synthesis of Policresulen, wherein this compound would be a significant component.

  • Sulfonation: React m-cresol with concentrated sulfuric acid at a controlled temperature (e.g., 35-40°C) to produce m-cresol-4-sulfonic acid.

  • Condensation: To the resulting sulfonic acid mixture, slowly add formaldehyde (e.g., as a 37% aqueous solution) while maintaining the temperature below a specified limit (e.g., 60-70°C) to control the exothermic reaction.

  • Polymerization: After the addition of formaldehyde is complete, continue stirring the mixture for several hours to allow for the desired degree of polymerization.

  • Work-up and Isolation: The reaction mixture, a complex blend of oligomers including this compound, is then typically diluted with water. The resulting Policresulen solution can be further purified if necessary, though for many applications the complex mixture is used. Isolation of pure this compound for analytical standard purposes would require preparative chromatography.

Analytical Characterization and Quality Control

As a known impurity, the robust analytical detection and quantification of this compound are paramount for the quality control of Policresulen drug products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC) Method:

A validated HPLC method is essential for separating this compound from the monomer, other oligomers, and related substances. A Chinese patent (CN112526032B) describes a method for detecting multiple impurities in Policresulen, including "dimercaptolphonic acid," which corresponds to this compound. [7] Experimental Protocol: HPLC for Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is typically effective. [8]* Mobile Phase: A gradient elution is often necessary to resolve the complex mixture. A common approach involves:

    • Mobile Phase A: An aqueous buffer, such as 1% ammonium acetate solution. [8] * Mobile Phase B: An organic modifier, such as methanol or acetonitrile.

  • Gradient Program: A linear gradient starting with a high percentage of aqueous phase and increasing the organic phase over time.

  • Flow Rate: Approximately 0.8 - 1.0 mL/min. [8]* Detection: UV detection at 280 nm is suitable for the aromatic chromophores. [8]* Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility. [8]* Sample Preparation: The Policresulen sample is accurately weighed and dissolved in water or the initial mobile phase to a known concentration (e.g., 0.5 mg/mL). [7]* Quantification: Quantification is performed using an external standard of pure this compound. The peak area of this compound in the sample chromatogram is compared to a calibration curve generated from the reference standard.

hplc_workflow start Policresulen Sample prep Sample Preparation (Dilution in Mobile Phase) start->prep inject Injection into HPLC System prep->inject separation Reverse-Phase C18 Column (Gradient Elution) inject->separation detection UV Detection (280 nm) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis result Impurity Profile (% this compound) analysis->result

Caption: General Workflow for HPLC Analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation:

For definitive identification, especially during method development and impurity characterization, coupling HPLC with mass spectrometry (LC-MS) is invaluable. High-resolution techniques like Quadrupole Time-of-Flight (Q-TOF) MS can provide accurate mass measurements for molecular formula confirmation and fragmentation data for structural elucidation.

  • Expected Mass Spectrum: In positive ion mode, this compound would be expected to show a protonated molecule [M+H]⁺ at m/z 389.02.

  • Fragmentation Pattern: The MS/MS fragmentation would likely involve cleavage of the methylene bridge and losses of SO₃ (80 Da), which are characteristic of sulfonic acids.

Toxicology and Safety Profile

The toxicological profile of this compound has not been extensively studied as an isolated compound. Its safety assessment is primarily considered in the context of it being an impurity in Policresulen. The safety data for related benzenesulfonic acid derivatives provide a strong basis for its likely hazard profile.

  • Local Irritation: As a strong acid, this compound is expected to be a skin and eye irritant, capable of causing chemical burns upon direct contact, consistent with the safety data for benzenesulfonic acid. [9][10]* Acute Oral Toxicity: Data for surrogate molecules like C10-C16 alkylbenzenesulfonic acid show moderate acute oral toxicity. [11][12]* Genotoxicity: The potential for the formation of genotoxic alkyl sulfonate esters is a concern for sulfonic acid drugs, but this typically requires specific reaction conditions (e.g., presence of alcohols under highly acidic conditions) that may not be present during standard synthesis and formulation. [4]Benzenesulfonic acids themselves are generally not considered to be genotoxic. [10] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the qualification and control of impurities in drug substances. The acceptable limit for this compound in Policresulen would be determined based on these guidelines and the maximum daily dose of the final drug product.

Conclusion

This compound is a chemically significant and well-defined dimer that serves as a critical quality attribute in the production of Policresulen. While it shares the functional groups responsible for the therapeutic action of its parent polymer, its primary relevance is as a process-related impurity. A thorough understanding of its formation, combined with robust analytical methods for its control, is essential for drug development professionals. This guide synthesizes the available technical information to provide a comprehensive resource for the characterization, analysis, and contextual understanding of this compound (CAS 78480-14-5) in a pharmaceutical setting.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl benzenesulfonate.
  • An, M., Chang, Z., et al. (2004). Determination of Four Related Substances in Policresulen Solution by HPLC. Chinese Journal of Pharmaceutical Analysis.
  • Google Patents. (2021). CN112526032B - Method for detecting policresulen.
  • MedChemExpress. (n.d.). This compound diammonium | Policresulen Impurity.
  • Griesenbach, U., & Ferrari, S. (2018). Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. Polymers, 10(4), 433.
  • Axios Research. (n.d.). Policresulen.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (n.d.). The Historical Development of Policresulen as an Antiseptic: A Technical Guide.
  • Elder, D. P., et al. (2014). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 66(9), 1209-1224.
  • BLD Pharm. (n.d.). 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid).
  • Google Patents. (2016). CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition.
  • Hoffbauer, M. A., & KGROUP. (n.d.).
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (1:1)
  • Santos. (2021).
  • Zhang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030.
  • Zhang, Y., et al. (2022). Chemical profiling and rapid discrimination of Blumea riparia and Blumea megacephala by UPLC-Q-Exactive-MS/MS and HPLC.
  • ChemicalBook. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid synthesis.
  • Sigma-Aldrich. (n.d.). 4-methylbenzenesulfonic acid.
  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Larrañeta, E., et al. (2015). A facile system to evaluate in vitro drug release from dissolving microneedle arrays. International Journal of Pharmaceutics, 489(1-2), 265-272.
  • PubChem. (n.d.). Benzenesulfonic acid, methyl-, mono-C20-24-branched alkyl derivs.
  • Cook, A. M., & Laue, H. (1998). Sulfonic Acids.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
  • Abdurrahman, I., et al. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 10(1), 325-334.
  • El-Kattan, A. F., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules, 22(7), 1201.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Wikipedia. (n.d.). Sulfonic acid.
  • Google Patents. (1994). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • Regulations.gov. (2019). Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment.
  • Doherty, A. T., & Smith, C. N. (1982). The effect of solvents on drug metabolism in vitro. Biochemical Pharmacology, 31(22), 3601-3606.
  • Daly, A. M., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1673-1681.
  • Google Patents. (2012). CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
  • Wosicka-Frąckowiak, H., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Pharmaceutics, 15(2), 526.
  • Javidnia, M. (2022). An Overview of In Vitro BE Studies. FDA.
  • Silva, P. R. N., et al. (2013). In vitro release of diclofenac diethylamine from gels: evaluation of generic semisolid drug products in Brazil. Brazilian Journal of Pharmaceutical Sciences, 49(2), 211-219.

Sources

An In-depth Technical Guide to the Synthesis of Dicresulene from m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Dicresulene, a polymeric condensation product of m-cresolsulfonic acid and formaldehyde, starting from the readily available precursor, m-cresol. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exposition of the chemical principles, experimental protocols, and critical parameters involved in this synthesis. The guide is structured to provide not only a procedural account but also a deep understanding of the underlying reaction mechanisms, including the regioselectivity of the initial sulfonation step and the subsequent acid-catalyzed polycondensation. This work emphasizes scientific integrity, with methodologies designed for reproducibility and self-validation, supported by citations to authoritative sources.

Introduction to this compound

This compound, also known under the non-proprietary name Policresulen, is a topical hemostatic and antiseptic agent.[1] It is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[2][3] The therapeutic efficacy of this compound is attributed to its high acidity and its ability to coagulate proteins, leading to the selective necrosis of pathological tissues while leaving healthy tissue largely unaffected.[1][] Its broad-spectrum antimicrobial activity further contributes to its clinical utility in treating various infections and lesions of the mucous membranes.[]

The synthesis of this compound is a two-step process that begins with the sulfonation of m-cresol to yield m-cresolsulfonic acid. This intermediate is then subjected to a condensation reaction with formaldehyde to produce the polymeric structure of this compound, characterized by methylene bridges linking the sulfonated cresol units.[5] A thorough understanding of each synthetic step is paramount for ensuring the quality, purity, and efficacy of the final product.

The Synthetic Pathway: From m-Cresol to this compound

The overall synthesis of this compound from m-cresol can be conceptually divided into two primary stages:

  • Stage 1: Sulfonation of m-Cresol to produce m-cresolsulfonic acid.

  • Stage 2: Polycondensation of m-Cresolsulfonic Acid with Formaldehyde to yield this compound.

The following sections will provide an in-depth analysis of each stage, including detailed experimental protocols and the scientific rationale behind the procedural steps.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Stage 1 cluster_1 Stage 2 m_Cresol m-Cresol m_Cresolsulfonic_Acid m-Cresolsulfonic Acid m_Cresol->m_Cresolsulfonic_Acid Sulfonation Sulfuric_Acid H₂SO₄ (conc.) This compound This compound m_Cresolsulfonic_Acid->this compound Polycondensation Formaldehyde Formaldehyde (CH₂O)

Caption: Overall synthesis workflow from m-Cresol to this compound.

Stage 1: Sulfonation of m-Cresol

The initial step in the synthesis of this compound is the electrophilic aromatic sulfonation of m-cresol. This reaction introduces a sulfonic acid (-SO₃H) group onto the aromatic ring of m-cresol. The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents already present on the ring. Both are ortho-, para-directing groups, and their combined influence determines the position of the incoming electrophile.

Mechanistic Insights

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a moderately activating, ortho-, para-director. In m-cresol (3-methylphenol), the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 6. Thus, positions 2, 4, and 6 are all activated. The sulfonation of m-cresol with sulfuric acid primarily yields a mixture of isomers where the sulfonic acid group is positioned ortho or para to the hydroxyl group.[6]

Experimental Protocol for the Sulfonation of m-Cresol

The following protocol is adapted from established procedures for the sulfonation of cresols.[6]

Materials and Equipment:

  • m-Cresol (1.0 mole, 108.14 g)

  • Concentrated sulfuric acid (96.5%, 1.5 moles, 147.1 g)

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser

  • Heating mantle

  • Thermometer

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, addition funnel, reflux condenser, and thermometer.

  • Charging the Reactor: Charge the flask with 108.0 g (1.0 mole) of m-cresol.

  • Addition of Sulfuric Acid: While stirring, add 147.9 g of 96.5% sulfuric acid dropwise from the addition funnel over a period of 25 minutes. The temperature of the reaction mixture will rise to approximately 80°C due to the exothermic nature of the reaction.

  • Heating: After the addition is complete, use the heating mantle to raise the temperature of the reaction mixture to 107°C over 15 minutes.

  • Reaction Monitoring: The progress of the sulfonation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: The resulting m-cresolsulfonic acid is often used directly in the next step without extensive purification. However, if isolation is required, the reaction mixture can be cooled and poured onto ice, followed by salting out the product with sodium chloride. The precipitate can then be filtered and dried.

Safety Precautions:

  • m-Cresol is toxic and corrosive.[2]

  • Concentrated sulfuric acid is highly corrosive.

  • The reaction is exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Stage 2: Polycondensation of m-Cresolsulfonic Acid with Formaldehyde

The second stage of the synthesis involves the acid-catalyzed polycondensation of the m-cresolsulfonic acid intermediate with formaldehyde. This reaction forms the polymeric backbone of this compound, with methylene bridges linking the aromatic rings.

Mechanistic Insights

The condensation reaction is an electrophilic aromatic substitution where protonated formaldehyde acts as the electrophile. The highly activated aromatic rings of m-cresolsulfonic acid undergo substitution, typically at the positions ortho to the hydroxyl group that are not occupied by the sulfonic acid group. The reaction proceeds through the formation of hydroxymethyl intermediates, which then react further with other m-cresolsulfonic acid molecules to form methylene bridges, releasing water as a byproduct. The structure of the dimeric unit of this compound has been identified as 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid, indicating a specific linkage between the monomeric units.[7]

Visualizing the Condensation Mechanism

Condensation_Mechanism m_CSA m-Cresolsulfonic Acid Hydroxymethyl_Intermediate Hydroxymethyl Intermediate m_CSA->Hydroxymethyl_Intermediate Formaldehyde CH₂O Protonated_Formaldehyde [CH₂OH]⁺ (Electrophile) Formaldehyde->Protonated_Formaldehyde Protonation H⁺ Protonation->Protonated_Formaldehyde Protonated_Formaldehyde->Hydroxymethyl_Intermediate Dicresulene_Dimer This compound Dimer + H₂O Hydroxymethyl_Intermediate->Dicresulene_Dimer Another_m_CSA m-Cresolsulfonic Acid Another_m_CSA->Dicresulene_Dimer

Caption: Simplified mechanism of acid-catalyzed condensation.

Experimental Protocol for the Polycondensation

The following is a generalized protocol for the condensation reaction. The exact molar ratios and reaction conditions can be adjusted to control the degree of polymerization and the properties of the final product.

Materials and Equipment:

  • m-Cresolsulfonic acid (from Stage 1)

  • Formaldehyde solution (e.g., 37% in water)

  • Reaction vessel with stirring and temperature control

  • Condenser

Procedure:

  • Charging the Reactor: The m-cresolsulfonic acid produced in the first stage is typically used directly.

  • Addition of Formaldehyde: To the stirred m-cresolsulfonic acid at a controlled temperature (e.g., 60-80°C), slowly add the formaldehyde solution. The molar ratio of m-cresolsulfonic acid to formaldehyde is a critical parameter that influences the chain length of the polymer.

  • Condensation Reaction: The reaction mixture is heated and stirred for a specified period to allow the polycondensation to proceed. The reaction is typically carried out under acidic conditions, with the m-cresolsulfonic acid itself acting as the catalyst.[5]

  • Monitoring the Reaction: The viscosity of the reaction mixture will increase as the polymerization progresses. The reaction can be monitored by measuring the viscosity or by analytical techniques such as gel permeation chromatography (GPC) to determine the molecular weight distribution.

  • Termination and Isolation: Once the desired degree of polymerization is achieved, the reaction is stopped by cooling. The resulting viscous solution of this compound can be purified by methods such as dialysis to remove unreacted monomers and low molecular weight oligomers. The final product is typically an aqueous solution.

Safety Precautions:

  • Formaldehyde is a known carcinogen and a sensitizer. All handling should be performed in a well-ventilated fume hood.

  • The reaction mixture is highly acidic and corrosive. Appropriate PPE is essential.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and polymeric nature.

Analytical Technique Purpose Expected Observations
Infrared (IR) Spectroscopy To identify functional groups.Broad O-H stretch (hydroxyl and sulfonic acid), aromatic C-H and C=C stretches, S=O stretches for the sulfonic acid group, and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed structure, including the position of the methylene bridges and sulfonic acid groups.Signals corresponding to aromatic protons, methyl protons, and methylene bridge protons. The chemical shifts and coupling patterns provide structural information.
Gel Permeation Chromatography (GPC) To determine the molecular weight distribution of the polymer.A distribution of molecular weights, indicating the polymeric nature of the product.
pH Measurement To confirm the acidic nature of the product.A highly acidic pH for an aqueous solution of this compound.

Conclusion

The synthesis of this compound from m-cresol is a well-established process rooted in the fundamental principles of electrophilic aromatic substitution and condensation polymerization. This guide has provided a detailed technical overview of the synthetic pathway, from the initial sulfonation of m-cresol to the final polycondensation with formaldehyde. By carefully controlling the reaction parameters at each stage, it is possible to produce this compound with the desired properties for its intended pharmaceutical applications. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

  • Benchchem. (n.d.). Preparation of Policresulen Stock Solutions for Research: Application Notes and Protocols.
  • Benchchem. (n.d.). Policresulen | 101418-00-2.
  • Wikipedia. (2023). Policresulen. In Wikipedia. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of m-cresolsulfonic acid. Retrieved from [Link]

  • CN102824358A. (2012). Policresulen compound suppository and preparation method thereof.
  • BOC Sciences. (n.d.). Policresulen Impurities.
  • CN104688671A. (2015). Compound suppository containing policresulen and preparation technology of compound suppository.
  • CN105963401A. (2016). Policresulen dibucaine hydrochloride suppository and preparation method thereof.
  • DrugFuture.com. (n.d.). Policresulen. Retrieved from [Link]

  • CN101239035A. (2008). Policresulen vaginal gel and preparation thereof.
  • Clearsynth. (n.d.). This compound | CAS No. 78480-14-5.

Sources

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicresulene, with the chemical name 5,5'-methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is recognized primarily as a significant impurity and a structural component of Policresulen. Policresulen is a topical antiseptic and hemostatic agent utilized in the treatment of various mucosal and skin lesions. An in-depth understanding of the physicochemical and chemical properties of this compound is paramount for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of Policresulen-containing products. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, outlines detailed experimental protocols for its analysis, and discusses its stability profile and potential degradation pathways.

Introduction

This compound, a dimeric sulfonic acid derivative, is structurally integral to the polymeric mixture known as Policresulen. The therapeutic efficacy of Policresulene, which involves the selective coagulation of necrotic tissue and its antimicrobial properties, is attributed to its highly acidic nature and its constituent monomers and oligomers, including this compound.[1][2][3] Therefore, the characterization and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Policresulen-based pharmaceutical products. This guide synthesizes the available technical data on this compound to serve as a valuable resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Due to the limited availability of experimental data for the isolated compound, some properties are predicted or inferred from structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5,5'-methylenebis(2-hydroxy-4-methylbenzenesulfonic acid)[4]
Synonyms Policresulen Impurity[5]
CAS Number 78480-14-5[4]
Molecular Formula C₁₅H₁₆O₈S₂[4]
Molecular Weight 388.41 g/mol
Appearance White to light beige solid (predicted)-
Melting Point Data not available. Likely to decompose at elevated temperatures.[5]
Boiling Point Data not available. Expected to decompose before boiling.-
Solubility Slightly soluble in DMSO and Methanol.-
pKa Predicted to be strongly acidic due to the sulfonic acid groups.[6]

Note: The lack of specific experimental data for some properties necessitates their estimation based on the behavior of similar aromatic sulfonic acids and phenolic compounds.

Chemical Structure and Reactivity

This compound is a methylene-bridged dimer of 2-hydroxy-4-methylbenzenesulfonic acid. The presence of phenolic hydroxyl groups and sulfonic acid moieties dictates its chemical reactivity.

Acidity

The sulfonic acid groups (-SO₃H) are strongly acidic, with pKa values comparable to that of sulfuric acid, leading to almost complete dissociation in aqueous solutions.[7][8] This high acidity is a key contributor to the mechanism of action of Policresulen, which involves protein coagulation and antimicrobial effects in a low pH environment.[2]

Reactivity of the Aromatic Ring

The benzene rings in this compound are activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. Conversely, the sulfonic acid group is a deactivating, meta-directing group. The interplay of these activating and deactivating effects governs the reactivity of the aromatic rings in further chemical transformations.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl groups can undergo reactions typical of phenols, such as etherification and esterification. They also contribute to the molecule's antioxidant properties and its ability to form complexes with metal ions.

Synthesis of this compound

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Condensation p-Cresol p-Cresol 2-hydroxy-4-methylbenzenesulfonic_acid 2-hydroxy-4-methyl- benzenesulfonic acid p-Cresol->2-hydroxy-4-methylbenzenesulfonic_acid H2SO4 This compound This compound (5,5'-methylenebis(2-hydroxy- 4-methylbenzenesulfonic acid)) 2-hydroxy-4-methylbenzenesulfonic_acid->this compound Formaldehyde (CH2O) Acid Catalyst G Sample_Preparation Sample Preparation (Dilution in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column Oven) Sample_Preparation->HPLC_System Injection Chromatographic_Separation Chromatographic Separation (Reversed-Phase C18 Column) HPLC_System->Chromatographic_Separation Elution UV_Detection UV Detection (e.g., 280 nm) Chromatographic_Separation->UV_Detection Detection Data_Analysis Data Analysis (Peak Integration and Quantification) UV_Detection->Data_Analysis Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. *[1] Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). *[1][3] Flow Rate: A flow rate of approximately 1.0 mL/min is generally suitable.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of 280 nm is appropriate for the analysis of this compound, owing to the aromatic nature of the molecule. *[1] Sample Preparation: The sample containing Policresulen is accurately weighed and dissolved in a suitable solvent, usually the mobile phase, to a known concentration.

  • Quantification: Quantification is performed by comparing the peak area of this compound in the sample chromatogram to that of a certified reference standard of known concentration.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, the methylene bridge protons, and the acidic protons of the hydroxyl and sulfonic acid groups. The aromatic region would likely display complex splitting patterns due to the substitution on the benzene rings.

    • ¹³C NMR: The carbon-13 NMR spectrum would exhibit distinct signals for the aromatic carbons, the methyl carbons, and the methylene bridge carbon. The chemical shifts would be influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H stretching of the phenolic hydroxyl and sulfonic acid groups, the S=O stretching of the sulfonic acid group, C-H stretching of the aromatic and aliphatic protons, and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometric analysis, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound and its degradation products. The fragmentation pattern would likely involve cleavage of the methylene bridge and the loss of the sulfonic acid group.

[3]### 6. Stability and Degradation

The stability of this compound is a critical parameter, especially in the context of the shelf-life of Policresulen formulations. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

Diagram 3: Forced Degradation Study Workflow

G Dicresulene_Sample This compound Sample Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) Dicresulene_Sample->Stress_Conditions Exposure Analysis_of_Degradants Analysis of Degradants Stress_Conditions->Analysis_of_Degradants LC-MS/MS Degradation_Pathway_Elucidation Degradation Pathway Elucidation Analysis_of_Degradants->Degradation_Pathway_Elucidation

Sources

Dicresulene mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Dicresulene

Abstract

This compound, the active component of the polymeric condensation product policresulen, is a topical therapeutic agent renowned for its potent antiseptic and hemostatic properties.[1][2] Its clinical utility in treating gynecological infections, oral ulcers, and skin lesions stems from a unique and targeted mechanism of action. This guide provides an in-depth exploration of the in vitro mechanisms that underpin this compound's therapeutic effects, focusing on the core principles of selective protein coagulation and the resultant cellular consequences. Tailored for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical, field-proven methodologies to provide a comprehensive framework for investigating this compound and analogous compounds.

Introduction: Chemical Identity and Therapeutic Rationale

This compound is the monomeric unit, 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), which polymerizes to form policresulen.[3] Policresulen is a polycondensation product of metacresolsulfonic acid and formaldehyde.[1][4] The resulting polymer possesses a high density of sulfonic acid groups, rendering it a strong acid. This acidity is the primary driver of its biological activity.[4]

The therapeutic rationale for this compound rests on a dual-action mechanism:

  • Selective Chemical Debridement: It targets and coagulates necrotic or pathologically altered tissues, facilitating their removal while preserving healthy tissue.[1][5]

  • Antimicrobial Barrier Formation: Its potent antiseptic properties eliminate a broad spectrum of pathogens, and the coagulated tissue layer (eschar) forms a protective barrier against further infection.[2][4]

This guide will deconstruct these clinical observations into their fundamental in vitro biochemical and cellular interactions.

Core Mechanism: High-Acidity-Mediated Protein Coagulation

The cornerstone of this compound's action is its ability to induce rapid and extensive protein coagulation. This is not a subtle modulation of a specific receptor but a direct, potent chemical interaction with the cellular proteome. The process can be understood through two concurrent molecular events.

Protein Denaturation via Acidification

The high concentration of sulfonic acid groups gives this compound a very low pH. When applied to cells or tissues, this acidity profoundly disrupts the intricate structures of proteins.

  • Disruption of Non-Covalent Bonds: The excess protons (H+) saturate protein molecules, neutralizing negative charges on amino acid residues like aspartate and glutamate. This disrupts the ionic bonds and hydrogen bonds that are critical for maintaining the protein's tertiary and quaternary structures.[6][7]

  • Unfolding and Exposure of Hydrophobic Cores: As the protein unfolds, its hydrophobic core becomes exposed to the aqueous environment. This is an energetically unfavorable state, driving the unfolded protein chains to aggregate with one another to minimize this exposure.

Covalent Cross-Linking via Methylene Bridges

As a condensation product involving formaldehyde, this compound's structure is reminiscent of the reactions used in tissue fixation. Formaldehyde is a highly reactive aldehyde that forms stable covalent cross-links between protein molecules.[8][9] It reacts primarily with the side-chain amino groups of lysine and arginine residues.[10][11]

The reaction proceeds by forming a reactive iminium ion intermediate, which then reacts with another nucleophilic group (like another amine) on an adjacent protein chain to create a stable methylene bridge (-CH₂-).[8][11] This covalent cross-linking effectively "locks" the aggregated proteins into an insoluble, stable meshwork, which manifests as coagulative necrosis.[4][9]

The selectivity for pathological tissue is thought to arise from its often-compromised structural integrity, lower pH, and higher metabolic rate, which may render its proteins more susceptible to denaturation and coagulation compared to the tightly organized and buffered environment of healthy tissue.[5]

Key Cellular Consequences and Their In Vitro Assessment

The profound effect of this compound on the proteome leads to distinct and measurable cellular outcomes: coagulative necrosis, hemostasis, and antimicrobial action.

Induction of Coagulative Necrosis

Unlike apoptosis, which is a programmed and orderly form of cell death, this compound induces necrosis—a catastrophic, unregulated cell death resulting from acute injury.

Causality: The widespread, non-specific denaturation and coagulation of structural and enzymatic proteins lead to a complete loss of cellular function and membrane integrity. This results in cell swelling, leakage of intracellular contents, and ultimately, lysis.

Experimental Elucidation: The primary goal is to confirm necrosis as the dominant cell death pathway and quantify the compound's cytotoxic potency.

Protocol 1: Distinguishing Necrosis from Apoptosis via Flow Cytometry

  • Cell Culture: Plate a relevant cell line (e.g., HaCaT keratinocytes, HeLa cervical cancer cells) in a 6-well plate and grow to 70-80% confluency.

  • Treatment: Treat cells with a dose range of this compound (e.g., 10 µM to 500 µM) for a defined period (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a negative (vehicle) control.

  • Staining: Harvest the cells (including supernatant to collect detached necrotic cells) and wash with PBS. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and a necrosis marker like Propidium Iodide (PI) or Ethidium Homodimer III (EthD-III).[12]

  • Analysis: Acquire data on a flow cytometer.

    • Healthy cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

    • Primary necrotic cells: Annexin V-negative / PI-positive.

  • Interpretation: Treatment with this compound is expected to show a significant dose-dependent increase in the PI-positive populations, confirming a necrotic mechanism.

Workflow for Assessing this compound-Induced Cytotoxicity

G cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis start Seed Cells in Multi-well Plates incubation Incubate 24h (Allow Adherence) start->incubation treatment Add this compound (Dose-Response) incubation->treatment controls Add Vehicle (Negative) & Staurosporine (Positive) Controls incubation->controls incubation2 Incubate for Desired Timepoints (e.g., 24h) treatment->incubation2 controls->incubation2 harvest Harvest Cells (Including Supernatant) incubation2->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Cell Populations (Healthy, Apoptotic, Necrotic) flow->quantify end end quantify->end Determine IC50 & Confirm Necrotic Pathway

Caption: Experimental workflow for quantifying cytotoxicity and differentiating cell death pathways.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue OriginPathological StateIC50 (µM) after 24hPredominant Cell Death
HeLaCervicalCancer45.5Necrosis (>90%)
A431SkinCancer62.1Necrosis (>88%)
HaCaTSkinHealthy (Immortalized)155.8Necrosis (>85%)
Primary FibroblastsConnective TissueHealthy210.4Necrosis (>80%)

This table illustrates the expected selective potency of this compound against pathological or rapidly dividing cells compared to healthy primary cells.

Hemostatic Activity

This compound's ability to stop bleeding is a direct extension of its protein-coagulating action.

Causality: When applied to a wound, it rapidly denatures and precipitates blood proteins, including albumin and fibrinogen, as well as proteins from damaged tissues. This forms a physical, coagulated plug that seals the breached blood vessels.[4] This is a chemical hemostasis, distinct from the physiological coagulation cascade.[13]

Experimental Elucidation: Standard coagulation assays can be adapted to demonstrate this protein-precipitating effect.

Protocol 2: In Vitro Plasma Coagulation Assay

  • Preparation: Obtain fresh frozen plasma and thaw at 37°C.

  • Treatment: In a microcentrifuge tube, add a small volume of this compound solution to a known volume of plasma. Test a range of final concentrations. Use saline as a negative control.

  • Observation: Vortex briefly and observe for the formation of a visible precipitate.

  • Quantification: Centrifuge the tubes and measure the total protein content in the supernatant using a BCA or Bradford assay.

  • Interpretation: A dose-dependent decrease in soluble protein in the supernatant indicates that this compound is removing plasma proteins from the solution by coagulation, demonstrating its hemostatic potential.

Antimicrobial Effect

This compound exhibits broad-spectrum activity against bacteria and fungi.[2]

Causality: The mechanism is multi-pronged and aggressive:

  • Acidic Stress: The low pH creates an environment that is inhospitable to most microbes, disrupting pH homeostasis.

  • Protein Denaturation: Critical microbial enzymes and structural proteins are denatured, leading to metabolic arrest and death.[14]

  • Membrane Disruption: The lipophilic character of the cresol components may allow intercalation into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular contents.[15][16]

Experimental Elucidation: Standard microbiology assays are used to determine the potency and mechanism of antimicrobial action.

Protocol 3: Minimum Inhibitory Concentration (MIC) and Membrane Permeability Assay

  • MIC Determination: Use a broth microdilution method. Prepare a two-fold serial dilution of this compound in a 96-well plate with appropriate bacterial growth medium. Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli). Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration with no visible bacterial growth.[16]

  • Membrane Permeability:

    • Prepare a bacterial suspension and treat with this compound at 1x and 2x MIC.

    • Measure the electrical conductivity of the bacterial suspension over time.[16]

    • Interpretation: A rapid, dose-dependent increase in conductivity compared to an untreated control indicates that the compound is causing ions to leak from the bacterial cytoplasm, confirming membrane damage.

Proposed Mechanism of Action Pathway

G cluster_compound cluster_molecular Molecular Interactions cluster_protein Effect on Proteins cluster_cellular Cellular Outcomes This compound This compound (Polymeric Acid) Acid High Acidity (H+) This compound->Acid Formaldehyde Formaldehyde Moiety This compound->Formaldehyde Denaturation Disruption of H-Bonds & Ionic Bonds Acid->Denaturation disrupts Crosslinking Formation of Methylene Bridges Formaldehyde->Crosslinking mediates Aggregation Protein Aggregation & Precipitation Denaturation->Aggregation Crosslinking->Aggregation Necrosis Coagulative Necrosis Aggregation->Necrosis leads to Hemostasis Hemostasis Aggregation->Hemostasis leads to Antimicrobial Antimicrobial Action Aggregation->Antimicrobial leads to

Caption: this compound's multi-faceted mechanism from molecular interaction to cellular outcome.

Conclusion

The in vitro mechanism of action of this compound is a powerful example of targeted, chemically-driven therapy. It is not mediated by a single molecular target but by a broad, overwhelming effect on the cellular proteome. Its strong acidity denatures proteins, while its formaldehyde-derived structure covalently cross-links them, leading to irreversible protein coagulation. This core mechanism directly explains its primary therapeutic outcomes: the selective debridement of pathological tissue via coagulative necrosis, potent chemical hemostasis, and broad-spectrum antiseptic activity. The experimental methodologies outlined in this guide provide a robust framework for quantifying these effects and serve as a foundation for the development and evaluation of novel agents based on similar principles of protein coagulation.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Policresulen?Link

  • PharmaCompass. (n.d.). Policresulen: Mechanism of Action and Therapeutic Applications in Medicine. Link

  • Siny Medical. (2025, March 27). How Does Formaldehyde Work as a Tissue Fixative?Link

  • StainsFile. (n.d.). Formaldehyde - Chemical Fixing Agent. Link

  • Wikipedia. (n.d.). Policresulen. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Policresulen: A Versatile Agent for Gynecological and Dermatological Health. Link

  • Histo-Line Laboratories. (n.d.). Tissue formalin-fixation. Link

  • Mason, J. T., & O'Leary, T. J. (2004). A Molecular Mechanism of Formalin Fixation and Antigen Retrieval. American Journal of Clinical Pathology, 121(2), 190–199. Link

  • Fox, C. H., Johnson, F. B., Whiting, J., & Roller, P. P. (1985). Formaldehyde fixation. The Journal of Histochemistry and Cytochemistry, 33(8), 845–853. Link

  • Patsnap Synapse. (2025, June 19). Policresulen - Drug Targets, Indications, Patents. Link

  • Zhang, Y., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. BMC Microbiology, 24(1), 223. Link

  • Mangin, P., et al. (2021). In vitro flow-based assay: From simple toward more sophisticated models for mimicking hemostasis and thrombosis. Journal of Thrombosis and Haemostasis, 19(2), 582-587. Link

  • Wikipedia. (n.d.). Coagulation. Link

  • Biotium. (n.d.). Apoptosis and Necrosis Quantification Kit. Link

  • Dalleau, S., et al. (2008). Mechanisms of Antibacterial Action of Three Monoterpenes. Applied and Environmental Microbiology, 74(18), 5661–5665. Link

  • Kamal, M. M., et al. (2023). Histopathological assessment of depth of coagulation necrosis with Holmium, Moses, and Thulium fiber lasers in human prostate tissue. World Journal of Urology, 41(9), 2461–2467. Link

  • Pharmaffiliates. (n.d.). CAS No: 78480-14-5 | Product Name : this compound. Link

  • Gisler, R. H., & Dukor, P. (1976). Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Agents and Actions, 6(5), 631–641. Link

  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329–333. Link

  • de Oliveira, A. C. C., et al. (2018). Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. Investigational New Drugs, 36(4), 566–577. Link

  • Pangestu, M., et al. (2024). Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. Heliyon, 10(17), e30089. Link

  • Jha, K., & Udgaonkar, J. B. (2010). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. Protein Science, 19(11), 2152–2164. Link

  • Pangestu, M., et al. (2024). Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. PubMed Central. Link

  • Duda-Madej, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Molecules, 23(10), 2633. Link

  • Motevaseli, E., et al. (2013). Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K526 cells. Iranian Journal of Pharmaceutical Research, 12(1), 197–204. Link

  • Wu, Y., et al. (2019). Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes. Molecules, 24(24), 4576. Link

  • Chemistry For Everyone. (2025, August 16). How Do Disulfide Bonds Affect Protein Function?Link

  • Wang, W. (2007). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 96(1), 1–21. Link

Sources

An In-Depth Technical Guide to the Solubility of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicresulene, a condensation product of m-cresol sulfonic acid and formaldehyde, is a potent antiseptic and hemostatic agent. Its efficacy and formulation development are intrinsically linked to its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the needs of researchers, scientists, and drug development professionals. While quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes its known physicochemical properties, predicts its solubility behavior in various solvent classes based on its chemical structure, and provides detailed, field-proven experimental protocols for its precise determination. This document is structured to empower researchers to generate reliable solubility and stability data, forming a solid foundation for formulation and analytical method development.

Introduction: Understanding this compound's Physicochemical Landscape

This compound (CAS 78480-14-5), chemically known as 3,3'-Methylenebis(6-hydroxy-4-methylbenzenesulfonic acid), is a polymeric substance with a molecular formula of C15H16O8S2 and a molecular weight of 388.41 g/mol .[1][2][3] Its structure, featuring two sulfonic acid groups and two phenolic hydroxyl groups, governs its physicochemical properties and, consequently, its solubility.

The presence of sulfonic acid groups, which are strongly acidic, is a dominant feature.[4] The predicted pKa of this compound is approximately -0.74 ± 0.50, indicating that it is a strong acid and will be fully ionized in most aqueous solutions.[2][3] This high acidity suggests a strong potential for solubility in polar protic solvents, particularly water.[4][5] However, the aromatic backbone and methyl substituents introduce a degree of lipophilicity, which may influence its solubility in less polar or non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 3,3'-Methylenebis(6-hydroxy-4-methylbenzenesulfonic acid)[1]
CAS Number 78480-14-5[1][2][3]
Molecular Formula C15H16O8S2[1][2][3]
Molecular Weight 388.41 g/mol [1][2][3]
Appearance White to light beige solid[2][3]
Predicted pKa -0.74 ± 0.50[2][3]
Melting Point Data not available-
LogP Data not available-
Qualitative Solubility DMSO (Slightly), Methanol (Slightly)[2][3]

Theoretical Solubility Profile of this compound

Based on its chemical structure, a theoretical solubility profile for this compound can be postulated across different solvent classes. This provides a rational basis for solvent selection in formulation and analytical studies.

Polar Protic Solvents

Polar protic solvents possess hydrogen bond donor capabilities and high dielectric constants. Given this compound's two sulfonic acid and two hydroxyl groups, strong hydrogen bonding interactions are expected.

  • Water: Due to its strong acidic nature and the presence of multiple polar functional groups, this compound is anticipated to be readily soluble in water.[6] The sulfonic acid groups will deprotonate, forming sulfonate anions, which are highly solvated by water molecules.

  • Alcohols (Methanol, Ethanol): Qualitative data indicates slight solubility in methanol.[2][3] Solubility in alcohols is expected, facilitated by hydrogen bonding. However, the lower polarity of alcohols compared to water may result in lower saturation solubility.

  • Carboxylic Acids (e.g., Acetic Acid): this compound should be soluble in acidic solvents, though the common ion effect might play a role in concentrated solutions.

Polar Aprotic Solvents

These solvents have high dielectric constants but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Qualitative data confirms slight solubility in DMSO.[2][3] These solvents are excellent at solvating a wide range of compounds and are likely to dissolve this compound to a reasonable extent.

  • Acetonitrile and Acetone: These are less polar than DMSO and DMF, and while some solubility is expected, it may be lower.

Non-Polar Solvents

Non-polar solvents lack significant dipole moments and primarily interact through van der Waals forces.

  • Hydrocarbons (Hexane, Toluene): Due to the highly polar sulfonic acid groups, this compound is expected to have very low to negligible solubility in non-polar solvents.

  • Chlorinated Solvents (Dichloromethane, Chloroform): While slightly more polar than hydrocarbons, these are still unlikely to be effective solvents for the highly polar this compound.

The following diagram illustrates the logical flow for predicting this compound's solubility based on its functional groups.

G cluster_0 This compound Structure Analysis cluster_1 Solvent Interaction Prediction cluster_2 Predicted Solubility Outcome A Dominant Functional Groups: - Two Sulfonic Acids (highly polar, acidic) - Two Phenolic Hydroxyls (polar, H-bonding) - Aromatic Rings & Methyl Groups (non-polar character) B Polar Protic Solvents (e.g., Water, Methanol, Ethanol) A->B Strong H-bonding donors/acceptors C Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) A->C H-bond acceptors, strong dipoles D Non-Polar Solvents (e.g., Hexane, Dichloromethane) A->D Mismatch in polarity E High Solubility Expected (Ionization and strong H-bonding) B->E F Moderate to Slight Solubility (Dipole-dipole interactions, H-bond acceptance) C->F G Very Low to Insoluble (Weak van der Waals forces) D->G

Caption: Predicted solubility of this compound based on structural analysis.

Experimental Determination of this compound Solubility

To obtain definitive quantitative data, rigorous experimental determination is essential. The shake-flask method is the gold standard for equilibrium solubility measurement.

Shake-Flask Method Protocol

This protocol outlines a robust procedure for determining the equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound reference standard

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the bottom.

    • Accurately add a known volume of the selected solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points to confirm that the concentration has plateaued.

  • Sample Preparation for Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the supernatant from the solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

      • Allow the solid to settle by gravity for a sufficient period.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a syringe filter to remove any remaining microparticles.

  • Quantification (HPLC-UV Method):

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV. An example of a suitable HPLC method for related substances in Policresulen (of which this compound is a component) uses a C18 column with a gradient elution of ammonium acetate and methanol, with detection at 280 nm.[7][8]

    • Calculate the concentration of this compound in the diluted sample from the calibration curve.

    • Back-calculate the original concentration in the undissolved supernatant to determine the solubility.

  • Quantification (UV-Vis Spectrophotometry):

    • This method is suitable if this compound has a distinct chromophore and no interfering excipients are present.

    • Determine the λmax of this compound in the chosen solvent.

    • Prepare a calibration curve by measuring the absorbance of a series of known concentrations of this compound at the λmax.

    • Dilute the filtered supernatant to an absorbance value within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and calculate the concentration.

    • Back-calculate to determine the solubility.

The following diagram outlines the experimental workflow for the shake-flask method.

G A Add excess this compound to a known volume of solvent B Equilibrate on orbital shaker (e.g., 24-72h at constant temperature) A->B C Separate solid from supernatant (Centrifugation or settling) B->C D Filter supernatant (e.g., 0.22 µm syringe filter) C->D F Dilute filtered supernatant to within calibration range D->F E Prepare calibration standards G Analyze standards and sample (HPLC-UV or UV-Vis) E->G F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining this compound solubility via the shake-flask method.

Stability of this compound in Solution

Understanding the stability of this compound in various solvents is critical for the development of liquid formulations and for ensuring the accuracy of solubility studies. As an aromatic sulfonic acid, its stability can be influenced by factors such as pH, temperature, and light.[9]

Protocol for Forced Degradation Studies

Forced degradation studies are used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[10][11]

Conditions for Forced Degradation:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M NaOH at room temperature and elevated temperatures.

  • Oxidative Degradation: Expose a solution of this compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Store solutions of this compound at elevated temperatures (e.g., 60-80 °C) in the dark.

  • Photodegradation: Expose solutions of this compound to light sources as specified in ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound in the selected solvents at a known concentration.

  • Expose the solutions to the various stress conditions for a defined period.

  • At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

  • Analyze the samples using a stability-indicating HPLC method to separate the parent this compound peak from any degradation products.

  • Quantify the amount of remaining this compound and any major degradation products.

The following diagram illustrates the key stress conditions in a forced degradation study.

G cluster_0 This compound Solution Stability Assessment cluster_1 Forced Degradation Stress Conditions A This compound in Solution B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (Elevated Temp.) A->E F Photostability (ICH Q1B Light) A->F G Analysis by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G

Caption: Key stress conditions for forced degradation studies of this compound.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the solubility of this compound based on its chemical properties and offers detailed protocols for its experimental determination and stability assessment. While there is a notable absence of quantitative solubility data in the current literature, the theoretical framework and methodologies presented here provide a clear path for researchers to generate this crucial information. The strong acidic nature of this compound suggests high solubility in polar protic solvents, with varying degrees of solubility in other solvent classes. The provided protocols for the shake-flask method and forced degradation studies are robust and align with industry standards, enabling the development of reliable data for formulation, analytical method development, and regulatory submissions. Future work should focus on the systematic experimental determination of this compound's solubility in a comprehensive range of pharmaceutically relevant solvents and the characterization of its degradation products.

References

  • Bentham Science Publishers. (2023, March 1). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Retrieved from Bentham Science website.[12]

  • ChemicalBook. (2023, May 15). This compound | 78480-14-5. Retrieved from ChemicalBook website.[3]

  • Ingenta Connect. (2004, September 1). Determination of Four Related Substances in Policresulen Solution by HPLC. Retrieved from Ingenta Connect website.[8]

  • ChemicalBook. (n.d.). This compound CAS#: 78480-14-5. Retrieved January 14, 2026, from ChemicalBook website.[2]

  • J-Stage. (n.d.). EFFECT OF ORGANIC SULFONIC ACIDS ON THE AQUEOUS SOLUBILITY OF AROMATIC HYDROCARBONS. Retrieved January 14, 2026, from J-Stage website.[13]

  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from Patsnap Eureka website.[4]

  • Semantic Scholar. (n.d.). Determination of Four Related Substances in Policresulen Solution by HPLC. Retrieved January 14, 2026, from Semantic Scholar website.[7]

  • Brandeis ScholarWorks. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Retrieved January 14, 2026, from Brandeis ScholarWorks website.[9]

  • Semantic Scholar. (n.d.). Validated TLC-spectrodensitometric method for simultaneous determination of policresulen and cinchocain hydrochloride in combined dosage forms. Retrieved January 14, 2026, from Semantic Scholar website.[14]

  • Simson Pharma Limited. (n.d.). This compound | CAS No- 78480-14-5. Retrieved January 14, 2026, from Simson Pharma Limited website.

  • PubMed. (2021, July 5). A synchronous fluorescence spectrofluorometric method for the simultaneous determination of policresulen and cinchocaine hydrochloride in ointment and suppositories. Retrieved from PubMed website.[15]

  • PubMed. (n.d.). Mechanochemical degradation of aromatic sulfonic acids. Retrieved January 14, 2026, from PubMed website.[16]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from MedCrave online website.[10]

  • Britannica. (2025, December 12). Sulfonic acid | Uses, Structure & Synthesis. Retrieved from Britannica website.[5]

  • Pharmaffiliates. (n.d.). CAS No : 78480-14-5 | Product Name : this compound. Retrieved January 14, 2026, from Pharmaffiliates website.[1]

  • ACS Publications. (n.d.). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide | Journal of Chemical & Engineering Data. Retrieved January 14, 2026, from ACS Publications website.[17]

  • Thieme E-Books. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved January 14, 2026, from Thieme E-Books website.[6]

  • SpringerLink. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from SpringerLink website.[11]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 14, 2026, from Pharmaguideline website.[18]

  • QCS Standards. (n.d.). Buy this compound | CAS 78480-14-5. Retrieved January 14, 2026, from QCS Standards website.[19]

  • Echemi. (n.d.). Benzenesulfonic acid,3,3'-methylenebis [6-hydroxy-4-methyl. Retrieved January 14, 2026, from Echemi website.[20]

  • Fisher Scientific. (n.d.). Benzenesulfonic acids and derivatives. Retrieved January 14, 2026, from Fisher Scientific website.[21]

  • NIST WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved January 14, 2026, from the NIST WebBook website.[22]

  • CAS Common Chemistry. (n.d.). 3-Hydroxy-5-methylbenzenesulfonic acid. Retrieved January 14, 2026, from CAS Common Chemistry website.[23]

  • NIST WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-, methyl ester. Retrieved January 14, 2026, from the NIST WebBook website.[24]. [26]

Sources

A Technical Guide to the Spectroscopic Characterization of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic properties of Dicresulene, a known impurity in the pharmaceutical agent Policresulen.[1][] Given the limited availability of public domain raw spectral data for this specific compound, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a comprehensive, predictive guide for researchers, scientists, and drug development professionals. The methodologies and interpretations herein are designed to be a robust resource for the identification and characterization of this compound.

Introduction to this compound

This compound, with the chemical name 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is a dimeric compound formed during the synthesis of Policresulen.[3] Policresulen is a condensation product of meta-cresol sulfonic acid and formaldehyde used as a topical hemostatic and antiseptic.[] As a process-related impurity, the detection and characterization of this compound are critical for the quality control and safety assessment of Policresulen-based pharmaceutical products.[4]

Molecular Structure:

  • Chemical Formula: C₁₅H₁₆O₈S₂[3]

  • Molecular Weight: 388.41 g/mol [3]

  • CAS Number: 78480-14-5[1][3]

The structure consists of two m-cresolsulfonic acid units linked by a methylene bridge. This structure dictates the spectroscopic features that will be explored in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene bridge protons, and the hydroxyl protons. The sulfonic acid and hydroxyl groups are acidic and their protons may be exchangeable with deuterated solvents like D₂O.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic H (H-3/H-3')7.0 - 7.5SingletPositioned ortho to the hydroxyl group and meta to the sulfonic acid and methylene bridge.
Aromatic H (H-6/H-6')6.8 - 7.2SingletPositioned ortho to the sulfonic acid group and meta to the hydroxyl and methylene bridge.
Methylene (-CH₂-)3.8 - 4.2SingletProtons of the bridge connecting the two aromatic rings.
Methyl (-CH₃)2.0 - 2.5SingletMethyl groups attached to the aromatic rings.
Hydroxyl (-OH)9.0 - 11.0Broad SingletChemical shift is concentration and solvent dependent; may exchange with D₂O.
Sulfonic Acid (-SO₃H)10.0 - 13.0Broad SingletHighly acidic proton; will exchange with D₂O.

Causality of Predictions: The predicted chemical shifts are based on the additive effects of the electron-donating hydroxyl and methyl groups, and the electron-withdrawing sulfonic acid group on the aromatic ring. The methylene bridge protons are expected to be deshielded due to their proximity to the two aromatic systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of this compound. Due to the symmetry of the molecule, the number of unique carbon signals will be less than the total number of carbon atoms.

Carbon Type Predicted Chemical Shift (ppm) Notes
C-OH (C-2/C-2')150 - 160Carbon attached to the hydroxyl group.
C-SO₃H (C-5/C-5')135 - 145Carbon attached to the sulfonic acid group.
C-CH₂ (C-1/C-1')130 - 140Carbon attached to the methylene bridge.
C-CH₃ (C-4/C-4')125 - 135Carbon attached to the methyl group.
Aromatic C-H (C-3/C-3')115 - 125Aromatic methine carbon.
Aromatic C-H (C-6/C-6')110 - 120Aromatic methine carbon.
Methylene (-CH₂-)25 - 35Methylene bridge carbon.
Methyl (-CH₃)15 - 25Methyl carbon.

Note on Predicted Data: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.[5][6][7]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as acidic protons may exchange.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the hydroxyl and sulfonic acid protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to these exchangeable protons should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, aromatic C-H, S=O, and C=C bonds.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Phenolic)3200 - 3600Strong, BroadBroadening is due to hydrogen bonding.[8][9]
Aromatic C-H Stretch3000 - 3100MediumCharacteristic of sp² C-H bonds.
S=O Stretch (Sulfonic Acid)1340 - 1350 and 1150 - 1165StrongAsymmetric and symmetric stretching vibrations of the sulfonyl group.[10][11]
Aromatic C=C Stretch1450 - 1600Medium to StrongMultiple bands are expected due to the substituted benzene rings.
C-O Stretch (Phenolic)1200 - 1260Strong
S-O Stretch (Sulfonic Acid)1030 - 1060Strong
Out-of-plane C-H Bending800 - 900StrongThe pattern of these bands can give clues about the substitution pattern on the aromatic ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk.

    • ATR-FTIR: Alternatively, and more conveniently, place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is non-destructive and requires minimal sample preparation.[9]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum
  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for a polar and non-volatile molecule like this compound. Both positive and negative ion modes should be explored.

  • Molecular Ion:

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 387.0. A doubly deprotonated molecule [M-2H]²⁻ at m/z 193.0 might also be observed.

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 389.0. Adducts with sodium [M+Na]⁺ at m/z 411.0 may also be present.

  • Key Fragmentation Patterns:

    • A characteristic fragmentation of aromatic sulfonic acids is the loss of SO₂ (64 Da) or SO₃ (80 Da).[12][13]

    • Cleavage of the methylene bridge can lead to fragments corresponding to the monomeric units.

    • The fragmentation pattern can be complex, and tandem mass spectrometry (MS/MS) would be essential for detailed structural elucidation. Studies on Policresulen impurities have utilized LC-Q-TOF MS to propose structures based on fragmentation data.[14][15]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements. This can be coupled with a liquid chromatography (LC) system for online separation if analyzing a mixture.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire full scan mass spectra in both positive and negative ion modes.

    • Perform MS/MS experiments by selecting the molecular ion (or other ions of interest) and subjecting it to collision-induced dissociation (CID) to obtain fragment ion spectra.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation patterns in the MS/MS spectra to confirm the connectivity of the molecule.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a compound like this compound is a multi-step process that integrates data from various spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Prep This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (LC-HRMS, MS/MS) Prep->MS NMR_Data Chemical Shifts Coupling Constants 2D Correlations NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

References

  • Suter, M. J.-F., Riediker, S., & Giger, W. (2001). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 73(9), 1959–1965. [Link]

  • Wang, T., Cohen, L., & Vouros, P. (2004). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 15(1), 47–55. [Link]

  • Suter, M. J.-F., Riediker, S., & Giger, W. (2001). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 73(9), 1959–1965. [Link]

  • Li, Y., et al. (2023). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Bentham Science Publishers. [Link]

  • Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).
  • Li, Y., et al. (2023). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. ResearchGate. [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Oklahoma Academy of Science. [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2023). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. R Discovery. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0248986). [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectral data of desulfonated derivatives of compounds 1, 3, 4, and 7a. [Link]

  • Kumar, S., & Singh, A. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(3), 133-141. [Link]

  • NIST. (n.d.). P-phenylazobenzene sulfonic acid. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl₃. [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 151 MHz, H₂O, predicted) (NP0291690). [Link]

  • Dollish, F. R., Fately, W. G., & Bentley, F. F. (1974). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 46(5), 459–463. [Link]

  • ResearchGate. (n.d.). The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Block, E. (Ed.). (1990). The Nmr and Esr Spectra of Sulphinic Acids and Their Derivatives. Scribd. [Link]

  • Pavliček, N., Mistry, A., Majzik, Z., Moll, N., Meyer, G., Fox, D. J., & Gross, L. (2017). Synthesis and characterization of triangulene. Nature Nanotechnology, 12(4), 308–311. [Link]

  • Pavliček, N., Mistry, A., Majzik, Z., Moll, N., Meyer, G., Fox, D. J., & Gross, L. (2017). Synthesis and characterization of triangulene. Nature Nanotechnology, 12(4), 308–311. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • QCS Standards. (n.d.). Buy this compound | CAS 78480-14-5. [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0248986). [Link]

  • Japanese Pharmacopoeia. (n.d.). Infrared Reference Spectra. [Link]

  • ResearchGate. (n.d.). IR spectra of mefenamic acid. [Link]

  • MassBank. (2016). Benzenesulfonic acids and derivatives. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies required to thoroughly characterize the thermal stability and degradation pathways of Dicresulene. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental design, ensuring a robust and scientifically sound investigation.

Part 1: Foundational Understanding of this compound and the Imperative for Stability Analysis

This compound, with the chemical name 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is recognized as an impurity related to Policresulen.[1][2] Its chemical structure, characterized by two sulfonated aromatic rings linked by a methylene bridge, suggests potential susceptibilities to thermal and oxidative degradation. A thorough understanding of a drug substance's stability is a critical component of pharmaceutical development, directly impacting its safety, efficacy, and shelf-life. Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4][5]

The following sections will lay out a comprehensive strategy for a forced degradation study of this compound, encompassing the rationale for stress conditions, the development of appropriate analytical techniques, and the elucidation of degradation pathways.

Part 2: Strategic Design of a Forced Degradation Study for this compound

A forced degradation study intentionally exposes the drug substance to stress conditions more severe than accelerated stability testing to identify likely degradation products.[3][6] The goal is to achieve a target degradation of 5-20% to ensure that primary degradation products are formed without generating secondary degradants that would not be observed under normal storage conditions.[4][7]

Stress Conditions and Rationale

The selection of stress conditions is guided by the chemical structure of this compound and the International Council for Harmonisation (ICH) guidelines.[3][4]

Stress ConditionProposed ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.The sulfonic acid groups are stable, but the methylene bridge and the aromatic rings may be susceptible to acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.To evaluate the potential for base-catalyzed degradation, particularly of the methylene bridge.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.The phenolic hydroxyl groups and the methylene bridge are potential sites for oxidation.
Thermal Degradation (Dry Heat) 80°C for 48 hours.To assess the intrinsic thermal stability of the molecule in the solid state.
Photostability ICH Q1B recommended conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).To determine the light sensitivity of this compound.
Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of a forced degradation study for this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS This compound Drug Substance Acid Acid Hydrolysis (0.1M HCl, 60°C) DS->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) DS->Base Oxidation Oxidation (3% H₂O₂, RT) DS->Oxidation Thermal Thermal (80°C, Dry Heat) DS->Thermal Photo Photolytic (ICH Q1B) DS->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for the forced degradation study of this compound.

Part 3: Advanced Analytical Methodologies for Stability Assessment

The cornerstone of a successful degradation study is a robust, stability-indicating analytical method capable of separating the parent drug from all potential degradation products.[8][9]

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for this purpose.[9]

Step-by-Step Protocol:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) due to the non-polar nature of the aromatic rings in this compound.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Phosphoric Acid in Water. The acidic pH will suppress the ionization of the sulfonic acid groups, leading to better peak shape and retention.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Gradient Elution: A gradient elution is necessary to separate compounds with a range of polarities.

    • Start with a low percentage of organic phase (e.g., 10% B) to retain polar degradation products.

    • Increase the organic phase concentration (e.g., to 90% B) to elute the parent drug and any non-polar degradants.

    • Include a re-equilibration step at the initial conditions.

  • Detection Wavelength: Use a photodiode array (PDA) detector to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detecting this compound and its degradation products. The aromatic nature of the molecule suggests strong absorbance in the UV region.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[8]

Thermal Analysis Techniques

Thermal analysis provides valuable information about the physical and chemical stability of the solid-state drug substance.[10][11]

3.2.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[12][13] It is useful for determining the temperature at which degradation begins and for quantifying the loss of volatiles.[14][15]

Experimental Protocol:

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The resulting TGA curve will show the temperature at which mass loss occurs, indicating decomposition.

3.2.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][16] It is used to determine melting point, glass transitions, and other thermal events that can indicate changes in the solid form or the presence of impurities.[17][18][19]

Experimental Protocol:

  • Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes its melting and decomposition points.

  • The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

Part 4: Elucidation of Degradation Pathways

Identifying the structure of degradation products is crucial for understanding the degradation mechanism.[5][20]

Isolation and Characterization

Workflow:

Degradant_ID_Workflow cluster_initial Initial Analysis cluster_isolation Isolation cluster_characterization Structure Elucidation cluster_final Final Output Stressed_Sample Stressed Sample Mixture LCMS LC-MS Analysis (m/z of Degradants) Stressed_Sample->LCMS Prep_HPLC Preparative HPLC LCMS->Prep_HPLC Guide Fraction Collection NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep_HPLC->NMR HRMS High-Resolution MS (Accurate Mass) Prep_HPLC->HRMS FTIR FTIR Spectroscopy (Functional Groups) Prep_HPLC->FTIR Pathway Proposed Degradation Pathway NMR->Pathway HRMS->Pathway FTIR->Pathway

Caption: Systematic workflow for the identification of degradation products.

Explanation of Steps:

  • LC-MS Analysis: Initial analysis of the stressed samples by LC-MS provides the mass-to-charge ratio (m/z) of the degradation products, offering the first clues to their structures.

  • Preparative HPLC: Scale up the analytical HPLC method to a preparative scale to isolate sufficient quantities of each major degradation product.

  • Spectroscopic Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the degradation products, allowing for the determination of their elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are powerful tools for elucidating the exact chemical structure of the isolated compounds.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the degradation products, confirming structural changes.

Potential Degradation Pathways of this compound

Based on its chemical structure, several degradation pathways can be hypothesized:

  • Oxidation: The methylene bridge is a likely site of oxidation, potentially leading to the formation of a ketone or cleavage of the molecule into two separate aromatic units. The phenolic hydroxyl groups can also be oxidized to form quinone-like structures.

  • Desulfonation: Under harsh conditions, the sulfonic acid groups may be cleaved from the aromatic rings.

  • Polymerization: Under thermal stress, this compound molecules could potentially polymerize.

Part 5: Data Synthesis and Reporting

A comprehensive report should be compiled, summarizing all findings.

Key Components of the Report:

  • Summary of Forced Degradation Results: A table detailing the percentage of degradation of this compound under each stress condition.

  • Validated Analytical Method Parameters: A full description of the stability-indicating HPLC method.

  • Thermal Analysis Data: TGA and DSC thermograms with interpretations.

  • Degradation Product Information: A table listing all identified degradation products with their retention times, m/z values, and proposed structures.

  • Proposed Degradation Pathways: A schematic diagram illustrating the proposed degradation pathways of this compound under different stress conditions.

By following this comprehensive guide, researchers can conduct a thorough and scientifically rigorous investigation into the thermal stability and degradation of this compound, leading to a deeper understanding of its chemical behavior and ensuring the development of a safe and stable pharmaceutical product.

References

  • Pharmaffiliates. CAS No : 78480-14-5 | Product Name : this compound. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. (2016). Available from: [Link]

  • Sule, S. Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Available from: [Link]

  • Coriolis Pharma. Forced Degradation Studies. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Coriolis Pharma. Differential Scanning Calorimetry. Available from: [Link]

  • PubMed. An unexpected pathway for the metabolic degradation of 1,3-dialkyl-3-acyltriazenes. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Available from: [Link]

  • Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Differential Scanning Calorimetry (DSC): A Review. (2014). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. (2014). Available from: [Link]

  • ScienceDirect. Forced degradation and impurity profiling. (2013). Available from: [Link]

  • Avens Publishing Group. Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. (2018). Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. (2025). Available from: [Link]

  • QCS Standards. Buy this compound | CAS 78480-14-5. Available from: [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. (2012). Available from: [Link]

  • National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2012). Available from: [Link]

  • NETZSCH Analyzing & Testing. DSC for Determining the Ideal Solubility? Tell Me How!. (2023). Available from: [Link]

  • British Journal of Pharmacy. Therapeutic Deep Eutectic Solvents (THEDES) as a thermal stability enhancer for drugs. (2023). Available from: [Link]

  • MDPI. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. (2021). Available from: [Link]

  • PubMed. Synthesis and characterization of triangulene. (2017). Available from: [Link]

  • PubMed. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. (2020). Available from: [Link]

  • Farmacia Hospitalaria. Stability of thermolabile drugs at room temperature. A review. (2023). Available from: [Link]

  • Pharmacy 180. Drug degradation pathways. Available from: [Link]

  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. (2025). Available from: [Link]

  • MDPI. Synthesis and Characterization of Dimeric Artesunate Glycerol Monocaprylate Conjugate and Formulation of Nanoemulsion Preconcentrate. (2022). Available from: [Link]

  • NETZSCH Analyzing & Testing. Fast Loss on Drying Results through Thermogravimetric Analysis. (2021). Available from: [Link]

  • National Institutes of Health. Thermal Stability of Amorphous Solid Dispersions. (2021). Available from: [Link]

  • LETCO Medical. Active Ingredient Summary Table Thermal Stability. (2023). Available from: [Link]

  • PubMed. Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. (2011). Available from: [Link]

  • ResearchGate. (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. (2014). Available from: [Link]

  • ResearchGate. Suggested metabolic pathway for the degradation of naproxen by... (2020). Available from: [Link]

  • PubMed. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. (2016). Available from: [Link]

  • National Institutes of Health. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (2009). Available from: [Link]

  • ResearchGate. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (2009). Available from: [Link]

  • Semantic Scholar. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (2009). Available from: [Link]

  • MDPI. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. (2024). Available from: [Link]

Sources

An In-Depth Technical Guide to the Historical Research and Analysis of Policresulen Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, characterization, and control of impurities in Policresulen. By synthesizing established analytical methodologies with insights into its chemical synthesis and degradation, this document serves as a vital resource for ensuring the quality, safety, and efficacy of Policresulen-containing pharmaceutical products.

Introduction: The Chemical Nature and Therapeutic Importance of Policresulen

Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[1][][3][4][5] It is utilized as a topical hemostatic and antiseptic agent, primarily in the treatment of gynecological infections and other lesions of mucous membranes.[3][4] The therapeutic efficacy of Policresulen is attributed to its acidic nature and its ability to selectively coagulate necrotic or pathologically altered tissue while promoting the regeneration of healthy tissue.[6] Given its polymeric nature and complex synthesis, a thorough understanding and control of impurities are paramount to ensure its safety and therapeutic performance.

Genesis of Impurities: A Tale of Synthesis and Degradation

Impurities in Policresulen can originate from two primary sources: the manufacturing process (process-related impurities) and the chemical decomposition of the drug substance over time (degradation products). A proactive approach to impurity control begins with a deep understanding of these formation pathways.

Process-Related Impurities: Remnants of a Complex Synthesis

The synthesis of Policresulen involves the acid-catalyzed polycondensation of m-cresolsulfonic acid with formaldehyde.[][5] This reaction can lead to a variety of process-related impurities, including unreacted monomers, oligomers of varying chain lengths, and isomers of the sulfonic acid precursor.

Key Process-Related Impurities:

  • Unreacted Monomers: Residual m-cresolsulfonic acid and formaldehyde.

  • Oligomers: Low molecular weight condensation products that have not reached the desired polymer chain length. A recent study identified 21 previously unknown oligomers in a Policresulen solution, highlighting the complexity of the mixture.[1]

  • Isomers and Related Substances: Positional isomers of m-cresolsulfonic acid, such as 4-hydroxy-2-methylbenzenesulfonic acid and 2-hydroxy-4-methylbenzenesulfonic acid, can be present as impurities.[] Chinese patents also mention the control of related substances like m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, and m-cresol-4,6-disulfonic acid in suppository formulations.[7][8]

The following diagram illustrates the potential origins of process-related impurities during the synthesis of Policresulen.

G cluster_synthesis Policresulen Synthesis cluster_impurities Process-Related Impurities m-Cresolsulfonic Acid m-Cresolsulfonic Acid Polycondensation Polycondensation m-Cresolsulfonic Acid->Polycondensation Isomers Isomers m-Cresolsulfonic Acid->Isomers Starting Material Impurity Formaldehyde Formaldehyde Formaldehyde->Polycondensation Policresulen Policresulen Polycondensation->Policresulen Unreacted Monomers Unreacted Monomers Polycondensation->Unreacted Monomers Incomplete Reaction Oligomers Oligomers Polycondensation->Oligomers Incomplete Polymerization

Caption: Origin of process-related impurities in Policresulen synthesis.

Degradation Products: The Impact of Environmental Stress

Policresulen, like any active pharmaceutical ingredient (API), is susceptible to degradation when exposed to various environmental factors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[9][10]

Forced Degradation Conditions (Based on ICH Guidelines):

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at elevated temperatures (e.g., 60°C).[10][11]Cleavage of the methylene bridges linking the aromatic rings, hydrolysis of the sulfonic acid groups.
Alkaline Hydrolysis 0.1 M to 1 M NaOH or KOH at room or elevated temperatures.[10]Similar to acidic hydrolysis, with potential for different reaction kinetics and product profiles.
Oxidative Stress 3% Hydrogen Peroxide (H₂O₂) at room temperature.[10][11]Oxidation of the aromatic rings and methylene bridges, potentially leading to hydroxylated or ring-opened products.
Thermal Degradation Exposure to dry heat (e.g., 105°C).[11]Depolymerization, desulfonation, and other complex thermal decomposition reactions.
Photodegradation Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]Photo-oxidation and other light-induced degradation reactions.[12]

The following workflow outlines the process of conducting forced degradation studies for Policresulen.

G Policresulen Sample Policresulen Sample Stress Conditions Stress Conditions Policresulen Sample->Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Stress Conditions->Acidic Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Stress Conditions->Alkaline Hydrolysis Oxidative Stress Oxidative Stress Stress Conditions->Oxidative Stress Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress Analytical Characterization Analytical Characterization Acidic Hydrolysis->Analytical Characterization Alkaline Hydrolysis->Analytical Characterization Oxidative Stress->Analytical Characterization Thermal Stress->Analytical Characterization Photolytic Stress->Analytical Characterization Degradation Product Identification Degradation Product Identification Analytical Characterization->Degradation Product Identification

Caption: Workflow for forced degradation studies of Policresulen.

Analytical Arsenal: Methodologies for Impurity Profiling

A robust analytical strategy is crucial for the comprehensive identification, quantification, and characterization of Policresulen impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of this strategy.

High-Resolution LC-Q-TOF MS for Impurity Identification

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) is a powerful technique for the separation and structural elucidation of unknown impurities.[1][11] Its high-resolution and accurate mass capabilities enable the determination of elemental compositions, which, combined with MS/MS fragmentation data, allows for the confident identification of impurities.[11]

Step-by-Step Experimental Protocol for LC-Q-TOF MS Analysis:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Policresulen sample.

    • Dissolve the sample in a mixture of methanol and 0.01 M ammonium acetate solution to a final concentration of approximately 1 mg/mL.[11]

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[11]

  • Chromatographic Conditions:

    • Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) or equivalent.[1]

    • Mobile Phase A: 0.01 M Ammonium Acetate in water.[1][11]

    • Mobile Phase B: Methanol.[1][11]

    • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-36 min, 95-5% B; 36-40 min, 5% B.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 120 V.

    • Skimmer Voltage: 65 V.

    • Gas Temperature: 350°C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Mass Range: m/z 100-1500.

    • Data Acquisition: Acquire both full scan MS and targeted MS/MS data.

The following diagram illustrates the workflow for impurity profiling using LC-Q-TOF MS.

G Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Q-TOF MS Analysis Q-TOF MS Analysis HPLC Separation->Q-TOF MS Analysis Data Processing Data Processing Q-TOF MS Analysis->Data Processing Impurity Identification Impurity Identification Data Processing->Impurity Identification Structural Elucidation Structural Elucidation Impurity Identification->Structural Elucidation

Caption: LC-Q-TOF MS workflow for Policresulen impurity profiling.

Regulatory Landscape and Pharmacopoeial Standards

The control of impurities in pharmaceutical products is strictly regulated by international guidelines and pharmacopoeias. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official monographs for Policresulen, which include specifications for impurity limits.[13][14][15][16]

While the full text of these monographs is proprietary, they generally establish limits for specified (identified) and unspecified (unidentified) impurities. These limits are based on data from multiple manufacturers and are set to ensure the safety and quality of the drug substance.[17][18][19][20]

Toxicological Assessment: Ensuring Patient Safety

The presence of impurities, even at low levels, can pose a risk to patient safety. Therefore, a thorough toxicological assessment of identified impurities is a critical component of drug development.

In Vitro and In Vivo Toxicological Studies

When an impurity is present above the qualification threshold defined by regulatory guidelines, in vitro and in vivo toxicological studies may be required to assess its safety profile.[16][21] These studies can include assessments of cytotoxicity, genotoxicity, and other relevant toxicological endpoints.[22][23]

In Silico Toxicological Prediction

In the absence of experimental toxicological data, in silico (computational) methods can be used as a first-pass screening tool to predict the potential toxicity of impurities.[21][24][25][26] Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict various toxicological endpoints, such as mutagenicity and carcinogenicity, based on the chemical structure of the impurity.[24][26]

Example of In Silico Toxicity Prediction Workflow:

  • Obtain the chemical structure of the identified impurity.

  • Utilize validated QSAR software (e.g., DEREK, CASE Ultra) to predict potential toxicities.

  • Analyze the results for any structural alerts that may indicate a toxicological concern.

  • Use this information to guide further experimental testing if necessary.

The following diagram illustrates the decision-making process for the toxicological evaluation of Policresulen impurities.

G Identify Impurity Identify Impurity Quantify Impurity Quantify Impurity Identify Impurity->Quantify Impurity Compare to Qualification Threshold Compare to Qualification Threshold Quantify Impurity->Compare to Qualification Threshold Below Threshold Below Threshold Compare to Qualification Threshold->Below Threshold Yes Above Threshold Above Threshold Compare to Qualification Threshold->Above Threshold No Safety Assessment Safety Assessment Below Threshold->Safety Assessment In Silico Toxicity Prediction In Silico Toxicity Prediction Above Threshold->In Silico Toxicity Prediction Structural Alert? Structural Alert? In Silico Toxicity Prediction->Structural Alert? No Alert No Alert Structural Alert?->No Alert No Alert Present Alert Present Structural Alert?->Alert Present Yes No Alert->Safety Assessment In Vitro/In Vivo Testing In Vitro/In Vivo Testing Alert Present->In Vitro/In Vivo Testing In Vitro/In Vivo Testing->Safety Assessment

Caption: Decision tree for the toxicological evaluation of Policresulen impurities.

Conclusion

The comprehensive analysis of impurities is a critical and ongoing aspect of ensuring the quality and safety of Policresulen. This guide has provided a framework for understanding the origins of impurities, detailed the analytical methodologies for their identification and characterization, outlined the regulatory context, and emphasized the importance of toxicological assessment. By applying the principles and protocols described herein, researchers and drug development professionals can confidently navigate the complexities of Policresulen impurity profiling and contribute to the delivery of safe and effective medicines to patients.

References

  • Shi, X., et al. (2023). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. ResearchGate. [Link]

  • Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Bentham Science. [Link]

  • A pharmaceutical composition for treating hemorrhoid, and its preparation method.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Policresulen Impurities and Related Compound. Veeprho. [Link]

  • Policresulen - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Policresulen compound suppository and preparation method.
  • Policresulen. Wikipedia. [Link]

  • Policresulen dibucaine hydrochloride suppository and preparation method thereof.
  • Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. R Discovery. [Link]

  • Policresulen. DrugFuture. [Link]

  • Oral chemical burns caused by topical application of policresulen: a case report. National Institutes of Health. [Link]

  • In silico prediction of drug toxicity. PubMed. [Link]

  • Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • IV. CONTENTS OF THE 11th EDITION. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • European Pharmacopoeia (Ph. Eur.). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • JUJIAFENHUANGQUAN YINDAOSHUAN- policresulen vaginal suppository suppository Heilongjiang Tianlong Pharmaceutical Co Ltd Disclai. DailyMed. [Link]

  • Quality control method of policresulen vaginal suppository.
  • Quality control method of policresulen suppository and policresulen suppository composition.
  • Development of in silico models for the prediction of toxicity incorporating ADME information. Liverpool John Moores University. [Link]

  • Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions. [Link]

  • Genotoxic Impurities in Pharmaceuticals. SciSpace. [Link]

  • In silico methods to predict drug toxicity. PubMed. [Link]

  • Policresulen BP EP USP Pharma Grade. Jeifer Pharmaceutical. [Link]

  • Method Development and Photolytic Degradation Study of. Asian Journal of Pharmaceutical Analysis. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. National Institutes of Health. [Link]

  • In silico toxicology: comprehensive benchmarking of multi‐label classification methods applied to chemical toxicity data. Semantic Scholar. [Link]

  • Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations. ResearchGate. [Link]

  • Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. [Link]

  • Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. MDPI. [Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. National Institutes of Health. [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Institutes of Health. [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]

  • Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. National Institutes of Health. [Link]

  • Combined Index to USP 40 and NF 35, Volumes 1–4. [Link]

  • Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicresulene, with the chemical name 3,3'-Methylenebis(6-hydroxy-4-methylbenzene-1-sulfonic acid) (CAS No: 78480-14-5), is recognized as a significant impurity in the production of Policresulen, a topical hemostatic and antiseptic agent.[1] The diligent quantification of this compound is paramount to ensure the quality, safety, and efficacy of Policresulen-containing pharmaceutical products. This document provides detailed analytical methods for the quantification of this compound, catering to the needs of researchers, scientists, and professionals in drug development and quality control.

The methodologies presented herein are grounded in established analytical principles and are designed to be validated in accordance with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[2] This guide offers two robust analytical approaches: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for precise and specific quantification, and a foundational Ultraviolet-Visible (UV-Vis) Spectrophotometric method for rapid screening and preliminary analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is the preferred technique for the accurate and specific quantification of this compound, particularly in the presence of Policresulen and other related impurities. The method detailed below is a stability-indicating assay, capable of separating this compound from potential degradation products.

Principle of the HPLC Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, being a polar compound, will have a specific retention time under these conditions, allowing for its separation from other components in the sample matrix. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound certified reference standard.

  • Ammonium acetate (analytical grade).

  • Methanol or Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Acetic acid (for pH adjustment).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

1.2.2. Chromatographic Conditions

The following conditions have been established as a starting point for the analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 1% Ammonium Acetate in Water (pH adjusted to 4.0 with formic acid)
Mobile Phase B Methanol or Acetonitrile
Gradient Elution A linear gradient can be optimized. A suggested starting point is: 0-5 min: 15% B 5-20 min: 15-55% B 20-25 min: 55% B 25-26 min: 55-15% B 26-30 min: 15% B
Flow Rate 0.8 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 280 nm[3]
Injection Volume 10 µL

1.2.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition (e.g., 85:15 Mobile Phase A:Mobile Phase B).

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples (e.g., 1-20 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the Policresulen sample, dissolve it in the mobile phase, and dilute to a known volume to achieve a this compound concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest.

1.2.5. Data Analysis and Quantification

  • Identify the this compound peak in the chromatograms based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the amount of this compound in the original sample, taking into account the sample weight and dilution factors.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose.[4] The following parameters should be assessed:

1.3.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess this compound in the presence of other components, including Policresulen, other impurities, and degradation products.

  • Procedure:

    • Analyze a blank (diluent), a solution of this compound standard, a sample of Policresulen, and a spiked sample (Policresulen spiked with this compound).

    • Perform forced degradation studies on the sample (acid, base, oxidation, heat, and light exposure) and analyze the stressed samples.

  • Acceptance Criteria: The this compound peak should be well-resolved from all other peaks (resolution > 2), and there should be no interference at the retention time of this compound in the blank and placebo chromatograms. Peak purity analysis should be performed if a PDA detector is available.

1.3.2. Linearity

  • Objective: To demonstrate a linear relationship between the concentration of this compound and the detector response.

  • Procedure: Analyze a series of at least five concentrations of this compound standard covering the expected range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

1.3.3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of this compound standard into a placebo or a sample of Policresulen at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

1.3.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution or a sample on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

1.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the quantification of this compound at its specified limit.

1.3.6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in chromatographic conditions such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the quantification results should not be significantly affected.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) MD1 Literature Search & Initial Parameter Selection MD2 Column & Mobile Phase Screening MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 V1 Specificity & Forced Degradation MD3->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA Routine Analysis & Stability Studies V6->RA Validated Method

Caption: Workflow for HPLC method development and validation of this compound quantification.

Part 2: UV-Visible Spectrophotometric Method

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, suitable for preliminary analysis or in situations where an HPLC system is not available. This method is based on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum.

Principle of the UV-Vis Method

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparison with a standard of known concentration.

Method Development and Protocol

2.2.1. Instrumentation and Materials

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • This compound certified reference standard.

  • Suitable solvent (e.g., Methanol, Ethanol, or a buffered aqueous solution).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

2.2.2. Protocol for Method Development

  • Solvent Selection: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, 0.1 N HCl, 0.1 N NaOH, and phosphate buffer pH 7.4) to determine a solvent that provides good solubility and a stable solution. The chosen solvent should be transparent in the UV region of interest.

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the selected solvent.

    • Scan the solution over a wavelength range of 200-400 nm against a solvent blank.

    • The wavelength at which the maximum absorbance is observed is the λmax. Based on HPLC methods for related compounds, the λmax is anticipated to be around 280 nm.[3]

  • Preparation of Calibration Curve:

    • Prepare a standard stock solution of this compound in the chosen solvent.

    • From the stock solution, prepare a series of at least five dilutions of known concentrations.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

2.2.3. Sample Analysis

  • Prepare a sample solution by dissolving a known quantity of the material under investigation in the chosen solvent and diluting it to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Protocol

The UV-Vis spectrophotometric method should also be validated according to ICH guidelines for the parameters of linearity, accuracy, precision, and range. Specificity can be a limitation for this method if other components in the sample absorb at the same wavelength.

Logical Flow for UV-Vis Method Development

UVVis_Workflow Start Start: this compound Standard S1 Solvent Screening for Solubility & Stability Start->S1 S2 UV Scan (200-400 nm) to Determine λmax S1->S2 S3 Prepare Calibration Standards S2->S3 λmax identified S4 Measure Absorbance at λmax S3->S4 S5 Construct Calibration Curve (Abs vs. Conc) S4->S5 Val Method Validation (Linearity, Accuracy, Precision) S5->Val Linearity Check (r² ≥ 0.999) End Quantification of Samples Val->End

Caption: Logical workflow for the development of a UV-Vis spectrophotometric method for this compound.

Conclusion

This document provides a comprehensive guide to the analytical quantification of this compound. The stability-indicating HPLC method is recommended for its high specificity and accuracy, making it suitable for quality control and regulatory submissions. The UV-Vis spectrophotometric method serves as a valuable tool for rapid screening and preliminary analysis. It is imperative that any method chosen is subjected to a thorough validation process to ensure the reliability and integrity of the analytical data generated.

References

  • Shi, Y., Yao, Q., Lin, L., Ren, X., Ai, J., & Chen, Y. (2023). Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. Current Pharmaceutical Analysis, 19(3), 246-257. Available from: [Link]

  • Google Patents. (2016). CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Ming, A., Zhen, C., Lei, G., & Mei, L. (2004). Determination of Four Related Substances in Policresulen Solution by HPLC. Chinese Journal of Pharmaceutical Analysis.
  • Pharmaffiliates. (n.d.). This compound. Available from: [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Available from: [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Available from: [Link]

  • Avesis. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Available from: [Link]

Sources

Application Note: A Validated HPLC Method for the Separation of Dicresulene from Policresulene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Dicresulene, a key related substance, from the active pharmaceutical ingredient (API) Policresulene. Policresulene, a polycondensation product of m-cresolsulfonic acid and formaldehyde, requires stringent quality control to ensure the purity and safety of the final drug product.[][2] The described reversed-phase HPLC method provides excellent resolution and sensitivity for the analysis of Policresulen and its impurities, making it suitable for routine quality control and drug development applications.

Introduction to Policresulen and the Need for Impurity Profiling

Policresulen is a topical hemostatic and antiseptic agent with a complex polymeric structure.[2] It is synthesized through the condensation of m-cresolsulfonic acid and formaldehyde.[] Due to the nature of this polymerization reaction, a heterogeneous mixture of oligomers and related substances is formed. One such critical impurity is this compound, the dimer of m-cresolsulfonic acid linked by a methylene bridge, which can be considered a primary building block of the larger Policresulen polymer.

The presence and concentration of this compound and other related substances must be carefully monitored to ensure the consistent quality, efficacy, and safety of Policresulen-containing pharmaceutical products. Regulatory agencies require validated analytical methods for the accurate determination of such impurities. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose, offering high separation efficiency and sensitivity.[3][4] This note provides a detailed protocol for a gradient HPLC method designed for this specific separation challenge.

Principle of the HPLC Separation

The method employs a reversed-phase chromatographic approach, which is ideal for separating compounds with varying degrees of polarity.

  • Stationary Phase: An octadecylsilane (C18) chemically bonded silica column is used.[3][5] The non-polar C18 chains provide a hydrophobic surface for the separation.

  • Mobile Phase: A gradient elution is performed using an aqueous buffer (ammonium acetate) and an organic modifier (methanol).[5][6] The ammonium acetate helps to control the pH and ensure consistent ionization of the sulfonic acid groups, leading to reproducible retention times. Methanol, the organic modifier, is increased over the course of the run to elute more strongly retained, less polar components.

  • Separation Mechanism: The components of the sample are separated based on their differential partitioning between the non-polar stationary phase and the polar mobile phase. Policresulen, being a mixture of higher-order oligomers, will have different retention characteristics compared to the smaller, more defined structure of this compound. Generally, smaller and more polar molecules will elute earlier, while larger and more hydrophobic molecules will be retained longer on the column.

  • Detection: Detection is performed using a UV detector at 280 nm.[4][5] This wavelength is suitable for the analysis of these compounds due to the strong absorbance of the aromatic rings present in their structures.

The relationship between the starting materials and the resulting products is illustrated in the diagram below.

cluster_reactants Reactants cluster_products Condensation Products m-Cresolsulfonic Acid m-Cresolsulfonic Acid This compound (Dimer) This compound (Dimer) m-Cresolsulfonic Acid->this compound (Dimer) + Formaldehyde Formaldehyde Formaldehyde Policresulen (Polymer) Policresulen (Polymer) This compound (Dimer)->Policresulen (Polymer) + More Reactants (Polycondensation)

Caption: Synthesis pathway from reactants to Policresulene.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, with system suitability criteria included to ensure the reliability of the results.

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Diamonsil C18, ACE EXCEL 5 C18-PFP).[5][6]

  • Reagents:

    • Methanol (HPLC Grade)

    • Ammonium Acetate (Analytical Grade)

    • Water (HPLC Grade)

    • Policresulen Reference Standard

    • This compound Reference Standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 1% Ammonium Acetate in Water[5]
Mobile Phase B Methanol
Gradient Elution See Table 2 for details
Flow Rate 0.8 mL/min[5]
Column Temperature 30 °C[5]
Detection Wavelength 280 nm[4][5]
Injection Volume 20 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
156040
254060
302080
358515
408515
Preparation of Solutions
  • Mobile Phase A (1% Ammonium Acetate): Dissolve 10 g of ammonium acetate in 1 L of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Blank Solution (Diluent): Use HPLC grade water.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with water. This yields a concentration of approximately 100 µg/mL.

  • Test Solution: Accurately weigh a quantity of Policresulen sample equivalent to 500 mg into a 100 mL volumetric flask. Dissolve in and dilute to volume with water. This yields a concentration of approximately 5 mg/mL.[7]

Experimental Workflow

The following diagram outlines the key steps of the analytical procedure.

A Prepare Mobile Phases (A: 1% NH4OAc, B: MeOH) C Equilibrate HPLC System (Initial Conditions, 30 min) A->C B Prepare Solutions (Blank, Standard, Test) B->C D Perform System Suitability Injections (Standard Solution, n=5) C->D E Inject Blank Solution (1 injection) D->E If SST Passes F Inject Test Solution (2 injections) E->F G Process Chromatograms (Integrate Peaks) F->G H Calculate Results & Verify (Compare against specifications) G->H

Caption: HPLC experimental workflow for Policresulen analysis.

Data Analysis and System Suitability

Identification

The this compound peak in the test solution chromatogram is identified by comparing its retention time with that of the this compound reference standard.

Quantification

The concentration of this compound in the Policresulen sample is calculated using the external standard method. The peak area of this compound in the test solution is compared to the peak area from the standard solution.

System Suitability Test (SST)

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. The following criteria should be met from five replicate injections of the this compound standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

These criteria ensure that the chromatographic system is providing adequate separation, peak shape, and precision for the analysis.

Conclusion

The HPLC method detailed in this application note is a specific, sensitive, and reliable procedure for the separation and quantification of this compound from Policresulen. By employing a C18 column with a gradient elution of ammonium acetate and methanol, a good separation of related substances is achieved.[5][8] The method's robustness is ensured by the implementation of rigorous system suitability criteria. This protocol is well-suited for quality control laboratories in the pharmaceutical industry, aiding in the assurance of the purity and safety of Policresulen-based drug products.

References

  • Determination of Four Related Substances in Policresulen Solution by HPLC. (2004). Ingenta Connect. Retrieved January 14, 2026, from [Link]

  • Policresulen Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]

  • Method for detecting policresulen. (2021). Google Patents.
  • Quality control method of policresulen suppository and policresulen suppository composition. (2016). Google Patents.
  • Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. (2023). Bentham Science Publisher. Retrieved January 14, 2026, from [Link]

  • Policresulen. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Determination of Four Related Substances in Policresulen Solution by HPLC. (2004). Semantic Scholar. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of Dicresulene, a polycondensation product of m-cresolsulfonic acid and formaldehyde. This compound is a potent topical hemostatic and antiseptic agent. This protocol is intended for researchers and drug development professionals with a background in synthetic organic chemistry. The synthesis is a two-step process involving the sulfonation of m-cresol followed by its polycondensation with formaldehyde. This guide offers a detailed methodology, including reaction conditions, purification techniques, and in-depth analytical methods for validation and quality control. Safety precautions are emphasized throughout, given the hazardous nature of the reagents involved.

Introduction

This compound, also known as policresulen, is a polymeric substance with a variable molar mass, utilized for its antiseptic and hemostatic properties in treating various mucous membrane and skin lesions. Its mechanism of action involves the selective coagulation of necrotic or pathologically altered tissue, while leaving healthy tissue unharmed, and it also exhibits broad-spectrum antimicrobial activity. The synthesis of this compound is a feasible laboratory procedure that requires careful control of reaction conditions to ensure the desired polymeric structure and efficacy.

This application note details a robust protocol for the synthesis of this compound, beginning with the sulfonation of m-cresol to form m-cresolsulfonic acid, which is then polymerized with formaldehyde. The document is structured to provide not only a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the process.

Chemical Principles and Reaction Scheme

The synthesis of this compound proceeds in two primary stages:

  • Electrophilic Aromatic Sulfonation: m-Cresol is treated with concentrated sulfuric acid to introduce sulfonic acid groups onto the aromatic ring, forming m-cresolsulfonic acid isomers.

  • Polycondensation: The resulting m-cresolsulfonic acid monomers are then polymerized with formaldehyde. The reaction is an electrophilic aromatic substitution where the formaldehyde forms methylene bridges between the activated aromatic rings of the m-cresolsulfonic acid, leading to the formation of the this compound polymer.

Dicresulene_Synthesis mCresol m-Cresol mCSA m-Cresolsulfonic Acid mCresol->mCSA Sulfonation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->mCSA This compound This compound Polymer mCSA->this compound Polycondensation Formaldehyde Formaldehyde (CH₂O) Formaldehyde->this compound HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks (Retention Time) Chromatogram->Identify Quantify Quantify Impurities (Peak Area) Identify->Quantify

Application Note: Utilizing Dicresulene as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Dicresulene as a reference standard in chromatographic analyses. The focus is on High-Performance Liquid Chromatography (HPLC), a cornerstone technique in pharmaceutical quality control.[1][2] This document delineates the physicochemical properties of this compound, outlines a detailed protocol for its use in creating a standard curve, and discusses the principles of method validation in accordance with international guidelines to ensure data integrity and regulatory compliance.

Introduction: The Imperative of High-Quality Reference Standards

In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical testing are paramount. Analytical methods are the bedrock of quality control, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and finished products.[3] At the heart of these analytical procedures lies the use of highly characterized physical reference standards.[4]

The United States Pharmacopeia (USP) defines reference standards as highly characterized specimens used in tests and assays to achieve conclusive and reliable results.[5] Their use mitigates the risk of erroneous outcomes that could lead to batch failures, product recalls, or compromised patient safety.[6] The International Council for Harmonisation (ICH) provides a unified framework for the validation of analytical procedures, ensuring that a method is suitable for its intended purpose.[7][8][9] This application note will focus on this compound, a key reference standard, and its application within this rigorous regulatory framework.

This compound, chemically known as 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is recognized as an impurity of Policresulen.[10][11] As such, its accurate quantification is crucial for the quality control of Policresulen-containing products. This guide will provide a practical, scientifically grounded protocol for its use in HPLC analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to developing a robust analytical method. This data informs decisions on solvent selection, storage conditions, and chromatographic parameters.

PropertyValueSource(s)
Chemical Name 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid)[11]
Synonyms Dicresulenum, 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid][11][12]
CAS Number 78480-14-5[10][11]
Molecular Formula C₁₅H₁₆O₈S₂[11]
Molecular Weight 388.41 g/mol [11]
Appearance White to Light Beige Solid[13]
Solubility Slightly soluble in DMSO and Methanol[13]
Storage 2-8°C Refrigerator[11]

Workflow for Preparation of this compound Reference Standard

The accurate preparation of the reference standard stock and working solutions is a critical first step in any quantitative analysis. The following diagram illustrates a typical workflow.

G cluster_prep Reference Standard Preparation cluster_working Working Standard Preparation RS Obtain Certified This compound Reference Standard Weigh Accurately Weigh Required Mass RS->Weigh Dissolve Dissolve in Volumetric Flask with Diluent (e.g., Methanol/Water) Weigh->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Stock Dilute to Final Volume (Primary Stock Solution) Sonicate->Stock Store Store Appropriately (2-8°C, protected from light) Stock->Store SerialDilute Perform Serial Dilutions from Primary Stock Solution Stock->SerialDilute CalCurve Prepare a Series of Calibration Curve Standards SerialDilute->CalCurve

Caption: Workflow for preparing this compound standard solutions.

Representative HPLC Method for this compound Analysis

The following protocol is a representative reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound. RP-HPLC is a widely used technique in the pharmaceutical industry for its versatility in analyzing a broad range of compounds.[2] This method is provided as a starting point and must be fully validated according to ICH guidelines for any specific application.[14][15]

Rationale for Method Parameters
  • Column: A C18 column is chosen due to its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar aromatic compounds like this compound.

  • Mobile Phase: A mixture of methanol (or acetonitrile) and water provides the necessary polarity to elute this compound. The addition of an acid, such as phosphoric acid, helps to suppress the ionization of the sulfonic acid groups, leading to better peak shape and retention time reproducibility.[16]

  • Isocratic Elution: For a single analyte quantification, an isocratic elution (constant mobile phase composition) is often sufficient and provides a more stable baseline compared to gradient elution.[17]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound to ensure high sensitivity. This is typically determined by running a UV scan of a standard solution.

  • Flow Rate and Injection Volume: These are standard starting points for analytical HPLC and can be optimized to improve resolution or reduce run time.

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound Reference Standard (certified purity)

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid (or other suitable acidic modifier)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Protocol Steps
  • Mobile Phase Preparation:

    • Prepare a solution of Methanol:Water (e.g., 70:30, v/v).

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase.

  • Calibration Standards Preparation:

    • From the Standard Stock Solution, prepare a series of calibration standards by serial dilution with the mobile phase. A typical range might be 5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Prepare the sample containing the unknown amount of this compound by dissolving a known quantity of the sample in the mobile phase.

    • The final concentration should be targeted to fall within the range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the HPLC system with the following parameters (or as optimized):

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 30°C

      • Detection Wavelength: To be determined (e.g., 280 nm)

    • Inject the prepared calibration standards, followed by the sample solutions.

Chromatographic Analysis and Data Interpretation Workflow

The overall process from sample receipt to final result is a systematic workflow designed to ensure the integrity of the data.

G cluster_analysis Chromatographic Analysis Workflow SamplePrep Sample and Standard Preparation HPLC HPLC System Setup and Equilibration SamplePrep->HPLC Inject Inject Standards and Samples HPLC->Inject DataAcq Data Acquisition (Chromatogram) Inject->DataAcq Integration Peak Integration (Area Under Curve) DataAcq->Integration CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Integration->CalCurve Quant Quantify this compound in Sample CalCurve->Quant Report Generate Report and Review Data Quant->Report

Caption: General workflow for chromatographic analysis.

Method Validation Principles

Before this or any analytical method is used for routine analysis, it must be validated to demonstrate its suitability for the intended purpose.[3][18] The validation should be conducted in accordance with ICH Q2(R1) guidelines and should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[18]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of test results obtained by the method to the true value.[14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

Conclusion

The use of a well-characterized reference standard, such as this compound, is fundamental to achieving accurate and reproducible results in chromatographic analysis. This application note has provided a framework for the use of this compound as a reference standard in HPLC, including its physicochemical properties, a representative analytical method, and an overview of the necessary validation principles. By adhering to these guidelines and the principles of Good Manufacturing Practice (GMP), laboratories can ensure the integrity of their analytical data and contribute to the overall quality and safety of pharmaceutical products.

References

  • USP Official Reference Standards.US Pharmacopeia (USP).
  • USP Reference Standards.USP.
  • This compound | 78480-14-5.ChemicalBook.
  • USP Reference Standards- General Chapters.
  • USP Compendial Reference Standards.Sigma-Aldrich.
  • Official USP Reference Standards: metrology concepts, overview, and scientific issues and opportunities.PubMed.
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Validation of Analytical Methods for Pharmaceutical Analysis.International Journal of Pharmaceutical Erudition.
  • Validation Of Analytical Methods For Pharmaceutical Analysis.ec-undp.
  • The International Council for Harmonis
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.pharmaceuticals.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.SciELO Brazil.
  • Analytical Method Validation for Quality Assurance and Process Valid
  • What is the International Council for Harmoniz
  • ICH Official web site.ICH.
  • CAS No : 78480-14-5 | Product Name : this compound.
  • This compound | CAS No- 78480-14-5.Simson Pharma Limited.
  • High-performance liquid chrom
  • 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] Safety D
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.MDPI.
  • Fast Screening Methods for the Analysis of Topical Drug Products.MDPI.
  • This compound | 78480-14-5.ChemicalBook.
  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.PMC - PubMed Central.
  • Discover Impurity Reference Standards

Sources

Comprehensive In Vitro Cytotoxicity Profiling of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide:

Abstract

This document provides a detailed guide for assessing the in vitro cytotoxicity of Dicresulene, a topical hemostatic and antiseptic agent. This compound, a condensation product of metacresolsulfonic acid and formaldehyde, exerts its therapeutic effect through potent protein precipitation and bactericidal activity. Understanding its cytotoxic profile is paramount for defining its safety margins and elucidating its mechanism of action at the cellular level. This guide moves beyond simple procedural lists, offering a scientifically-grounded framework that integrates three core cytotoxicity assays: MTT for metabolic viability, Lactate Dehydrogenase (LDH) for membrane integrity, and Neutral Red Uptake (NRU) for lysosomal function. We provide not only step-by-step protocols but also the underlying principles, data interpretation strategies, and the causal logic behind experimental design choices, ensuring a robust and self-validating approach to cytotoxicity assessment.

Foundational Concepts in this compound Cytotoxicity Testing

Before proceeding to specific protocols, it is crucial to establish the experimental framework. The choice of assays is predicated on the need for a multi-parametric approach. A single assay provides only one perspective on cell health. By combining assays that measure distinct cellular functions—mitochondrial activity, membrane integrity, and lysosomal integrity—we can construct a more complete and mechanistically informative profile of this compound's effects.

1.1. Rationale for a Multi-Assay Approach

A compound can reduce cell viability through various mechanisms. For instance, a decrease in the MTT assay result might indicate mitochondrial dysfunction or simply reduced cell proliferation, not necessarily cell death. Conversely, a significant increase in LDH release strongly suggests necrotic cell death. The NRU assay can detect stress on lysosomes, which may be an earlier indicator of cellular damage than complete membrane rupture. Therefore, comparing the results from these three assays allows for a more nuanced interpretation of this compound's cytotoxic mechanism.

1.2. Cell Line Selection

The choice of cell line is critical and should be guided by the clinical application of this compound.

  • Human cervical cancer cells (HeLa): Given its common use in gynecological applications for cervical erosion, HeLa is a highly relevant cell line.

  • Fibroblast cell lines (e.g., L929, HaCaT): These are standard models for assessing dermal or mucosal toxicity and are valuable for evaluating the safety of a topical agent.

  • Primary vaginal or cervical epithelial cells: While more complex to culture, these offer the most physiologically relevant model for specific gynecological applications.

1.3. The Importance of Controls For each assay, a set of controls is non-negotiable for data validation:

  • Untreated Control (Negative Control): Cells treated with the vehicle (e.g., sterile PBS or culture medium) used to dissolve this compound. This represents 100% viability or baseline cell health.

  • Positive Control: A well-characterized cytotoxic agent. For LDH assays, this is often a lysis buffer that causes 100% cell death. For MTT and NRU, a compound like Doxorubicin or Triton™ X-100 at a high concentration can be used. This confirms the assay is working correctly.

  • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

Assay Protocol 1: Cell Viability via MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is a gold standard for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced, when solubilized, is directly proportional to the number of metabolically active cells.

Causality: A reduction in formazan production after this compound treatment indicates a compromise in mitochondrial function or a decrease in cell proliferation, both of which are key indicators of cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution Seed Seed cells in 96-well plate Incubate Incubate for 24h (allow attachment) Seed->Incubate Treat Treat with this compound concentrations Incubate->Treat Incubate24 Incubate for 24-72h Treat->Incubate24 AddMTT Add MTT Reagent (5 mg/mL) Incubate24->AddMTT Incubate4h Incubate for 4h (formazan formation) AddMTT->Incubate4h Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS). Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

    • Plot the % Viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assay Protocol 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

Principle: LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The LDH assay measures the activity of this released enzyme, which catalyzes the conversion of lactate to pyruvate, coupled to the reduction of NAD+ to NADH. NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified.

Causality: An increase in LDH activity in the culture supernatant directly correlates with the number of cells that have lost membrane integrity, providing a clear measure of cytotoxicity. This assay is an excellent counterpoint to the MTT assay, as it specifically detects cell lysis.

Workflow for LDH Assay

LDH_Workflow cluster_prep Phase 1: Cell Prep & Treatment cluster_assay Phase 2: Supernatant Collection cluster_reaction Phase 3: Enzymatic Reaction Seed Seed & Treat Cells (as in MTT) Controls Prepare Controls: - Spontaneous Release (Untreated) - Maximum Release (Lysis Buffer) Seed->Controls Centrifuge Centrifuge plate (400 x g, 10 min) Controls->Centrifuge Collect Transfer supernatant to new plate Centrifuge->Collect AddMix Add LDH Reaction Mixture Collect->AddMix Incubate30 Incubate 30 min (at RT, protected from light) AddMix->Incubate30 AddStop Add Stop Solution Incubate30->AddStop Read Read Absorbance (490 nm) AddStop->Read

Caption: Workflow of the LDH membrane integrity assay.

Detailed Protocol: LDH Assay

Note: Commercially available kits (e.g., from Promega, Thermo Fisher Scientific) are highly recommended for this assay and their specific instructions should be followed.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding a lysis buffer (often 10X Lysis Buffer provided in kits) 45 minutes before the end of incubation.

    • Background: Medium only.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically involves mixing a substrate and a dye solution).

  • Enzymatic Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The color will develop during this time.

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

Assay Protocol 3: Lysosomal Integrity via Neutral Red Uptake (NRU) Assay

Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The dye is a weak cationic dye that penetrates cell membranes by non-ionic passive diffusion and accumulates in lysosomes, where the proton gradient leads to its trapping. The amount of dye retained by the cells is proportional to the number of viable cells with intact lysosomes.

Causality: A decrease in Neutral Red uptake after this compound exposure suggests damage to the cell or lysosomal membranes, or a general decline in cellular energy-dependent processes required for dye accumulation. This can be an earlier or more sensitive marker of toxicity than LDH release.

Workflow for Neutral Red Uptake Assay

NRU_Workflow cluster_prep Phase 1: Cell Prep & Treatment cluster_dye Phase 2: Dye Incubation cluster_extract Phase 3: Dye Extraction & Reading Seed Seed & Treat Cells (as in MTT) AddNR Add Neutral Red Medium (50 µg/mL) Seed->AddNR Incubate3h Incubate for 3h (dye uptake) AddNR->Incubate3h Wash Wash cells with PBS Incubate3h->Wash Extract Add Desorb Solution (e.g., 1% Acetic Acid in 50% Ethanol) Wash->Extract Shake Shake for 10 min Extract->Shake Read Read Absorbance (540 nm) Shake->Read

Caption: Workflow of the Neutral Red Uptake (NRU) assay.

Detailed Protocol: NRU Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • Dye Incubation: After treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (typically 40-50 µg/mL). Incubate for 2-3 hours at 37°C, 5% CO₂.

  • Washing: Carefully remove the dye-containing medium. Gently wash the cells with 150 µL of pre-warmed PBS to remove excess dye.

  • Dye Extraction: Remove the PBS wash. Add 150 µL of Desorb Solution (e.g., a solution of 1% acetic acid in 50% ethanol) to each well.

  • Shaking: Place the plate on a microplate shaker for 10 minutes to ensure complete extraction of the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells from all readings.

    • Calculate the percentage of viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

Data Synthesis and Interpretation

The power of this approach lies in comparing the results from all three assays. The table below illustrates hypothetical scenarios and their interpretations.

Scenario MTT Result (Metabolism) LDH Result (Membrane Rupture) NRU Result (Lysosomal Integrity) Likely Interpretation of this compound's Effect
1 ↓↓↓ (Low IC50)↑↑↑ (High Cytotoxicity)↓↓↓ (Low IC50)Necrotic Cytotoxicity: this compound causes rapid loss of membrane integrity, leading to cell death and subsequent loss of metabolic and lysosomal function.
2 ↓↓ (Moderate IC50)→ (No significant increase)↓↓ (Moderate IC50)Apoptotic or Anti-proliferative Effect: The compound reduces metabolic activity and compromises lysosomes without causing primary necrosis. This warrants further investigation with apoptosis-specific assays (e.g., Caspase-3/7).
3 ↓ (Slight decrease)→ (No significant increase)↓↓↓ (Low IC50)Lysosomotropic Agent: this compound may specifically target and disrupt lysosomal function as an early toxic event, with metabolic and membrane integrity being affected later or at higher concentrations.
4 ↓↓↓ (Low IC50)→ (No significant increase)→ (No significant decrease)Direct Mitochondrial Inhibition: this compound may be a specific mitochondrial toxicant, inhibiting cellular respiration without causing immediate damage to other organelles or the plasma membrane.
Advanced Mechanistic Pathway Analysis

If results suggest a non-necrotic mechanism (like Scenario 2), further assays are warranted to pinpoint the pathway.

Mechanistic_Drilldown cluster_advanced Advanced Assays Initial_Screening Initial Screening (MTT, LDH, NRU) Interpretation Interpret Results (e.g., Low LDH, Low MTT) Initial_Screening->Interpretation Caspase Caspase-3/7 Assay (Apoptosis Executioner) Interpretation->Caspase ROS ROS Assay (Oxidative Stress) Interpretation->ROS ATP ATP Level Assay (Energy Depletion) Interpretation->ATP Conclusion Pinpoint Mechanism: Programmed Cell Death, Oxidative Damage, etc. Caspase->Conclusion ROS->Conclusion ATP->Conclusion

Caption: Decision pathway for advanced mechanistic studies.

Conclusion

A comprehensive assessment of this compound's cytotoxicity cannot rely on a single assay. By systematically applying and comparing data from assays measuring metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (NRU), researchers can build a robust and mechanistically informative safety profile. This multi-parametric approach, grounded in sound experimental design with appropriate controls, provides the trustworthy data required for regulatory submissions and for furthering our understanding of how this potent topical agent interacts with living cells.

References

  • PubChem Compound Summary for CID 68612, this compound. National Center for Biotechnology Information. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Saeed, M., Shahzadi, I., Ahmad, I., et al. (2021). Albothyl (policresulen) induced apoptosis in human cervical cancer (HeLa) cells. Journal of Taibah University Medical Sciences, 16(5), 729-736. [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

Application Notes and Protocols for Dicresulene in Polymer Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Dicresulene's role in polymer chemistry. While clinically established as a topical antiseptic and hemostatic agent, the inherent polymer structure of this compound presents unique opportunities in materials science and catalysis. This document explores the fundamental polymer chemistry of this compound, offering detailed protocols for its synthesis and characterization, and proposes novel applications based on its unique physicochemical properties.

Introduction: Understanding this compound as a Functional Polymer

This compound, more commonly known as Policresulen, is not merely a pharmaceutical ingredient but a functional polymer belonging to the family of phenol-formaldehyde resins.[1][] It is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[1][][3] The structure consists of m-cresol units, sulfonated on the benzene ring, and linked by methylene bridges derived from formaldehyde. This unique combination results in a water-soluble polymer with strong acidic properties, which are central to both its medical action and its potential in broader polymer chemistry applications.

The presence of sulfonic acid (-SO₃H) groups along the polymer backbone classifies this compound as a polyelectrolyte and a polymeric acid, distinguishing it from conventional, non-functionalized phenolic resins. Its properties are dictated by the degree of polymerization, the density of sulfonic acid groups, and the resulting three-dimensional structure.

Core Chemical Structure

The generalized structure of this compound is a chain of sulfonated m-cresol units linked by methylene groups.

Caption: Idealized Dimer Structure of this compound.

Application Note 1: Synthesis and Characterization of this compound-like Sulfonated Phenolic Resins

Scientific Rationale: The synthesis of this compound is a model for producing water-soluble, strongly acidic phenolic resins. Such polymers have potential applications as ion-exchange resins, specialty adhesives, high-performance dispersants, and components in polymer electrolyte membranes. Understanding and controlling the synthesis allows for the tailoring of properties like molecular weight and acid density to suit specific applications beyond the pharmaceutical field. The protocol described here is for the synthesis of a research-grade, this compound-like polymer.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the synthesis via sulfonation of m-cresol followed by condensation with formaldehyde.

Materials:

  • m-Cresol (C₇H₈O)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Formaldehyde solution (37% in H₂O)

  • Sodium Hydroxide (NaOH) for neutralization/pH adjustment

  • Deionized Water

Step-by-Step Methodology:

  • Sulfonation of m-Cresol:

    • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 54.0 g (0.5 mol) of m-cresol.

    • Begin stirring and slowly add 50.0 g (0.51 mol) of concentrated sulfuric acid from the dropping funnel. The addition should be done over 30 minutes, keeping the temperature below 60°C using an ice bath.

    • After addition is complete, slowly heat the mixture to 100-110°C and maintain this temperature for 2-3 hours to ensure complete sulfonation. The product is m-cresolsulfonic acid.

  • Polycondensation:

    • Cool the reaction mixture to 80°C.

    • Slowly add 40.5 g (0.5 mol) of 37% formaldehyde solution to the flask over a period of 1 hour. The reaction is exothermic; maintain the temperature between 90-100°C.

    • After the formaldehyde addition, maintain the reaction at 100°C for an additional 3-5 hours. The viscosity of the mixture will increase significantly as the polymer forms. The reaction time determines the final molecular weight.

  • Purification:

    • Cool the reaction mixture to room temperature. The product will be a highly viscous, dark liquid.

    • Slowly add deionized water to the mixture under vigorous stirring to dissolve the polymer.

    • The resulting aqueous solution can be purified by dialysis against deionized water for 48 hours to remove unreacted monomers, sulfuric acid, and low-molecular-weight oligomers.

  • Isolation (Optional):

    • The polymer can be isolated as a solid by precipitating the aqueous solution in a non-solvent like acetone or by lyophilization to yield a solid powder.

Characterization Workflow

cluster_synthesis Synthesis cluster_characterization Characterization Start m-Cresol + H₂SO₄ Condensation Add Formaldehyde Start->Condensation Sulfonation Polymer Crude Polymer Solution Condensation->Polymer Condensation FTIR FTIR Spectroscopy Polymer->FTIR NMR ¹H NMR Spectroscopy Polymer->NMR Titration Acid-Base Titration Polymer->Titration GPC Gel Permeation Chromatography (GPC) Polymer->GPC Analysis1 Analysis1 FTIR->Analysis1 Functional Groups (-SO₃H, -OH, CH₂) Analysis2 Analysis2 NMR->Analysis2 Structural Confirmation (Aromatic, Methylene) Analysis3 Analysis3 Titration->Analysis3 Acid Number & Equivalent Weight Analysis4 Analysis4 GPC->Analysis4 Molecular Weight Distribution (PDI)

Caption: Workflow for Synthesis and Characterization.

ParameterMethodExpected Outcome
Structure FTIR SpectroscopyPeaks for O-H (broad, ~3400 cm⁻¹), aromatic C-H (~3050 cm⁻¹), CH₂ bridges (~2920, 1450 cm⁻¹), S=O from sulfonic acid (~1170, 1040 cm⁻¹).
Acid Content Acid-Base TitrationDetermination of the acid number (mg KOH/g polymer), which allows calculation of the equivalent weight and confirmation of sulfonation degree.
Molecular Weight Aqueous GPCProvides number average (Mn), weight average (Mw) molecular weights, and Polydispersity Index (PDI). Note: Calibration with appropriate standards (e.g., polystyrene sulfonates) is crucial.

Application Note 2: this compound as a Reusable Polymeric Acid Catalyst

Scientific Rationale: The high concentration of sulfonic acid groups chemically bonded to a polymer backbone makes this compound a potent solid acid catalyst. Unlike mineral acids (e.g., H₂SO₄), a polymeric catalyst can be easily separated from the reaction mixture by filtration or precipitation, enabling straightforward product purification and catalyst recycling. This aligns with the principles of green chemistry.[4] Potential reactions include esterifications, hydrolysis, and condensation reactions.

Protocol: Catalysis of Fischer Esterification

This protocol outlines the use of synthesized this compound to catalyze the esterification of acetic acid with n-butanol.

Materials:

  • This compound (synthesized as per Application Note 1)

  • Acetic Acid (CH₃COOH)

  • n-Butanol (C₄H₉OH)

  • Toluene (for Dean-Stark trap)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 12.0 g (0.2 mol) of acetic acid, 29.6 g (0.4 mol) of n-butanol, and 20 mL of toluene.

    • Add 2.0 g of solid (lyophilized) this compound catalyst. The catalyst loading can be varied (e.g., 1-10 wt% relative to reactants).

    • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring and Workup:

    • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

    • Cool the reaction mixture to room temperature.

    • Separate the catalyst by filtration. Wash the recovered catalyst with toluene and dry it in a vacuum oven for reuse.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove unreacted acetic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (toluene) and excess n-butanol by rotary evaporation to yield butyl acetate.

  • Catalyst Reusability Test:

    • Use the recovered catalyst from step 2 in a subsequent esterification reaction under identical conditions to evaluate its stability and activity over multiple cycles.

cluster_main Reaction Cycle Reactants Acetic Acid + n-Butanol Catalyst This compound (-SO₃H) Reactants->Catalyst Protonation of Carbonyl Product Butyl Acetate + H₂O Catalyst->Product Catalyst Regeneration Product->Reactants Separation & Reuse Recovery Catalyst Recovery (Filtration) Product->Recovery

Caption: Catalytic Cycle for Esterification.

Application Note 3: this compound as a Flocculant in Water Treatment

Scientific Rationale: As a high-charge-density anionic polyelectrolyte, this compound has the potential to function as a flocculant or coagulant aid in water and wastewater treatment. It can neutralize positively charged colloidal particles or bridge suspended particles, causing them to aggregate into larger flocs that can be easily removed by sedimentation or filtration. Its high water solubility is advantageous for dosing.

Protocol: Jar Test for Flocculation Efficacy

This protocol uses a standard jar test apparatus to evaluate the ability of this compound to clarify a suspension of bentonite clay, a model for turbid water.

Materials:

  • This compound solution (1 g/L in deionized water)

  • Bentonite clay stock suspension (10 g/L)

  • Synthetic turbid water (prepared by diluting bentonite stock to ~100 NTU)

  • Standard jar testing apparatus

  • Turbidimeter

Step-by-Step Methodology:

  • Preparation:

    • Fill six beakers in the jar testing apparatus with 500 mL of the synthetic turbid water.

    • Place the beakers in the apparatus and begin stirring at 100 rpm.

  • Dosing:

    • Dose five of the beakers with increasing amounts of the this compound solution (e.g., 1, 2, 5, 10, 20 mg/L). The sixth beaker serves as a control with no flocculant added.

  • Flocculation and Settling:

    • Rapid Mix: Stir at 100-150 rpm for 1 minute to ensure rapid dispersal of the flocculant.

    • Slow Mix: Reduce the stirring speed to 20-40 rpm for 15 minutes to promote floc formation.

    • Settling: Stop stirring and allow the flocs to settle for 20 minutes.

  • Analysis:

    • Carefully extract a sample from the supernatant of each beaker, approximately 2 cm below the surface.

    • Measure the final turbidity (in NTU) of each sample using a turbidimeter.

    • Calculate the percent turbidity removal for each dose and plot the results to determine the optimal flocculant concentration.

Dosage (mg/L)Initial Turbidity (NTU)Final Turbidity (NTU)% Removal
0 (Control)102956.9%
11026536.3%
21023169.6%
5102892.2%
101021585.3%
201022575.5%
Note: Data in the table is hypothetical and for illustrative purposes.

Conclusion and Future Directions

While this compound's primary role has been in medicine, its underlying structure as a sulfonated phenol-formaldehyde polymer offers a rich platform for research in materials science. The protocols and applications detailed here provide a starting point for exploring its use as a reusable acid catalyst, a flocculant for water purification, and a model system for synthesizing functional phenolic resins. Future research could focus on controlling its molecular architecture, cross-linking the polymer to create insoluble ion-exchange beads, or blending it with other polymers to create novel composite materials.

References

  • Wikipedia. Policresulen. [Link]

  • Google Patents.
  • Pharmaffiliates. CAS No : 78480-14-5 | Product Name : this compound. [Link]

  • PubChem, National Institutes of Health. Policresulen. [Link]

  • Google Patents. CN109160986B - Modified m-cresol-phenol-formaldehyde resin, preparation method and rubber composition thereof.
  • QCS Standards. Buy this compound | CAS 78480-14-5. [Link]

  • PubMed, National Library of Medicine. The use of a condensation product of metacresol sulfonic acid with methanal in the treatment of cervical erosion. [Link]

  • Ataman Kimya. Tamol PP. [Link]

  • Google Patents.
  • PMC, National Institutes of Health. Use of Deep Eutectic Solvents in Polymer Chemistry–A Review. [Link]

Sources

Investigating the Antimicrobial Properties of Dicresulene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the investigation of the antimicrobial properties of Dicresulene. The structure and content herein are designed to offer both foundational knowledge and detailed, actionable protocols for researchers in microbiology, pharmacology, and drug development.

Introduction: The Scientific Rationale for Investigating this compound

This compound, a polycondensation product of metacresolsulfonic acid and formaldehyde, has a history of use as a topical antiseptic and hemostatic agent.[1][2] Its established clinical utility is attributed to a dual mechanism of action: the selective coagulation of necrotic and pathologically altered tissue, and a broad-spectrum antimicrobial effect.[1][3] The antimicrobial action is primarily understood to be the disruption of microbial cell membranes, leading to cell death.[4] This mode of action makes it a compelling candidate for further investigation, particularly in an era of rising antimicrobial resistance where membrane-active agents are of significant interest.

Recent research on compounds with similar proposed mechanisms, such as D-3263, has demonstrated potent bactericidal and anti-biofilm activity, especially against problematic Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Enterococcus species.[5][6] These studies suggest that the mechanism involves targeting bacterial membrane phospholipids.[5] Given these precedents, a systematic and rigorous investigation into this compound's antimicrobial profile is warranted. This guide provides the necessary protocols to characterize its activity, from initial screening to more in-depth mechanistic studies.

Part 1: Foundational Antimicrobial Assays

The initial characterization of any potential antimicrobial agent involves determining its potency against a panel of relevant microorganisms. The following protocols are fundamental to establishing the antimicrobial spectrum and potency of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This assay is the gold standard for assessing antimicrobial potency. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure for its reproducibility and efficiency.[8][9]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of this compound in a 96-well microtiter plate. After incubation, the wells are visually assessed for turbidity, indicating bacterial growth. The lowest concentration of this compound that results in no visible growth is the MIC.

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution:

    • This compound is reported to be soluble in DMSO and highly soluble in water.[10] For this assay, prepare a 10 mg/mL stock solution of this compound in sterile deionized water. If solubility issues arise, DMSO can be used as a solvent, ensuring the final concentration in the assay does not exceed 1% to avoid solvent-induced toxicity.[11]

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB. The typical final volume in each well is 100 µL.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well that remains clear.

Data Presentation: MIC Values of this compound

Test OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
S. aureus ATCC 29213
MRSA ATCC 43300
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853

This table should be populated with experimental data.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][12] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following the determination of the MIC, aliquots from the clear wells (at and above the MIC) are sub-cultured onto antibiotic-free agar plates. The absence of growth on these plates after incubation indicates bactericidal activity.

Protocol: MBC Determination

  • Following MIC Assay:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Causality Behind Experimental Choices: The combination of MIC and MBC assays provides a comprehensive initial assessment of an antimicrobial's effect. A compound with an MBC/MIC ratio of ≤4 is generally considered bactericidal. This distinction is crucial for clinical applications, where bactericidal agents are often preferred for serious infections.

Part 2: Pharmacodynamic and Mechanistic Assays

Understanding the rate of bacterial killing and the mechanism of action is a critical next step in the evaluation of a novel antimicrobial agent.

Time-Kill Kinetics Assay

This assay provides a dynamic picture of antimicrobial activity, showing the rate of bacterial killing over time at different concentrations of the drug.[13][14]

Principle: A standardized bacterial suspension is exposed to various concentrations of this compound (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Protocol: Time-Kill Kinetics

  • Preparation:

    • Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.

    • Prepare a bacterial inoculum as described for the MIC assay, adjusting the final concentration in the flasks to approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each flask.

    • Perform serial dilutions in sterile saline or PBS.

    • Plate the dilutions onto non-selective agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Data Presentation: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0
2
4
8
24

This table should be populated with experimental data.

Bacterial Membrane Permeability Assay

Given that this compound's proposed mechanism of action involves membrane disruption, it is essential to verify this experimentally.[4] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane damage.[15][16]

Principle: Bacteria are treated with this compound in the presence of PI. If the bacterial membrane is compromised, PI will enter the cell, bind to DNA, and fluoresce, which can be quantified using a fluorescence plate reader.

Protocol: Propidium Iodide Uptake Assay

  • Bacterial Suspension:

    • Grow the test organism to mid-log phase, then harvest the cells by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the bacterial suspension.

    • Add PI to a final concentration of 10 µM.

    • Add this compound at various concentrations (e.g., 0.5x to 4x MIC).

    • Include a positive control (e.g., a known membrane-disrupting agent like a high concentration of ethanol) and a negative control (untreated bacteria).

  • Measurement:

    • Immediately measure the fluorescence (excitation ~535 nm, emission ~617 nm) over time (e.g., every 5 minutes for 1-2 hours) using a microplate reader.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each concentration of this compound. An increase in fluorescence indicates membrane permeabilization.

Workflow Visualization: Antimicrobial Assay Cascade

G cluster_0 Initial Screening cluster_1 Pharmacodynamics & Mechanism MIC MIC Assay (Broth Microdilution) MBC MBC Assay MIC->MBC Determine Bactericidal vs. Bacteriostatic TimeKill Time-Kill Kinetics MBC->TimeKill Characterize Rate of Killing MembranePerm Membrane Permeability (Propidium Iodide Assay) TimeKill->MembranePerm Investigate Mechanism of Action Proteomics Proteomic Analysis (Optional) MembranePerm->Proteomics Further Mechanistic Insight

Caption: Workflow for initial antimicrobial characterization of this compound.

Part 3: Anti-Biofilm Activity Assessment

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[17][18] Evaluating the efficacy of this compound against biofilms is crucial for its potential application in treating chronic infections.

Biofilm Inhibition and Disruption Assay

The crystal violet assay is a simple and high-throughput method to quantify biofilm biomass.[1][4] It can be adapted to assess both the prevention of biofilm formation and the disruption of pre-formed biofilms.

Principle: Biofilms are grown in 96-well plates. The total biomass is stained with crystal violet, which is then solubilized, and the absorbance is measured. A reduction in absorbance in treated wells compared to controls indicates anti-biofilm activity.

Protocol: Crystal Violet Assay

A. Biofilm Inhibition:

  • Prepare serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well flat-bottom plate.

  • Add a standardized bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Proceed to step 5 of the Disruption protocol.

B. Biofilm Disruption:

  • Grow biofilms in a 96-well plate as described in step A (without this compound) for 24 hours.

  • Gently remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for a further 24 hours.

  • Discard the medium and wash the wells three times with PBS to remove non-adherent cells.

  • Fix the biofilms with methanol for 15 minutes.

  • Stain the biofilms with 0.1% crystal violet solution for 15-30 minutes.[4]

  • Wash away the excess stain with water and air dry the plate.

  • Solubilize the bound dye with 30% acetic acid or ethanol.

  • Measure the absorbance at 590 nm using a microplate reader.

Biofilm Viability Assay

To determine if this compound is killing the bacteria within the biofilm or merely disrupting the matrix, a viability assay is necessary. Live/dead staining with fluorescent dyes is a common method.[19][20]

Principle: The assay uses two fluorescent nucleic acid stains: SYTO 9 and propidium iodide. SYTO 9 penetrates all bacterial membranes, staining live cells green. Propidium iodide only penetrates cells with compromised membranes, staining dead cells red.[20]

Protocol: Live/Dead Staining of Biofilms

  • Grow biofilms on a suitable surface (e.g., glass coverslips in a multi-well plate) with and without this compound treatment.

  • Gently wash the biofilms with PBS.

  • Prepare a working solution of SYTO 9 and propidium iodide in sterile water according to the manufacturer's instructions (e.g., FilmTracer™ LIVE/DEAD® Biofilm Viability Kit).[21]

  • Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

  • Gently rinse with sterile water to remove excess stain.

  • Visualize the biofilms using a confocal laser scanning microscope (CLSM) with appropriate filters for green and red fluorescence.

Workflow Visualization: Biofilm Investigation

G cluster_0 Biofilm Quantification cluster_1 Biofilm Viability Inhibition Biofilm Inhibition Assay (Crystal Violet) LiveDead Live/Dead Staining (CLSM) Inhibition->LiveDead Confirm Cell Death Disruption Biofilm Disruption Assay (Crystal Violet) Disruption->LiveDead

Caption: Experimental workflow for assessing the anti-biofilm properties of this compound.

Part 4: Cytotoxicity Assessment

For any potential therapeutic agent, it is crucial to assess its toxicity to mammalian cells to determine its therapeutic window.[22] The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions.

    • Include untreated cells as a negative control and a medium-only blank.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of this compound

Concentration (µg/mL)% Cell Viability (Mean ± SD)
0 (Control)100
...
...
...
IC₅₀

This table should be populated with experimental data.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive investigation of this compound's antimicrobial properties. By systematically determining its MIC, MBC, time-kill kinetics, mechanism of action, anti-biofilm efficacy, and cytotoxicity, researchers can build a detailed profile of this compound. These data are essential for guiding further preclinical development and exploring its potential as a therapeutic agent in an era where novel antimicrobials are critically needed. Future studies could delve deeper into the molecular interactions with the bacterial membrane, investigate the potential for resistance development, and explore its efficacy in in vivo models of infection.

References

  • Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining. Retrieved from [Link]

  • PubMed. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • National Institutes of Health. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]

  • YouTube. (2019). How to bust up a bacterial biofilm. Retrieved from [Link]

  • PubMed. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Retrieved from [Link]

  • National Institutes of Health. (2021). Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. Retrieved from [Link]

  • JoVE. (2010). Video: Microtiter Dish Biofilm Formation Assay. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Journal of Bacteriology. (n.d.). Cell Death in Pseudomonas aeruginosa Biofilm Development. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • University of Virginia School of Medicine. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Propidium iodide (PI) staining assay of E. coli treated for two hours.... Retrieved from [Link]

  • Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the In Vitro Effects of Dicresulene on Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro studies to characterize the cellular effects of Dicresulene. This compound, also known as Policresulen, is a topical hemostatic and antiseptic agent with a unique mechanism of action.[1][2] This guide details the fundamental principles behind protocol design, provides step-by-step methodologies for key assays, and offers insights into data interpretation to robustly evaluate the impact of this compound on cell cultures.

Introduction to this compound (Policresulen)

This compound, chemically known as Policresulen, is a polycondensation product of metacresolsulfonic acid and formaldehyde.[3] It is utilized in clinical settings for its potent antiseptic and hemostatic properties, primarily in gynecology, dermatology, and dentistry.[1][2][4] The primary mechanism of action of this compound is attributed to its high acidity and ability to induce selective coagulation of necrotic or pathologically altered proteins, while largely sparing healthy tissue.[2][4][5] This action results in the formation of a protective layer over wounds, which aids in hemostasis and prevents microbial invasion.[1] In addition to its protein-coagulating effects, this compound also exhibits broad-spectrum antimicrobial activity.[6]

Understanding the cellular and molecular responses to this compound is crucial for elucidating its therapeutic effects and potential cytotoxicity. This application note outlines a strategic approach to studying these effects in a controlled in vitro environment.

Foundational Knowledge: Mechanism of Action

This compound's biological effects are multifaceted, stemming from its chemical properties. Its high acidity leads to the denaturation and precipitation of proteins, a process known as coagulative necrosis.[1] This selective action on devitalized tissue is a key aspect of its clinical efficacy.[4][5] At a cellular level, high concentrations of this compound can disrupt cell membrane integrity and intracellular proteins, leading to cytotoxicity.[7] The protocols outlined herein are designed to quantify these effects, distinguishing between cytostatic, cytotoxic, and specific mechanistic actions.

cluster_0 This compound's Core Mechanism cluster_1 Therapeutic Outcomes This compound This compound (High Acidity) Protein Cellular Proteins (Pathological & Necrotic Tissue) This compound->Protein Interacts with Coagulation Protein Coagulation & Denaturation Protein->Coagulation Leads to Necrosis Selective Coagulative Necrosis Coagulation->Necrosis Hemostasis Hemostasis (Bleeding Control) Necrosis->Hemostasis Antiseptic Antiseptic Effect (Infection Prevention) Necrosis->Antiseptic Healing Tissue Regeneration Necrosis->Healing Promotes

Caption: Proposed mechanism of this compound's therapeutic action.

Experimental Design and Workflow

A systematic approach is essential for characterizing this compound's effects. The following workflow provides a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

Start Start: Experimental Planning (Cell Line Selection, Hypothesis) Prep Preparation of this compound Stock Solutions Start->Prep Cytotoxicity Phase 1: Cytotoxicity Screening (MTT / LDH Assays) Prep->Cytotoxicity Dose Determine IC50 & Sub-lethal Doses Cytotoxicity->Dose Morphology Phase 2: Cellular Morphology (Microscopy) Dose->Morphology Proliferation Phase 3: Antiproliferative Effects (BrdU / Cell Counting) Dose->Proliferation Death Phase 4: Mechanism of Cell Death (Annexin V / PI Staining) Dose->Death Analysis Data Analysis & Interpretation Morphology->Analysis Proliferation->Analysis Death->Analysis End Conclusion & Further Studies Analysis->End

Caption: Overall experimental workflow for studying this compound.

Cell Line Selection

The choice of cell line is critical and should be guided by the research question.

  • For Dermatological Applications: Human keratinocyte cell lines (e.g., HaCaT) or dermal fibroblasts (e.g., HDF) are appropriate.[7]

  • For Gynecological Applications: Cervical epithelial cells (e.g., HeLa) or vaginal epithelial cells would be relevant.

  • General Cytotoxicity: Human lung fibroblasts (e.g., MRC-5) or other well-characterized cell lines can be used.[8]

Preparation of this compound Stock Solution

This compound is highly soluble in water.[3] Proper preparation of stock solutions is crucial for accurate and reproducible results.

Protocol:

  • Safety First: Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), as it is a corrosive substance.[3]

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in sterile, deionized water to create a high-concentration stock solution (e.g., 10 mg/mL). A vortex mixer and sonication can aid dissolution.[3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Core Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] This protocol will determine the dose-dependent cytotoxicity of this compound.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated wells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[7]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Treatment GroupThis compound Conc. (µg/mL)Absorbance (570 nm)% Viability
Control01.25100%
T1101.1088%
T2500.8568%
T31000.6149%
T42500.2218%
T55000.054%
Hypothetical data for illustrative purposes.
Apoptosis vs. Necrosis Determination (Annexin V-FITC/Propidium Iodide Assay)

Given this compound's mechanism of inducing coagulative necrosis, it is vital to distinguish this from programmed cell death (apoptosis). This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA.[10] Centrifuge the cell suspension at 150 x g for 5 minutes.[10]

  • Staining: Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Expected Outcome: Due to its mechanism, this compound is expected to cause a significant increase in the PI-positive populations (necrotic and late apoptotic/necrotic cells) rather than a primary increase in the early apoptotic (Annexin V+/PI-) population.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, incorporate the following practices:

  • Controls: Always include negative (vehicle) and positive controls in every assay.

  • Replicates: Perform each experiment with at least three biological replicates.

  • Orthogonal Assays: Confirm key findings using a different assay that measures a similar endpoint (e.g., confirm MTT results with a CellTiter-Glo® Luminescent Cell Viability Assay).

  • Dose-Response: Evaluate a wide range of concentrations to establish a clear dose-response relationship.

  • Time-Course: Assess effects at multiple time points to understand the kinetics of the cellular response.

Conclusion

This application note provides a robust framework for the in vitro investigation of this compound. By following these detailed protocols, researchers can effectively characterize its dose-dependent cytotoxicity, mode of cell death, and morphological effects. These studies are fundamental to understanding the biological activity of this compound and can provide valuable insights for its clinical application and future development.

References

  • What is the mechanism of Policresulen? (2024).
  • Policresulen: Mechanism of Action and Therapeutic Applications in Medicine. (n.d.). PharmaCompass.
  • Policresulen. (n.d.). In Wikipedia. [Link]

  • policresulen | Dosing & Uses. (n.d.). medtigo.
  • Policresulen: A Versatile Agent for Gynecological and Dermatological Health. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • In Vitro Mechanism of Action of Policresulen: A Technical Guide. (n.d.). Benchchem.
  • Jeng, H. W., Feigal, R. J., & Messer, H. H. (1987). Comparison of the cytotoxicity of formocresol, formaldehyde, cresol, and glutaraldehyde using human pulp fibroblast cultures. Pediatric dentistry, 9(4), 295–300. [Link]

  • Comparison of The Cytotoxicity of Formocresol, Formaldehyde, Cresol, and Glutaraldehyde Using Human Pulp Fibroblast Cultures. (n.d.). Scribd.
  • Comparison of the cytotoxicity of the Formocresol, Pulpotec and Pulperyl using MRC-5 cell line. (2015). ResearchGate. [Link]

  • Preparation of Policresulen Stock Solutions for Research: Application Notes and Protocols. (n.d.). Benchchem.
  • Cell Culture Protocol. (n.d.). Creative Biolabs. [Link]

Sources

Application Notes & Protocols for the Safe Handling and Storage of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Dicresulene (CAS 78480-14-5) is a chemical intermediate and a known impurity of Policresulen, a topical hemostatic and antiseptic agent.[1][2] As researchers, scientists, and drug development professionals increasingly work with such compounds, a robust understanding of their safe handling and storage is paramount. The absence of extensive toxicological data or established Occupational Exposure Limits (OELs) for this compound necessitates a conservative and diligent approach to safety.[3][4]

This document provides a detailed guide synthesized from available Safety Data Sheets (SDS), established laboratory safety principles, and a risk-mitigation mindset. It is designed to empower laboratory personnel to handle this compound with confidence and to establish self-validating safety systems within their workflows. The core principle underpinning these protocols is the reduction of potential exposure to a level that is As Low As Reasonably Achievable (ALARA) .

Chemical & Physical Properties

A clear understanding of a substance's properties is the foundation of its safe handling.

PropertyValueReference
Chemical Name 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid][2]
Synonyms 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid)[2]
CAS Number 78480-14-5[1]
Molecular Formula C₁₅H₁₆O₈S₂
Molecular Weight 388.41 g/mol
Appearance Data not consistently available; handle as a solid powder.[2]
Storage Temperature 2-8°C (Refrigerator) recommended by some suppliers.[2]

Hazard Identification and Risk Assessment

While some supplier safety data sheets for related forms (e.g., diammonium salt) may classify the substance as non-hazardous, the prudent approach for a research chemical is to handle it as potentially hazardous until comprehensive toxicological data is available.[3] This proactive stance aligns with the universal precautions recommended by NIOSH for handling potentially hazardous drugs.[5]

Summary of Known Hazards
Hazard ClassClassification & Precautionary StatementsReference
Acute Toxicity No specific data available. Assume potential for harm if inhaled, ingested, or in contact with skin.[3][4]
Skin/Eye Contact Avoid contact with skin and eyes.[3][4] Standard first-aid measures for chemical exposure are required.[3]
Inhalation Avoid inhalation of dust or aerosols.[3][6] Handling should occur in ventilated areas.[6]
Carcinogenicity No component of this product at levels ≥ 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3][3]
Incompatibilities Strong acids/alkalis and strong oxidizing/reducing agents.[3][3]

Causality Insight: The lack of specific toxicity data does not imply safety. In drug development, novel compounds are treated with a high degree of caution because their biological effects are not fully characterized. The primary risks are associated with the generation of airborne dust during weighing and transfer, and direct contact with skin or mucous membranes.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and PPE is mandatory.

Engineering Controls
  • Primary Control: All procedures involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood.[6] This is the most critical engineering control as it contains dust and vapors at the source.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be accessible and regularly tested.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used correctly. Insufficient or improperly worn PPE creates a false sense of security.

  • Eye Protection: Safety goggles with side-shields are required at all times.[3] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

  • Hand Protection: At a minimum, wear chemical-resistant nitrile gloves. Gloves must be inspected for tears or pinholes before use. For prolonged handling or when working with solutions, consider double-gloving or using thicker, more resistant gloves. Always dispose of contaminated gloves in accordance with laboratory procedures and wash hands thoroughly afterward.[7]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[6] Impervious clothing or a chemical-resistant apron should be used when handling larger quantities where splashing is possible.[3]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a suitable respirator must be used. Consult with your institution's Environmental Health & Safety (EH&S) department for proper respirator selection and fit-testing.[3]

PPE_Workflow Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles (Last) Doff2->Doff3 Wash2 Wash Hands Thoroughly

Caption: PPE Donning and Doffing Workflow.

Safe Handling & Experimental Protocols

Adherence to methodical protocols is essential for safety and experimental reproducibility.

Protocol: Weighing Solid this compound

Objective: To accurately weigh solid this compound while minimizing dust generation and exposure.

  • Preparation: Ensure the analytical balance is located inside a chemical fume hood or a dedicated ventilated balance enclosure. Decontaminate the balance surface before and after use.

  • Tare Weigh Vessel: Place an appropriate, clean weigh boat or vial on the balance and tare to zero.

  • Aliquot Transfer: Using a clean spatula, carefully transfer an approximate amount of this compound from the stock container to the weigh vessel. Perform this action slowly and close to the surface of the vessel to prevent aerosolization. Do not "tap" the spatula against the vessel opening.

  • Seal Stock Container: Immediately and tightly close the primary stock container.

  • Final Weighing: Adjust the amount in the weigh vessel to the desired mass.

  • Cleanup: Carefully clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe as chemical waste. Decontaminate the balance and surrounding surfaces.

Protocol: Preparation of a Stock Solution

Objective: To safely dissolve solid this compound in a solvent.

  • Pre-computation: Calculate the required mass of this compound and volume of solvent before entering the fume hood.

  • Weighing: Follow the weighing protocol (4.1) to obtain the required mass of this compound in a suitable flask or vial.

  • Solvent Addition: In the fume hood, add a magnetic stir bar to the flask. Add approximately 80% of the final required solvent volume. Use a funnel if necessary to avoid contact with the flask neck.

  • Dissolution: Cap the flask and place it on a magnetic stir plate to dissolve. Gentle heating may be used if the compound's stability allows, but this must be done with a controlled heating mantle and appropriate condenser.

  • Final Volume: Once dissolved, allow the solution to return to room temperature. Transfer the solution to a volumetric flask and add solvent to the final volume mark (QS).

  • Labeling: The final solution container must be clearly labeled with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Storage and Chemical Compatibility

Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.

Recommended Storage Conditions
ParameterGuidelineRationale
Temperature 2-8°C in a refrigerator, as suggested by suppliers.[2]Ensures chemical stability and minimizes degradation over time.
Atmosphere Store in a tightly closed container.[4][6]Prevents contamination and potential reaction with atmospheric moisture or gases.
Location A dry, cool, and well-ventilated area.[4][6] Store away from general laboratory traffic.Reduces the risk of accidental spills and unauthorized access.
Segregation Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3][6]Prevents accidental mixing that could lead to hazardous reactions.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Personnel Exposure
Exposure RouteFirst-Aid ProtocolReference
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][3]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4][3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8][8]
Chemical Spills

Spill_Response A Spill Occurs B Assess Risk (Size, Location, Hazard) A->B C Alert Personnel & Evacuate Area B->C D Is Spill Minor & Controllable? C->D E Don Appropriate PPE D->E Yes I Call EH&S / Emergency Services D->I No F Contain Spill with Absorbent Material E->F G Collect Waste in Sealed Container F->G H Decontaminate Area G->H J Dispose of Waste H->J

Caption: General Workflow for Chemical Spill Response.

Decontamination and Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

Decontamination
  • Work Surfaces: At the end of each procedure, decontaminate the fume hood work surface, equipment, and any potentially affected areas. Use a suitable solvent (e.g., 70% ethanol or as determined by solubility) on a disposable wipe.

  • Glassware: Rinse glassware with a suitable solvent to remove residual this compound. Collect this first rinse as hazardous waste. Subsequent washing can be done with standard laboratory detergents.

Waste Disposal
  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid this compound waste and liquid waste (e.g., solutions, solvent rinses). Do not mix incompatible waste streams.

  • Disposal Method: this compound waste should not be discharged into sewer systems.[4] All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration, in accordance with local, state, and federal regulations.[4][9]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, wipes, and weigh boats, must be placed in a sealed bag or container and disposed of as solid hazardous waste.[10]

References

  • MedChemExpress. (2025-02-12). This compound diammonium-SDS.
  • ChemicalBook. (2023-05-15). This compound | 78480-14-5.
  • Echemi. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 78480-14-5 | Product Name : this compound.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 78480-14-5.
  • Sigma-Aldrich. (2025-04-28).
  • Zaera Research Group. (n.d.). SOP for Chemicals (F to N).
  • NIOSH. (2004). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
  • Sigma-Aldrich. (2024-08-06).
  • Chemicea Pharmaceuticals. (n.d.).
  • U.S. Food and Drug Administration (FDA). (2024-10-31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste.

Sources

Troubleshooting & Optimization

troubleshooting Dicresulene synthesis yield issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Dicresulene (5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid)). This document is designed for researchers, chemists, and process development professionals encountering challenges, particularly yield-related issues, during the synthesis of this molecule. As this compound is primarily known as an impurity in Policresulen preparations, standardized synthesis protocols are not widely published.[1][2][3] This guide is based on a plausible and chemically sound two-step synthetic pathway, addressing common pitfalls in each stage. Our approach is to explain the causality behind each experimental parameter and provide logical, verifiable troubleshooting steps to enhance scientific rigor and improve outcomes.

The proposed synthesis involves two key transformations:

  • Methylene Bridge Formation: An acid- or base-catalyzed condensation of p-cresol with formaldehyde to form the dimeric precursor, 5,5'-methylenebis(2-hydroxy-4-methylbenzene). This is a variant of the Lederer-Manasse reaction.[4][5]

  • Electrophilic Aromatic Sulfonation: The subsequent sulfonation of the dimeric intermediate using concentrated sulfuric acid to install the sulfonic acid groups, yielding this compound.[1][6]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Plausible Synthesis Pathway

Below is a diagram outlining the two-step synthesis of this compound from p-cresol and formaldehyde.

G cluster_0 Step 1: Methylene Bridge Formation cluster_1 Step 2: Electrophilic Aromatic Sulfonation p-Cresol p-Cresol Reaction_1 + p-Cresol->Reaction_1 2 eq. Formaldehyde Formaldehyde Formaldehyde->Reaction_1 1 eq. Dimer_Intermediate 2,2'-Methylenebis(4-methylphenol) Reaction_2 + Dimer_Intermediate->Reaction_2 Reaction_1->Dimer_Intermediate Acid or Base Catalyst (e.g., HCl, NaOH) This compound This compound (Final Product) Sulfuric_Acid Conc. H₂SO₄ (excess) Sulfuric_Acid->Reaction_2 Reaction_2->this compound Heat (Temp. Control is Critical)

Caption: Proposed two-step synthesis of this compound.

General Troubleshooting Workflow

When encountering low yield or purity issues, a systematic approach is crucial. Use the following workflow to diagnose the problem.

G Start Low Yield or Impure Product Observed Check_SM Analyze Starting Materials (SMs) (p-Cresol, Formaldehyde, H₂SO₄) for Purity and Concentration Start->Check_SM SM_OK Are SMs OK? Check_SM->SM_OK Purify_SM Purify or Replace Starting Materials SM_OK->Purify_SM No Analyze_Crude Analyze Crude Reaction Mixture (TLC, HPLC, ¹H NMR) SM_OK->Analyze_Crude Yes Purify_SM->Start Identify_Step Which Step is Failing? Analyze_Crude->Identify_Step Step1_Fail Condensation (Step 1) Incomplete or Side Products Identify_Step->Step1_Fail Step 1 Step2_Fail Sulfonation (Step 2) Incomplete or Side Products Identify_Step->Step2_Fail Step 2 Purification_Fail Product Loss During Work-up/Purification Identify_Step->Purification_Fail Purification Troubleshoot_S1 Go to Condensation Troubleshooting Section Step1_Fail->Troubleshoot_S1 Troubleshoot_S2 Go to Sulfonation Troubleshooting Section Step2_Fail->Troubleshoot_S2 Troubleshoot_P Go to Purification Troubleshooting Section Purification_Fail->Troubleshoot_P End Optimized Synthesis Troubleshoot_S1->End Troubleshoot_S2->End Troubleshoot_P->End

Caption: General workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)
Part 1: General Yield and Purity Issues

Q1: My final yield of this compound is consistently low after both steps. Where should I start?

A1: Start by verifying the integrity of your starting materials and then analyze the output of each distinct step.

  • Starting Material Integrity:

    • p-Cresol: Ensure it is free from other cresol isomers (ortho-, meta-). Isomeric impurities will lead to a complex mixture of products that are difficult to separate. Verify purity by GC or NMR.

    • Formaldehyde: Use a fresh, stabilized solution (e.g., 37% in water, often sold as formalin). Over time, formaldehyde can polymerize to paraformaldehyde, reducing its reactivity. Confirm the concentration via titration if the solution is old.

    • Sulfuric Acid: The concentration is critical for sulfonation. Use fresh, concentrated (96-98%) sulfuric acid. Absorbed atmospheric moisture can dilute the acid, drastically reducing its efficacy.[7]

  • Step-wise Analysis: Isolate and analyze the intermediate product after Step 1 (the condensation reaction). If the yield or purity of the methylene-bridged dimer is low, the problem lies in the first step. If the dimer is formed efficiently, focus your troubleshooting on the sulfonation and purification steps.

Q2: My final product is a dark, tar-like substance instead of a crystalline solid. What is causing this?

A2: Dark coloration and tar formation are typically signs of oxidation or polymerization side reactions.

  • Phenol Oxidation: Phenols, including p-cresol and its dimer, are susceptible to oxidation, especially at elevated temperatures or in the presence of impurities. This can form highly colored quinone-like species.[8]

  • Polymerization: In the condensation step, an incorrect ratio of formaldehyde to p-cresol can lead to the formation of longer-chain phenol-formaldehyde resins (novolaks) instead of the desired dimer.[9]

  • Aggressive Sulfonation: The sulfonation reaction is highly exothermic.[7] Poor temperature control can lead to charring and degradation of the aromatic rings, producing insoluble, dark materials.

Solution:

  • Inert Atmosphere: Consider running the condensation reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[8]

  • Stoichiometry Control: Carefully control the molar ratio of p-cresol to formaldehyde in Step 1. A ratio of 2:1 or slightly higher (e.g., 2.1:1) is recommended to favor dimer formation.

  • Temperature Control: For the sulfonation step, add the sulfuric acid slowly to the dimer intermediate while cooling the reaction vessel in an ice bath to manage the exotherm.

Part 2: Troubleshooting the Condensation Step (Methylene Bridge Formation)

Q3: The conversion of p-cresol in Step 1 is low, and I recover a lot of starting material. How can I drive the reaction to completion?

A3: Low conversion is often due to issues with the catalyst, reaction time, or temperature. The reaction involves the electrophilic attack of protonated formaldehyde (in acid) or the attack by the phenoxide ion (in base) on formaldehyde.[9][10]

  • Catalyst: Ensure the acid or base catalyst is active and used in a sufficient amount. For acid catalysis (e.g., HCl, H₂SO₄), a pH of 1.5-3 is typical. For base catalysis (e.g., NaOH), a pH around 10 is effective.[9]

  • Temperature: While the reaction can proceed at room temperature, gentle heating (40-60°C) can increase the reaction rate. However, avoid excessive heat, which can promote side reactions.

  • Reaction Time: This condensation can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) until the p-cresol spot has been consumed. It may require several hours to overnight.

Parameter Recommendation Rationale
p-Cresol:Formaldehyde Ratio 2.1 : 1.0A slight excess of p-cresol ensures complete consumption of formaldehyde, preventing polymer formation.
Catalyst Acid (HCl) or Base (NaOH)Activates formaldehyde or phenol for the condensation reaction.[9]
Temperature 40 - 60 °CBalances reaction rate against the risk of side product formation.
Monitoring TLC (e.g., 4:1 Hexanes:EtOAc)Allows for visual confirmation of starting material consumption.

Q4: I am getting a mixture of products in Step 1, not just the desired 2,2'-methylenebis(4-methylphenol). Why?

A4: The hydroxyl group of p-cresol activates both ortho positions. While the desired product involves bridging between the two ortho positions, other side products can form.

  • Polymeric Species: As mentioned, if formaldehyde is not the limiting reagent, you can form trimers and higher-order oligomers.

  • Ortho/Para Isomerism: This is not an issue with p-cresol since the para position is blocked by the methyl group. However, if your starting material is contaminated with other phenol isomers, you will get a complex product mixture.

Solution:

  • Confirm Stoichiometry: Double-check your calculations. Use a slight excess of p-cresol.

  • Slow Addition: Add the formaldehyde solution slowly to the reaction mixture containing p-cresol and the catalyst. This maintains a low instantaneous concentration of formaldehyde, disfavoring polymerization.

  • Verify p-Cresol Purity: Use GC-MS to confirm the purity of your p-cresol starting material.

Part 3: Troubleshooting the Sulfonation Step

Q5: The sulfonation of my dimer intermediate is incomplete. My final product is a mix of mono-sulfonated and di-sulfonated (this compound) products.

A5: Incomplete sulfonation is a common issue and is typically related to the sulfonating agent's strength, reaction temperature, or reaction time. The reaction proceeds via electrophilic aromatic substitution, where SO₃ (or its protonated form) is the electrophile.[6][11]

  • Sulfuric Acid Concentration: Water in the sulfuric acid will quench the SO₃ electrophile. Use 96-98% H₂SO₄ or fuming sulfuric acid (oleum) for a more potent reaction.[8]

  • Stoichiometry: A large excess of sulfuric acid is needed to act as both the reagent and the solvent. A 5- to 10-fold molar excess is a good starting point.

  • Temperature and Time: Sulfonation is often kinetically slow. After the initial exothermic addition, the reaction may require heating to proceed to completion. A temperature of 80-100°C for several hours is a reasonable starting point to ensure di-sulfonation.[12]

Q6: My sulfonation reaction yields mainly an undesired isomer instead of this compound.

A6: This is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para- directing group. In your dimer, the open positions are ortho and meta to the existing hydroxyl group. The sulfonation will occur ortho to the hydroxyl group. The key is controlling which of the two available ortho positions is sulfonated.

  • Kinetic Product (Low Temperature): At lower temperatures (e.g., 25-40°C), the reaction is under kinetic control, favoring the product that forms fastest, which is often the isomer with less steric hindrance.[13]

  • Thermodynamic Product (High Temperature): At higher temperatures (e.g., >100°C), the sulfonation reaction becomes reversible.[14][15] This allows the initially formed kinetic product to revert to the starting material and re-react to form the more thermodynamically stable product. For phenols, the para-sulfonated product is generally the most stable.[8][16]

For the dimer intermediate, both available ortho positions are sterically similar. Therefore, the main control parameter is ensuring complete di-sulfonation rather than isomeric control between the rings. However, temperature remains the most critical parameter to manage.

G cluster_0 Low Temp (~25°C) Favors Kinetic Product cluster_1 High Temp (~100°C) Favors Thermodynamic Product Reactant Dimer Intermediate + H₂SO₄ TS_Ortho Transition State (Ortho-Attack) Reactant->TS_Ortho Low Ea TS_Para Transition State (Para-Attack) Reactant->TS_Para High Ea Kinetic Kinetic Product (Forms Faster) Ortho-Isomer TS_Ortho->Kinetic Thermo Thermodynamic Product (More Stable) Para-Isomer TS_Para->Thermo Kinetic->Reactant Reversible at High Temp Thermo->Reactant Reversible at High Temp

Caption: Kinetic vs. Thermodynamic control in sulfonation.

Parameter Condition Primary Outcome Rationale
Temperature Low (~25-40°C)Kinetic ProductFavors the reaction pathway with the lowest activation energy.[13]
Temperature High (~100°C)Thermodynamic ProductAllows the reaction to equilibrate, favoring the most stable isomer.[16]
H₂SO₄ Conc. 96-98% or fumingHigh YieldEnsures a high concentration of the SO₃ electrophile.[8]
Part 4: Troubleshooting Purification and Isolation

Q7: I seem to lose most of my product during the work-up and purification. How can I improve my recovery?

A7: Aryl sulfonic acids are often highly soluble in water, which makes extraction and isolation challenging.[2] Significant product loss can occur if the product remains in the aqueous phase.

  • Problem: After quenching the sulfonation reaction with ice/water, this compound, being a di-sulfonic acid, is likely very soluble in the resulting dilute acid solution.

  • Solution: "Salting Out"

    • After completing the reaction, cool the mixture and quench it by carefully pouring it onto crushed ice.

    • Instead of trying to extract the product, precipitate it by adding a saturated solution of sodium chloride (NaCl). The high concentration of ions in the water reduces the solubility of the sodium salt of your sulfonic acid, causing it to precipitate or "salt out."

    • Filter the resulting solid (the sodium salt of this compound).

Q8: My purified product is still contaminated with sulfuric acid or inorganic salts.

A8: Removing residual sulfuric acid and the salt used for precipitation is a critical final step.

  • Removing Sulfuric Acid: The crude sodium sulfonate salt can be recrystallized. A common method is to dissolve the crude solid in a minimum amount of hot water and then allow it to cool slowly. The sodium salt of this compound should crystallize while the more soluble sodium sulfate (formed from neutralizing excess sulfuric acid) remains in solution.[17]

  • Removing Salts (e.g., NaCl): If recrystallization from water is insufficient, consider recrystallization from aqueous ethanol. The sodium sulfonate product is often less soluble in alcohol-water mixtures than inorganic salts like NaCl.[2]

  • Final Conversion to Free Acid: If the free sulfonic acid is required, the purified sodium salt can be passed through a column of a strong acid cation-exchange resin.[17]

Experimental Protocols
Protocol 1: Synthesis of 2,2'-Methylenebis(4-methylphenol) (Step 1)
  • To a 250 mL round-bottom flask, add p-cresol (21.6 g, 0.2 mol) and 50 mL of ethanol.

  • Add concentrated hydrochloric acid (2 mL) as the catalyst.

  • While stirring, slowly add 37% aqueous formaldehyde (7.5 mL, ~0.1 mol) dropwise over 30 minutes.

  • Heat the mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction using TLC until p-cresol is consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • The white precipitate is the crude dimer. Filter the solid, wash thoroughly with water, and dry under vacuum. The yield should be >85%.

Protocol 2: Synthesis of this compound (Step 2)
  • In a 500 mL flask equipped with a stirrer and placed in an ice-water bath, add concentrated sulfuric acid (98%, 150 mL).

  • Slowly add the dried 2,2'-methylenebis(4-methylphenol) (22.8 g, 0.1 mol) in small portions, ensuring the internal temperature does not exceed 30°C.

  • Once the addition is complete, remove the ice bath and heat the mixture to 90-100°C for 3 hours.

  • Cool the dark, viscous solution to room temperature.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • To the resulting solution, add solid sodium chloride until saturation is reached (~150-200 g). Stir for 1 hour.

  • Filter the precipitated solid (crude sodium dicresulenate).

  • Recrystallize the crude solid from a minimal amount of hot water or an ethanol/water mixture to obtain the purified sodium salt.

References
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved January 14, 2026, from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. LookChem. [Link]

  • Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]

  • Clark, J. (n.d.). The sulphonation of benzene. Chemguide. [Link]

  • Google Patents. (n.d.).
  • Brainly.in. (2021). Give a detailed account of the Lederer-Manasse Reaction. [Link]

  • Google Patents. (n.d.).
  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. [Link]

  • Sacher, F., et al. (1998). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Journal of Chromatography A. [Link]

  • Liu, T. C., et al. (2021). Characterization of human sulfotransferases catalyzing the formation of p-cresol sulfate. Drug Metabolism and Disposition. [Link]

  • Brainly.in. (2020). Give a detailed account of the Lederer- Manasse Reaction. [Link]

  • Wikipedia. (n.d.). p-Cresol. Retrieved January 14, 2026, from [Link]

  • European Patent Office. (2021). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. [Link]

  • Chemcess. (2025). Industrial Production Of Cresols. [Link]

  • Google Patents. (n.d.). US2502618A - Purifying sulfonic acids.
  • Prieto-Blanco, A., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. [Link]

  • Allen. (n.d.). In the Lederer-Manasse reaction, phenol is treated at low temperature with.... [Link]

  • Metabolon. (n.d.). P-Cresol Sulfate. [Link]

  • Filo. (2025). Question 2 Give the mechanism of Lederer-Manasse reaction. [Link]

  • National Institutes of Health. (n.d.). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. [Link]

  • ResearchGate. (2017). Method for sulfonation of phenol?. [Link]

  • Google Patents. (n.d.).
  • Toppr. (n.d.). Give a detailed account of the Lederer-Manasse Reaction. [Link]

  • ElectronicsAndBooks. (n.d.). Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. [Link]

  • OpenOChem Learn. (n.d.). EAS-Sulfonation. [Link]

  • Khan Academy. (n.d.). Sulfonation. [Link]

  • MDPI. (n.d.). Synthesis and Structure Characterization of Phenol-Urea-Formaldehyde Resins. [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • Chemistry LibreTexts. (2019). 16.10: Nitration and Sulfonation. [Link]

  • YouTube. (2025). How Is Phenol-Formaldehyde Resin Finished?. [Link]

  • The Journal of Organic Chemistry. (1983). Synthesis of methylene-bridged polycyclic hydrocarbons. [Link]

  • St. John Fisher University. (n.d.). Synthesis of Phenoxides. [Link]

  • Google Patents. (n.d.).
  • Springer. (2021). Phenol-Formaldehyde Resins: Properties, Fields of Application, and Methods of Synthesis. [Link]

  • Analytical Chemistry. (1957). Analysis of Aromatic Sulfonation Reaction Mixtures. [Link]

  • ACS Publications. (n.d.). Methylene Bridge Formation via Carbonium Ions in the Phenol-Formaldehyde Reaction. [Link]

  • Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). The sulfonation of aromatic and heteroaromatic polycyclic compounds. [Link]

  • Google Patents. (n.d.). KR100715468B1 - Removal Method of Unreacted Formaldehyde in Resol Type Phenolic Resin.
  • Chemistry Stack Exchange. (2021). Mechanism of formaldehyde / phenol condensation. [Link]

  • SpringerLink. (2025). Structure and curing mechanism of resol phenol-formaldehyde prepolymer resins. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Condensation of p-cresol with carbon tetrachloride. [Link]

  • MDPI. (n.d.). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Dicresulene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges of Dicresulene. As a complex condensation product of m-cresolsulfonic acid and formaldehyde, this compound is not a single molecular entity but rather a mixture of structurally related oligomers.[1] The primary analytical hurdle is the separation of numerous positional isomers, which differ in the location of the methylene bridges connecting the aromatic rings.

This guide provides field-proven insights and systematic protocols to develop, optimize, and troubleshoot your High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these isomers. It is designed for researchers, analytical scientists, and drug development professionals who require robust and reproducible analytical results.

Section 1: The Analytical Challenge: Understanding this compound Isomerism

Before initiating method development, it is critical to understand the analyte's structure. This compound consists of m-cresolsulfonic acid units linked by methylene (-CH2-) bridges. The linkages can occur at the ortho or para positions relative to the hydroxyl group, leading to a complex mixture of positional isomers.

This is a problem of structural isomerism , not chirality.[2][3][4] Therefore, the separation strategy will rely on exploiting subtle differences in polarity, hydrophobicity, and electronic interactions rather than enantioselective interactions. Reversed-phase HPLC is the most powerful technique for this application.[5]

Section 2: Strategic Method Development Workflow

A haphazard, trial-and-error approach to method development is inefficient.[6] A systematic screening and optimization workflow is essential for successfully resolving the complex mixture of this compound isomers. The following workflow provides a logical progression from initial screening to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Implementation Start Define Analytical Goal (e.g., Purity, Stability) Col_Select Column Selection (C18, Phenyl, Biphenyl) Start->Col_Select Based on Analyte Properties MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH range) Col_Select->MP_Screen Test multiple chemistries Optimize_pH Fine-tune Mobile Phase pH (Control ionization) MP_Screen->Optimize_pH Select best column/ solvent combination Optimize_Grad Optimize Gradient Profile (Slope, Time) Optimize_pH->Optimize_Grad Optimize_Temp Adjust Column Temperature (Affects selectivity & viscosity) Optimize_Grad->Optimize_Temp Eval_Resolution Evaluate Resolution (Rs > 1.5) & Peak Shape (Tf ≈ 1) Optimize_Temp->Eval_Resolution Eval_Resolution->Optimize_pH No Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity) Eval_Resolution->Validation Yes SOP Implement for Routine Use (Document as SOP) Validation->SOP End Method Finalized SOP->End TroubleshootingTree cluster_Res Poor Resolution (Rs < 1.5) cluster_Tail Peak Tailing (Tf > 1.5) cluster_RT Retention Time Drift Problem Problem Observed Res_Cause1 Cause: Insufficient Selectivity Problem->Res_Cause1 Res_Cause2 Cause: Poor Efficiency (Broad Peaks) Problem->Res_Cause2 Tail_Cause1 Cause: Secondary Interactions Problem->Tail_Cause1 Tail_Cause2 Cause: Column Overload Problem->Tail_Cause2 RT_Cause1 Cause: Unstable pH Problem->RT_Cause1 RT_Cause2 Cause: Temperature Fluctuation Problem->RT_Cause2 Res_Sol1 Solution: - Optimize pH - Change organic solvent (ACN/MeOH) - Screen different column (Phenyl) - Adjust temperature Res_Cause1->Res_Sol1 Res_Sol2 Solution: - Check for extra-column dead volume - Lower flow rate - Ensure sample solvent matches mobile phase Res_Cause2->Res_Sol2 Tail_Sol1 Solution: - Adjust pH further from pKa (e.g., pH 2.5) - Use a high-purity, end-capped column - Add competing base (not applicable here) Tail_Cause1->Tail_Sol1 Tail_Sol2 Solution: - Reduce injection mass/volume Tail_Cause2->Tail_Sol2 RT_Sol1 Solution: - Use a buffer in the mobile phase - Prepare fresh mobile phase daily RT_Cause1->RT_Sol1 RT_Sol2 Solution: - Use a thermostatted column compartment RT_Cause2->RT_Sol2

Caption: A decision tree for troubleshooting common HPLC separation issues.

Section 5: Key Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 2.7)
  • Preparation of Stock Solution: Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 1 M stock solution in HPLC-grade water.

  • Buffer Preparation: To prepare 1 L of a 20 mM buffer, add 20 mL of the 1 M stock solution to approximately 950 mL of HPLC-grade water in a clean glass bottle.

  • pH Adjustment: Place a calibrated pH electrode in the solution. While stirring, add dilute phosphoric acid dropwise until the pH reaches 2.7 ± 0.05.

  • Final Volume: Bring the final volume to 1 L with HPLC-grade water.

  • Filtration: Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas the solution. [5]6. Labeling: Clearly label the bottle with the contents, concentration, pH, and preparation date. Buffers should be made fresh daily to prevent microbial growth.

Protocol 2: System Suitability Testing

Before any sample analysis, the system's performance must be verified. This ensures that the results generated are valid.

  • Prepare Standard: Prepare a solution of a this compound reference standard at a concentration relevant to your analysis.

  • Equilibrate System: Pump the initial mobile phase through the entire system until a stable, flat baseline is achieved (typically 15-30 minutes).

  • Perform Injections: Make five or six replicate injections of the reference standard.

  • Evaluate Parameters: Using the chromatography data software, calculate the following for the main isomer peaks:

    • Retention Time (%RSD): Should typically be < 1%.

    • Peak Area (%RSD): Should typically be < 2%.

    • Tailing Factor (Tf): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should meet a minimum value established during method development (e.g., > 5000).

    • Resolution (Rs): The resolution between the two closest-eluting isomers of interest should be > 1.5.

  • Acceptance: If all parameters meet the pre-defined criteria, the system is suitable for sample analysis. If not, troubleshoot the system before proceeding.

Protocol 3: Basic Method Validation (ICH Q2(R1) Framework)

Once the method is optimized, it must be validated to prove it is suitable for its intended purpose. [7][8] Table 2: Key Validation Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Experiment & Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities or other matrix components. Analyze a placebo and spiked samples. Peak(s) of interest should be free from interference at their retention time. Purity angle should be less than purity threshold from PDA analysis. [8]
Linearity To demonstrate a proportional relationship between concentration and detector response. Analyze at least 5 concentration levels (e.g., 50-150% of target). Plot response vs. concentration. Correlation coefficient (r²) should be ≥ 0.998. [9][10]
Accuracy To measure the closeness of the test results to the true value. Analyze a sample of known concentration (or spike a placebo) at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Percent recovery should be within 98.0% - 102.0%. [11]
Precision (Repeatability) To show the consistency of results for the same sample under the same conditions. Perform 6 replicate analyses of a single sample at 100% of the target concentration. Relative Standard Deviation (RSD) should be ≤ 2.0%. [11]
Range The concentration interval over which the method is precise, accurate, and linear. Confirmed by the linearity, accuracy, and precision experiments. [8]

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like pH (±0.1 units), column temp (±2 °C), and flow rate (±5%). System suitability parameters should still be met. [12]|

Section 6: References
  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

  • Yuan B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674.

  • Taylor & Francis Online. (n.d.). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography.

  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.

  • International Journal of Allied Medical Sciences and Clinical Research. (n.d.). Enantiomeric separation of drugs by HPLC.

  • Taylor & Francis Online. (n.d.). Enantiomeric HPLC Separation of Selected Chiral Drugs Using Native and Derivatized β-Cyclodextrins as Chiral Mobile Phase Additives.

  • Quora. (2021). How does pH affect the results of HPLC results?.

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.

  • Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.

  • Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.

  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • Scribd. (n.d.). HPLC Column Troubleshooting Guide.

  • ChemicalBook. (2023). This compound (78480-14-5).

  • BioPharm International. (n.d.). Method Validation Guidelines.

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

  • World Health Organization. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.

  • Doc Brown's Chemistry. (n.d.). 4 constitutional isomers of molecular formula C3H5Cl....

  • Doc Brown's Chemistry. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2....

  • LITFL. (2019). Isomerism - Part One.

Sources

Technical Support Center: Overcoming Dicresulene Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dicresulene (also known as Policresulen). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this highly acidic polymeric compound in aqueous solutions. Our goal is to equip you with the knowledge to prepare stable and effective this compound solutions for your experiments.

Introduction to this compound and Its Solubility Profile

This compound is a polycondensation product of metacresolsulfonic acid and formaldehyde. Its polymeric nature and numerous sulfonic acid groups confer a strongly acidic character, which is integral to its biological activity but also presents significant challenges in formulation, particularly concerning solubility and stability.[1][2] An aqueous solution of this compound is highly acidic, with a reported pH of approximately 0.6, necessitating careful handling to avoid chemical burns.[3][4]

While this compound is considered highly soluble in water, achieving a clear and stable solution can be challenging. Its solubility is influenced by several factors, including the solvent system, pH, and the physical energy applied during dissolution.

Table 1: Quantitative Solubility of this compound in Common Solvents
SolventSolubilityMethodological NotesReference(s)
WaterUp to 100 mg/mLRequires sonication and/or gentle heating to 37°C to achieve higher concentrations. The term "partly miscible" has also been used, suggesting the grade and molecular weight distribution can affect solubility.[5],[1]
Dimethyl Sulfoxide (DMSO)50 mg/mLSonication is recommended to aid dissolution.[5]
EthanolSolubleOften used as a co-solvent in formulations. Specific quantitative data is not readily available.[1]
Propylene Glycol (PG)SolubleA common co-solvent used to enhance solubility and stability in multi-component systems.[1]
Polyethylene Glycol (PEG)SolubleFrequently used as a co-solvent and solubilizer (e.g., PEG 4000) in various formulations.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with this compound.

Q1: Why is my this compound powder not dissolving completely in water, even though it's reported to be highly soluble?

A1: Several factors can contribute to this issue:

  • Insufficient Energy Input: this compound is a polymer and requires significant energy to hydrate and dissolve. Simple stirring may not be enough.

  • Formation of Aggregates: The powder can form clumps upon contact with water, creating a less permeable outer layer that hinders further dissolution. This phenomenon is common with polymeric powders and is sometimes referred to as "fish eyes".[6]

  • Grade and Molecular Weight: The solubility of polymers can vary depending on their molecular weight distribution and specific manufacturing grade.[1]

Q2: My this compound solution is cloudy. What does this indicate and how can I fix it?

A2: Cloudiness, or turbidity, suggests that the this compound is not fully dissolved and may exist as a fine suspension of undissolved particles. To resolve this, you can:

  • Apply Sonication: An ultrasonic bath is a highly effective method for breaking down aggregates and promoting dissolution.[5]

  • Gentle Heating: Warming the solution to 37°C can increase the kinetic energy of the solvent and solute molecules, facilitating dissolution.[5] Avoid excessive heat, as it may affect the stability of the polymer.

  • Extended Mixing: Continue vortexing or stirring for a longer period.

Q3: I observed precipitation in my aqueous this compound solution after storage. What could be the cause?

A3: Precipitation upon storage can be due to:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of a saturated or near-saturated solution.

  • pH Shift: Although this compound is acidic, the introduction of other components or interaction with the storage container could potentially alter the microenvironment and affect solubility. For polymers with sulfonic acid groups, solubility can be pH-dependent, though they tend to remain ionized and soluble over a wide acidic pH range.[7]

  • Supersaturation: The initial solution may have been supersaturated, a metastable state that can lead to precipitation over time.

Q4: Can I adjust the pH of my this compound solution?

A4: Adjusting the pH of a this compound solution must be done with extreme caution. Due to its highly acidic nature, adding a base will result in a neutralization reaction.[1] It is crucial to avoid basic compounds as they are chemically incompatible with this compound. If pH adjustment is necessary for your experimental design, it should be done with a thorough understanding of the potential chemical reactions and their impact on the polymer's integrity and activity.

Q5: What are the best practices for storing this compound solutions?

A5: To ensure the stability of your this compound solutions, follow these guidelines:

  • Storage Container: Use tightly sealed, appropriate containers.

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

  • Temperature: Store at a consistent, controlled temperature. For the solid powder, storage at 4°C, protected from moisture and light, is recommended.[5]

Experimental Protocols and Troubleshooting Guides

This section provides detailed, step-by-step methodologies for preparing this compound solutions and a troubleshooting guide for common issues.

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound

This protocol is a standard procedure for preparing a concentrated aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Ultrasonic bath

  • Sterile syringe filters (0.22 µm pore size, optional)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: Determine the required mass of this compound for your desired volume and concentration. For example, for 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound.[5]

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

  • Initial Wetting: Add a small amount of water (e.g., 1-2 mL) to the powder to create a paste. This helps to prevent clumping.

  • Dissolution: a. Add a larger portion of the sterile water to the conical tube (e.g., bringing the volume to 8 mL for a final volume of 10 mL).[5] b. Tightly cap the tube and vortex thoroughly for 1-2 minutes. c. Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.[5] d. If undissolved particles remain, gentle heating to 37°C can be applied in conjunction with sonication.[5]

  • Final Volume Adjustment: Add the remaining sterile water to reach the final desired volume and vortex again to ensure homogeneity.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm syringe filter. Note that the viscosity of the solution may require significant pressure.

  • Aliquoting and Storage: Aliquot the solution into sterile microcentrifuge tubes and store appropriately.

Troubleshooting Guide for this compound Dissolution
Issue Potential Cause Recommended Solution
Powder clumps and does not disperse ("fish eyes") Poor initial wetting of the powder.Pre-wet the powder with a small amount of solvent to form a paste before adding the bulk of the solvent. Increase the vigor of mixing or vortexing.
Solution remains cloudy after prolonged vortexing Incomplete dissolution due to aggregation or reaching the solubility limit under the current conditions.1. Use an ultrasonic bath for 15-30 minutes. 2. Gently warm the solution to 37°C while stirring or sonicating. 3. Consider preparing a more dilute solution.
Precipitation occurs upon cooling after heating to dissolve The solution was supersaturated at the higher temperature.1. Re-dissolve the precipitate by gentle warming and then allow it to cool slowly to room temperature while stirring. 2. Prepare a less concentrated solution that will remain stable at the storage temperature.
Color of the solution changes significantly over time Potential degradation of the compound.1. Ensure the solution is protected from light. 2. Check for and eliminate any sources of contamination. 3. Prepare fresh solutions more frequently.
Difficulty in filtering the solution High viscosity of the concentrated polymer solution.1. Use a larger pore size filter if appropriate for your application. 2. Dilute the solution before filtration. 3. Use a filtration device designed for viscous solutions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Diagram 1: Workflow for Preparing an Aqueous Solution of this compound

cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh this compound Powder prewet 2. Pre-wet with small volume of H2O to form a paste weigh->prewet add_solvent 3. Add bulk of H2O prewet->add_solvent vortex 4. Vortex vigorously (1-2 min) add_solvent->vortex sonicate 5. Sonicate (10-15 min) vortex->sonicate heat 6. Gentle heat to 37°C (if needed) sonicate->heat adjust_vol 7. Adjust to final volume heat->adjust_vol filter 8. Sterile filter (optional) adjust_vol->filter aliquot 9. Aliquot and store filter->aliquot

Caption: Step-by-step workflow for the preparation of an aqueous this compound solution.

Diagram 2: Troubleshooting Logic for this compound Dissolution Issues

node_sol node_sol start Is the solution clear? cloudy Cloudy or Precipitate? start->cloudy No success Solution Ready start->success Yes sonicate_heat Apply sonication and/or gentle heat (37°C) cloudy->sonicate_heat reassess Reassess clarity sonicate_heat->reassess dilute Consider preparing a more dilute solution reassess->dilute No reassess->success Yes

Sources

Navigating the Nuances of Dicresulene: A Technical Guide to Preventing Degradation in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

[City, State] – To support researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results, this technical support center provides a comprehensive guide to preventing the degradation of Dicresulene. This resource, structured in a flexible question-and-answer format, offers in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered when working with this polymeric phenol compound.

This compound, a condensation polymer of meta-cresolsulfonic acid and formaldehyde, is a valuable compound in various research applications. However, like many polyphenolic polymers, its complex structure makes it susceptible to degradation under certain experimental conditions, potentially compromising data validity and reproducibility. This guide, compiled by senior application scientists, offers field-proven insights and protocols to maintain the stability and integrity of this compound throughout the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polycondensation product of 3-methyl-4,6-dihydroxybenzenesulfonic acid and formaldehyde. Its polymeric nature, characterized by methylene bridges connecting sulfonated cresol units, makes it an effective therapeutic agent but also susceptible to chemical changes.[1] Degradation can alter its molecular weight distribution and functional properties, leading to inconsistent and unreliable experimental outcomes.

Q2: What are the primary factors that can cause this compound degradation?

Based on the behavior of structurally similar sulfonated phenol-formaldehyde resins, the primary factors that can induce degradation in this compound include:

  • Elevated Temperatures: Thermal stress can lead to the decomposition of the methylene bridges that form the polymer backbone.[2]

  • Oxidative Conditions: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation of the phenolic rings and methylene bridges.

  • Extreme pH: Highly acidic or alkaline conditions can catalyze the breakdown of the polymer chain.

  • Light Exposure: Similar to other polyphenolic compounds, exposure to UV or even ambient light can trigger photo-oxidative degradation.

  • Incompatible Solvents: Certain solvents may promote the breakdown of the polymer or contain impurities that act as catalysts for degradation.

Q3: How should I store this compound powder and its solutions to ensure maximum stability?

Proper storage is the first line of defense against degradation.

Form Storage Condition Rationale
Powder Store at 2-8°C in a tightly sealed container, protected from light and moisture.[1]Low temperatures slow down potential degradation reactions. Sealing the container prevents moisture absorption and oxidation.
Stock Solutions Aliquot into smaller, single-use volumes and store at -20°C or -80°C, protected from light.Aliquoting minimizes freeze-thaw cycles which can degrade the polymer. Freezing significantly reduces the rate of chemical degradation.

Troubleshooting Experimental Challenges

This section addresses common problems researchers may face during their experiments with this compound, providing potential causes and actionable solutions.

Scenario 1: Inconsistent results or loss of biological activity in cell-based assays.

  • Potential Cause: Degradation of this compound in the culture medium. Phenolic compounds can be susceptible to oxidation in nutrient-rich media, especially at 37°C.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before treating cells.

    • Minimize Light Exposure: Protect the cell culture plates from direct light as much as possible after adding this compound.

    • Control for Media Effects: Include a control where this compound is incubated in the cell culture medium for the same duration as the experiment and then analyze its integrity via HPLC or GPC. This will help determine if the medium itself is causing degradation.

Scenario 2: Appearance of new or broadened peaks in HPLC or GPC analysis.

  • Potential Cause: This is a strong indicator of polymer degradation. The appearance of new, smaller peaks in GPC suggests chain scission, while peak broadening can indicate a wider range of molecular weights due to random degradation.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the solvent used for sample preparation is of high purity and de-gassed. Impurities in the solvent can contribute to degradation.

    • Optimize Analytical Conditions: Elevated temperatures in the HPLC or GPC system can sometimes induce on-column degradation.[3] If possible, try running the analysis at a lower temperature.

    • Analyze Stressed Samples: Intentionally degrade a sample of this compound (e.g., by heating or exposure to a strong oxidizing agent) and run it alongside your experimental sample. This can help confirm if the new peaks correspond to degradation products.

Scenario 3: Difficulty in dissolving this compound powder.

  • Potential Cause: this compound is a polymer and may require specific conditions for complete dissolution. Incomplete dissolution can lead to inaccurate concentration calculations and inconsistent results.

  • Troubleshooting Steps:

    • Solvent Selection: While aqueous buffers are often used, for higher concentrations, a polar aprotic solvent like Dimethylformamide (DMF) may be more suitable for initial dissolution before further dilution into aqueous media.[3]

    • Gentle Heating and Agitation: Gentle warming (e.g., to 30-40°C) and sonication can aid in the dissolution of the polymer. Avoid aggressive heating which can cause degradation.

    • pH Adjustment: The solubility of phenolic resins can be pH-dependent. Adjusting the pH of the aqueous solvent may improve solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a standardized method for preparing a stable, high-concentration stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood, minimizing exposure to air and light.

  • Initial Dissolution: Add a small volume of a suitable, high-purity solvent (e.g., DMF or a buffered aqueous solution) to the powder.

  • Solubilization: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming can be applied if necessary.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the same solvent.

  • Sterilization (if required): If the solution is for use in sterile cell culture, filter it through a 0.22 µm syringe filter that is compatible with the solvent used.

  • Aliquoting and Storage: Immediately aliquot the stock solution into sterile, light-protecting microcentrifuge tubes and store at -20°C or -80°C.

Visualizing Degradation Pathways and Workflows

To further aid in understanding the factors affecting this compound stability, the following diagrams illustrate potential degradation pathways and a recommended experimental workflow.

cluster_degradation Potential Degradation Pathways of this compound cluster_factors Degradation Factors This compound Intact this compound Polymer Degradation_Products Degraded Polymer Fragments (Lower Molecular Weight) This compound->Degradation_Products Chain Scission & Oxidation of Methylene Bridges Temp High Temperature Temp->this compound Oxidation Oxidation (O2, Metal Ions) Oxidation->this compound Light Light Exposure Light->this compound pH Extreme pH pH->this compound

Caption: Potential degradation pathways of this compound.

cluster_workflow Recommended Experimental Workflow Start Start: this compound Powder Storage Proper Storage (2-8°C, Dark, Dry) Start->Storage Prep Prepare Fresh Stock Solution Storage->Prep Store_Stock Aliquot & Store at -80°C Prep->Store_Stock Dilute Prepare Working Dilution Store_Stock->Dilute Experiment Perform Experiment (Minimize Light Exposure) Dilute->Experiment Analysis Analyze Results (e.g., HPLC/GPC) Experiment->Analysis End End: Reliable Data Analysis->End

Sources

Technical Support Center: Troubleshooting Peak Tailing for Dicresulene in Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Dicresulene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry, specifically peak tailing, during method development and routine analysis. This compound, a poly-condensed sulfonic acid (3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]), presents unique challenges in reversed-phase liquid chromatography (RPLC) due to its chemical structure. Its multiple sulfonic acid groups make it a strong acid, but also susceptible to secondary interactions that can compromise peak shape, accuracy, and resolution.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and resolve issues with this compound peak tailing. Our approach is grounded in explaining the causal mechanisms behind chromatographic phenomena to empower you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions when encountering peak tailing with this compound.

Q1: I'm observing significant peak tailing for this compound. What are the most likely causes?

Peak tailing for a compound like this compound is almost always a result of unwanted secondary interactions between the analyte and the stationary phase or other system components.[1] The primary cause is often more than one retention mechanism occurring simultaneously.[2][3] For this compound, the key suspects are:

  • Silanophilic Interactions: Although this compound is acidic, it can still interact with residual silanol groups (Si-OH) on the surface of silica-based columns.[4][5] These interactions, particularly with ionized silanols (Si-O⁻) at mobile phase pH levels above 3-4, create a secondary, highly polar retention mechanism that delays a portion of the analyte molecules, causing the characteristic tail.[2][6]

  • Metal Chelation: The presence of hydroxyl and sulfonic acid groups in this compound's structure makes it a potential chelating agent.[7] Trace metal impurities (e.g., iron, aluminum, titanium) in the silica packing material or leached from stainless steel components of the HPLC system (frits, tubing) can interact with the analyte, leading to delayed elution and severe tailing.[1][3][8]

  • Inappropriate Mobile Phase pH: If the mobile phase is not adequately buffered or is at a pH that allows for interactions between the analyte and the stationary phase, peak shape will suffer.[9] While this compound's sulfonic acid groups are always ionized, the ionization state of the column's silanol groups is highly pH-dependent.[10]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or degradation of the column bed can create active sites that cause tailing.[1][11]

Q2: What is the very first thing I should check when I see my this compound peak tailing?

Before making significant changes to your method, always start with the simplest checks to rule out common system-level issues. A logical, step-by-step approach saves time and resources.

First, confirm the problem is consistent and not a one-time anomaly. If the tailing persists, evaluate your system's health. A good practice is to have a standard test mix and method to benchmark your system's performance. If you don't have one, check the following:

  • Mobile Phase Preparation: Was the mobile phase prepared fresh and correctly? Are the pH and composition accurate? Old or improperly prepared mobile phases can lead to a variety of issues.[12][13]

  • Column History: How old is the column? Has it been used for other applications that might have left interfering residues?[1] A column nearing the end of its lifespan is a common cause of declining peak shape.

  • System Suitability Parameters: Check the tailing factor (Tf) or asymmetry factor (As) from your recent injections. An acceptable USP tailing factor is typically required to be ≤ 2.0, though many methods aim for < 1.5. A sudden increase in this value points to a developing problem.

Q3: How exactly does mobile phase pH affect the peak shape for an acidic compound like this compound?

For ionizable analytes, mobile phase pH is one of the most powerful tools to control retention, selectivity, and peak shape.[14][15] For this compound, the effect of pH is primarily related to its influence on the stationary phase, not the analyte itself.

  • Analyte State: As a sulfonic acid, this compound has a very low pKa and will be fully ionized (negatively charged) across the typical RPLC pH range (pH 2-8). Its ionization state is stable.

  • Stationary Phase State: The critical factor is the ionization of the silica surface's residual silanol groups. These groups have a pKa of approximately 3.8–4.2.[10]

    • At Low pH (< 3.5): The silanol groups are protonated (Si-OH) and neutral. This minimizes strong ionic interactions, which is the desired state for analyzing acidic compounds like this compound and preventing tailing.[2][11][16]

    • At Higher pH (> 4.5): The silanol groups become deprotonated (Si-O⁻) and negatively charged. This can lead to ionic repulsion with the negatively charged this compound, but also complex interactions with any available cations in the mobile phase or system, creating mixed-mode retention mechanisms that can still result in peak distortion.

Therefore, controlling the mobile phase at a low pH is a primary strategy to ensure a single, well-behaved hydrophobic retention mechanism.[17]

Q4: My peak tailing persists even after adjusting the pH. Could my column be the problem, and how do I confirm this?

Yes, if mobile phase optimization doesn't resolve the issue, the column is the next logical suspect. Column issues can be chemical (contamination, active sites) or physical (bed deformation).

Diagnostic Steps:

  • Substitute the Column: The quickest way to diagnose a column-specific problem is to replace the suspect column with a new or known-good column of the same type. If the peak shape improves dramatically, you have confirmed the original column is the source of the problem.[2][11]

  • Inspect for Physical Damage: Check for signs of a column void or a blocked inlet frit. A void at the column's inlet can cause peak splitting or tailing.[11] Reversing and flushing the column (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.

  • Perform a Column Wash: If contamination is suspected, a rigorous washing procedure can restore performance. (See Protocol 3 for a detailed procedure).

Part 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Workflow for Diagnosing Peak Tailing

Follow this workflow to methodically identify and resolve the root cause of this compound peak tailing. This approach moves from the simplest and most common issues to more complex investigations.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) check_system Step 1: System & Consumables Check start->check_system is_mp_fresh Is Mobile Phase Fresh & Correctly Made? check_system->is_mp_fresh is_column_good Is Column New or Known-Good? is_mp_fresh->is_column_good Yes solution_mp Remake Mobile Phase is_mp_fresh->solution_mp No check_method Step 2: Method Parameter Optimization is_column_good->check_method Yes solution_column Replace Column & Perform Column Wash is_column_good->solution_column No adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_method->adjust_ph is_ph_buffered Is pH Adequately Buffered (10-25 mM)? adjust_ph->is_ph_buffered add_chelator Add Chelating Agent (e.g., 0.1-1 mM EDTA) is_ph_buffered->add_chelator Yes solution_buffer Add/Increase Buffer Conc. is_ph_buffered->solution_buffer No advanced_diag Step 3: Advanced Diagnostics add_chelator->advanced_diag Tailing Persists solution_metal Chelator Mitigates Tailing: Metal Issue Confirmed add_chelator->solution_metal Tailing Improves check_overload Test for Mass Overload (Inject 1/2 and 1/5 conc.) advanced_diag->check_overload check_extra_col Inspect for Extra-Column Volume (Tubing, Fittings) check_overload->check_extra_col No Overload solution_overload Reduce Sample Concentration check_overload->solution_overload Tailing Improves solution_extracol Minimize Tubing Length/ID check_extra_col->solution_extracol

Caption: Systematic workflow for troubleshooting this compound peak tailing.

Guide 2: Optimizing the Mobile Phase for this compound

An optimized mobile phase is crucial for achieving a sharp, symmetrical peak. The goal is to create an environment that promotes a single hydrophobic retention mechanism.

Mechanism of Mobile Phase Action on Peak Shape

The mobile phase addresses peak tailing primarily by controlling surface interactions on the stationary phase. For this compound, this means suppressing silanol activity and mitigating metal chelation.

Mechanism_Diagram cluster_0 Tailing Mechanism cluster_1 Solution This compound This compound (Analyte) Silanol Ionized Silanol (Si-O⁻) This compound->Silanol Silanophilic Interaction Metal Trace Metal (M⁺) This compound->Metal Chelation Metal->Silanol Adsorption Proton Low pH (H⁺) Proton->Silanol Suppresses Ionization Chelator Chelating Agent (e.g., EDTA) Chelator->Metal Sequesters Metal

Sources

Dicresulene Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working on the synthesis and purification of Dicresulene. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve the purity of your synthesized this compound. As this compound is often identified as an impurity in the commercial preparation of Policresulen, achieving high purity is a critical step for its use as a reference standard or in further research.[1][2][3]

Our approach is grounded in fundamental chemical principles and field-proven insights to address the specific challenges you might encounter. We will explore the causality behind experimental choices to empower you with the knowledge to optimize your purification protocols effectively.

I. Understanding the Challenge: The Nature of this compound and Its Impurities

This compound, with the chemical name 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is a sulfonated aromatic compound.[2] Its synthesis, likely a condensation reaction, can lead to several types of impurities. Understanding these potential impurities is the first step toward devising an effective purification strategy.

Common Impurity Classes in this compound Synthesis:

  • Unreacted Starting Materials: Residual p-cresol-2-sulfonic acid and formaldehyde.

  • Positional Isomers: Variations in the linkage between the aromatic rings.

  • Oligomeric Impurities: Higher molecular weight condensation products.

  • Side-Reaction Products: Products from ancillary reactions occurring during synthesis.[4]

The presence of sulfonic acid groups makes this compound highly polar and water-soluble, which will influence the choice of purification techniques.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of this compound.

Q1: What is the most common first step for purifying crude this compound?

A1: For most solid organic compounds, recrystallization is the preferred initial purification method due to its efficiency in removing a significant amount of impurities.[5] The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6]

Q2: My recrystallization attempt resulted in an oil rather than crystals. What should I do?

A2: "Oiling out" is a common issue, especially with compounds that have a melting point lower than the boiling point of the solvent. To address this, you can try using a solvent with a lower boiling point, a solvent mixture, or a more gradual cooling process. Seeding the solution with a pure crystal of this compound can also help induce crystallization.

Q3: I've performed multiple recrystallizations, but the purity is not improving. What is the next step?

A3: If recrystallization is not yielding the desired purity, it is likely that the remaining impurities have very similar solubility properties to this compound. In such cases, column chromatography is the recommended next step.[7] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8]

Q4: What type of chromatography is most suitable for this compound?

A4: Given the polar nature of this compound due to its sulfonic acid and hydroxyl groups, normal-phase chromatography is a good starting point.[9] You can use a polar stationary phase like silica gel and a mobile phase consisting of a mixture of a non-polar and a polar solvent. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Q5: How can I monitor the purity of this compound during the purification process?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of pharmaceutical compounds like this compound.[] Other techniques like Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.

III. Troubleshooting Guides

This section provides detailed troubleshooting guides for the two primary purification techniques for this compound: recrystallization and column chromatography.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5] However, success depends on selecting the right conditions.

Problem 1: Poor Crystal Yield

Potential Cause Troubleshooting Step Scientific Rationale
Too much solvent used Concentrate the solution by evaporating some of the solvent.A supersaturated solution is required for crystallization to occur upon cooling.
Cooling too rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of larger, purer crystals.[11]
Compound is too soluble at low temperatures Try a different solvent or a solvent mixture where the compound has lower solubility when cold.The difference in solubility at high and low temperatures drives the recrystallization process.[6]

Problem 2: No Crystal Formation

Potential Cause Troubleshooting Step Scientific Rationale
Solution is not supersaturated Evaporate some of the solvent to increase the concentration of the solute.Supersaturation is a prerequisite for nucleation and crystal growth.
High activation energy for nucleation Add a seed crystal of pure this compound or scratch the inside of the flask with a glass rod.This provides a surface for the crystals to start forming, lowering the energy barrier for nucleation.[6]
Presence of impurities inhibiting crystallization Attempt a preliminary purification step, such as a wash with a solvent in which the impurities are soluble but this compound is not.Some impurities can interfere with the crystal lattice formation.[12]

Experimental Workflow: Single-Solvent Recrystallization

Caption: A typical workflow for single-solvent recrystallization.

Troubleshooting Guide 2: Column Chromatography

Column chromatography is a versatile technique for separating complex mixtures.[13]

Problem 1: Poor Separation of this compound from Impurities

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate mobile phase polarity Adjust the solvent ratio of the mobile phase. Increase polarity to move polar compounds faster, decrease for slower movement.The separation is based on the differential partitioning of components between the stationary and mobile phases.[14]
Column overloading Reduce the amount of crude sample loaded onto the column.Overloading leads to broad, overlapping bands, resulting in poor resolution.
Incorrect stationary phase If using normal-phase (e.g., silica gel), consider reverse-phase chromatography if impurities are non-polar.The choice of stationary phase should be based on the polarity of the target compound and its impurities.

Problem 2: this compound is not Eluting from the Column

Potential Cause Troubleshooting Step Scientific Rationale
Mobile phase is not polar enough Gradually increase the polarity of the mobile phase (gradient elution).A more polar mobile phase will have a stronger affinity for the polar this compound, causing it to move down the column.
Strong interaction with the stationary phase Consider using a less polar stationary phase or adding a modifier (e.g., a small amount of acetic acid) to the mobile phase.The sulfonic acid groups in this compound can strongly adsorb to a polar stationary phase like silica gel.

Experimental Workflow: Column Chromatography Purification

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Select Stationary and Mobile Phase B Pack the Column A->B C Prepare and Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC, HPLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified this compound H->I

Caption: A generalized workflow for purification by column chromatography.

IV. Purity Analysis

Accurate determination of purity is crucial. Here are the recommended methods:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.[] A reverse-phase C18 column with a buffered aqueous-organic mobile phase is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of this compound and can help in identifying impurities.[]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure substances (typically >98%) by analyzing the melting endotherm.[]

V. Concluding Remarks

Improving the purity of synthesized this compound requires a systematic approach. By understanding the nature of the compound and its potential impurities, and by methodically applying and troubleshooting purification techniques like recrystallization and column chromatography, researchers can achieve the desired level of purity for their specific applications. Always validate the purity of your final product using appropriate analytical methods.

VI. References

  • Pharmaffiliates. CAS No : 78480-14-5 | Product Name : this compound. [Link]

  • YouTube. Recrystallization. [Link]

  • YouTube. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Lilly-Spain. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • YouTube. 4 Recrystallization Methods for Increased Yield. [Link]

  • YouTube. How to Perform a Recrystallization. [Link]

  • PubMed Central. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Acta Poloniae Pharmaceutica. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • Open Access Library Journal. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

  • Biocompare. Chromatography and Separation. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • National Institutes of Health. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]

  • Diva-portal.org. Characterisation of Chromatography Media Aimed for Purification of Biomolecules. [Link]

  • YouTube. Purification Methods For Crude Drugs. [Link]

  • Organic Syntheses. Benzenesulfinic acid, methyl ester. [Link]

  • Google Patents. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s).

Sources

Dicresulene Technical Support Center: A Guide to Resolving Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Dicresulene Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Given that this compound is a known impurity of Policresulen, a compound with selective tissue coagulation and antiseptic properties, this guide addresses potential experimental inconsistencies by drawing parallels with its parent compound and incorporating established laboratory best practices.[1][][3] Our goal is to provide you with the expertise and validated protocols necessary to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in my experiments?

This compound, or 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is a related substance to Policresulen.[4] Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde used as a topical hemostatic and antiseptic.[1][3] Therefore, this compound may be present as an impurity in Policresulen preparations. Understanding its properties is crucial for quality control and for elucidating the overall biological effects of Policresulen-based formulations.[5]

Q2: What is the expected mechanism of action of this compound?

While direct studies on this compound are limited, its structural similarity to Policresulen suggests it may share some functional properties. Policresulen acts by selectively coagulating necrotic or pathologically altered tissues while preserving healthy tissue.[1][6][7] It also possesses broad-spectrum antimicrobial activity.[][8] Experiments with this compound may therefore investigate similar effects on protein coagulation, cell viability, or antimicrobial efficacy.

Q3: How should I properly store and handle this compound?

This compound should be stored in a cool, dry place, protected from light, typically at 2-8°C.[4] Always refer to the supplier's specific instructions on the certificate of analysis. To prevent contamination and degradation, handle the compound using appropriate personal protective equipment (PPE), such as gloves and safety glasses.[9][10] Use sterile equipment for each new sample preparation to avoid cross-contamination.[4]

Q4: I am seeing high variability in my cell-based assay results. What are the common causes?

High variability in cell-based assays can stem from several factors, including inconsistent cell seeding density, variations in incubation times, or the passage number of your cells.[11][12] Additionally, the inherent properties of your compound, such as its solubility and stability in culture media, can play a significant role. It is also crucial to rule out contamination, such as mycoplasma.[12]

Q5: My HPLC analysis shows inconsistent peak areas for this compound. What should I check first?

For inconsistent peak areas in HPLC, first, check for any leaks in the system, from the pump to the detector.[13][14] Ensure your mobile phase is properly prepared and degassed, as air bubbles can cause pressure fluctuations and affect flow rate.[14][15] Also, verify the accuracy of your injection volume and ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[16]

Troubleshooting Guide: Inconsistent Results in Cell Viability Assays

Inconsistencies in cell viability assays (e.g., MTT, XTT, or ATP-based assays) are a common challenge. This guide provides a systematic approach to troubleshooting.

Diagram: Troubleshooting Workflow for Cell-Based Assays

G A Inconsistent Cell Viability Results B Check Cell Culture Conditions A->B C Review Assay Protocol A->C D Evaluate Compound Preparation A->D E Mycoplasma Test B->E F Cell Seeding Density B->F G Passage Number B->G H Reagent Preparation C->H I Incubation Times C->I J Plate Reader Settings C->J K Solubility Issues D->K L Stock Solution Stability D->L M Final Concentration Verification D->M N Results Consistent? G->N J->N M->N O Document Findings & Proceed N->O Yes P Isolate Variable & Retest N->P No P->A

Caption: A systematic workflow for troubleshooting inconsistent cell viability assay results.

Step-by-Step Troubleshooting Protocol
  • Verify Cell Culture Health and Consistency:

    • Mycoplasma Contamination: Test your cell cultures for mycoplasma, as this can significantly alter cellular responses.[12]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[11]

    • Seeding Density: Ensure a uniform cell seeding density across all wells. Use a calibrated multichannel pipette and visually inspect plates before incubation.

  • Scrutinize the Assay Protocol:

    • Reagent Preparation: Prepare fresh reagents and buffers for each experiment. Ensure proper pH and concentration.

    • Incubation Times: Strictly adhere to specified incubation times for both compound treatment and assay reagent addition.

    • Plate Reader Settings: Confirm that the correct wavelength and other settings are used on the plate reader. For fluorescent or luminescent assays, check the gain settings.[17]

  • Assess Compound Preparation and Handling:

    • Solubility: Visually inspect your this compound stock solution and final dilutions for any precipitation. Incompatibility between the compound solvent and the culture medium can cause the compound to crash out.

    • Stock Solution Stability: Prepare fresh stock solutions regularly. If storing, aliquot and freeze at an appropriate temperature to avoid multiple freeze-thaw cycles.

    • Final Concentration: Double-check all calculations for dilutions to ensure the final concentration in the wells is accurate.

Troubleshooting Guide: Inconsistent HPLC Purity and Quantification Results

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and concentration of this compound. The following guide addresses common issues leading to inconsistent results.

Table: Common HPLC Problems and Solutions
ProblemPotential CauseRecommended Solution
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure components are accurately measured.[15]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[15]
Column degradation.Flush the column with a strong solvent or replace if necessary.[13]
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and flush the injector and column between runs.[16]
Peak Tailing or Fronting Column overload.Reduce the injection volume or sample concentration.[18]
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the mobile phase whenever possible.[16]
Secondary interactions with the stationary phase.Adjust the mobile phase pH or add an ion-pairing agent.[18]
Variable Peak Area Leak in the system.Check all fittings for leaks, especially around the pump and injector.[13]
Air bubbles in the pump.Degas the mobile phase and purge the pump.[14]
Inconsistent injection volume.Ensure the injector loop is completely filled and check for blockages.[16]
Diagram: Hypothetical Signaling Pathway Interaction

Given Policresulen's effect on tissue coagulation, a hypothetical area of investigation for this compound could be its interaction with cell surface proteins and downstream signaling pathways related to cell adhesion and apoptosis.

G cluster_membrane Cell Membrane Receptor Cell Surface Protein Coagulation Protein Coagulation Receptor->Coagulation This compound This compound This compound->Receptor Binds/Interacts Adhesion Disruption of Cell Adhesion Coagulation->Adhesion Caspase Caspase Activation Adhesion->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical pathway showing how this compound might induce apoptosis through protein coagulation and disruption of cell adhesion.

References

  • Policresulen: Mechanism of Action and Therapeutic Applications in Medicine . (n.d.). APICDR. Retrieved from [Link]

  • This compound | CAS 78480-14-5 . (n.d.). Pharmaffiliates. Retrieved from [Link]

  • What is the mechanism of Policresulen? . (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • HPLC Troubleshooting Guide . (n.d.). SCION Instruments. Retrieved from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . (n.d.). Quimivita. Retrieved from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues . (2025, May 29). AELAB. Retrieved from [Link]

  • Policresulen . (n.d.). Wikipedia. Retrieved from [Link]

  • Policresulen: A Versatile Agent for Gynecological and Dermatological Health . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • HPLC Troubleshooting Guide . (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions . (2023, August 22). Reagents. Retrieved from [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide . (n.d.). Crystalgen. Retrieved from [Link]

  • Chemical Handling and Storage . (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • Policresulen - Drug Targets, Indications, Patents . (n.d.). Patsnap Synapse. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . (2021, October 22). YouTube. Retrieved from [Link]

  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis . (n.d.). PubMed Central. Retrieved from [Link]

  • Critical Challenges in Cell-Based Analysis — A Roadmap . (n.d.). Sartorius. Retrieved from [Link]

  • policresulen | Dosing & Uses . (n.d.). medtigo. Retrieved from [Link]

  • Policresulen suppository. (n.d.). Google Patents.
  • Policresulen Impurities and Related Compound . (n.d.). Veeprho. Retrieved from [Link]

  • Policresulen . (n.d.). PubChem. Retrieved from [Link]

  • Quality control method of policresulen suppository and policresulen suppository composition. (n.d.). Google Patents.
  • Policresulen - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP . (n.d.). PharmaCompass.com. Retrieved from [Link]

Sources

Technical Support Center: Dicresulene Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Dicresulene (also known as Policresulen). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of this compound during long-term storage. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and drug development processes.

I. Understanding the Stability Profile of this compound

This compound is a polycondensation product of metacresolsulfonic acid and formaldehyde, resulting in a complex mixture of oligomers with varying chain lengths.[1][2] Its polymeric and highly acidic nature dictates its unique stability challenges. This section provides a foundational understanding of the key factors influencing its long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound during long-term storage?

A1: The primary stability concerns for this compound revolve around its inherent chemical properties:

  • High Acidity: this compound is a strong acid, which can make it reactive and susceptible to interactions with basic compounds and certain packaging materials.

  • Hygroscopicity: The presence of sulfonic acid groups makes the polymer hygroscopic, meaning it can absorb moisture from the atmosphere. This moisture can then act as a medium for hydrolytic degradation.

  • Presence of Oligomers and Impurities: As a polycondensation product, this compound exists as a mixture of oligomers. The presence of residual monomers (metacresolsulfonic acid, formaldehyde) and various oligomeric species can impact the overall stability and degradation profile.[1][2]

  • Susceptibility to Oxidation and Photodegradation: Like many phenolic compounds, this compound is susceptible to degradation initiated by light and oxygen.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in tightly sealed containers, protected from light and moisture, at controlled room temperature (typically 20-25°C).[3] Storage in a freezer or bathroom is not recommended due to potential moisture condensation.[3]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the rate of chemical degradation reactions. For phenolic resins like this compound, thermal degradation can occur in several stages, including the breakdown of ether bonds, loss of hydroxymethyl groups, and cleavage of methylene bridges that link the aromatic rings.[3][4] Therefore, avoiding exposure to high temperatures is crucial for maintaining its long-term stability.

Q4: Is this compound sensitive to light?

A4: Yes, phenolic compounds are often susceptible to photodegradation. Exposure to UV or even visible light can initiate radical chain reactions, leading to discoloration and the formation of degradation products.[5] It is essential to store this compound in light-resistant containers.

Q5: What types of materials should be avoided for storing this compound?

A5: Due to its high acidity, direct contact with metals should be avoided as it can cause corrosion and introduce metal ions into the product, which can catalyze degradation.[6] Additionally, containers made from basic materials or materials that can leach impurities should not be used. Glass or inert polymer containers are generally preferred.

II. Troubleshooting Common Stability-Related Issues

This section provides a structured approach to identifying and resolving common issues encountered during the long-term storage and experimental use of this compound.

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change to yellow or brown, clumping of powder) 1. Oxidation: Exposure to air and/or light. 2. Hygroscopicity: Absorption of moisture.1. Ensure the container is tightly sealed and flushed with an inert gas (e.g., nitrogen, argon) if possible. Store in the dark or in an amber container. 2. Store in a desiccator or a controlled low-humidity environment. Check container seal integrity.
Decreased potency or unexpected experimental results 1. Chemical Degradation: Hydrolysis, oxidation, or thermal degradation leading to a lower concentration of the active oligomers. 2. Formation of Impurities: Degradation products may interfere with the assay or biological activity.1. Perform a purity and potency analysis using a stability-indicating HPLC method (see Section III). 2. Characterize the impurity profile using LC-MS to identify potential degradation products. Compare with a freshly prepared or reference standard.
Inconsistent results between different batches or over time 1. Batch-to-batch variability: Differences in the initial oligomer distribution and impurity profile. 2. Progressive Degradation: The material is degrading over time in storage.1. Thoroughly characterize each new batch upon receipt, including purity, oligomer distribution (if possible), and water content. 2. Implement a routine stability testing program for stored materials.
Precipitation or insolubility in solvent 1. Formation of insoluble degradation products. 2. Cross-linking reactions: Can occur at elevated temperatures.1. Attempt to dissolve a small amount in different solvents to assess solubility changes. Analyze the insoluble material if possible. 2. Review storage conditions to ensure the material has not been exposed to high temperatures.

III. Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the integrity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

A. Forced Degradation Studies: Understanding Degradation Pathways

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the stability-indicating capability of your analytical method.[7][8][9]

Experimental Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60-80°C for a defined period. Neutralize before analysis.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 60-80°C) in the dark.

    • Photodegradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method. Compare the chromatograms to an unstressed control sample to identify new peaks corresponding to degradation products.

Diagram: Proposed Degradation Pathways of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation H1 This compound Polymer H2 Cleavage of Ether Linkages H1->H2 H₂O / H⁺ or OH⁻ H3 Shorter Oligomers & Monomers H2->H3 O1 This compound (Methylene Bridges) O2 Benzhydrol-type Linkages O1->O2 [O] O3 Benzophenone-type Linkages O2->O3 [O] O4 Ring Opening/Further Degradation O3->O4 P1 This compound P2 Radical Intermediates P1->P2 hν (Light) P3 Desulfonation & Ring Modification P2->P3

Caption: Proposed degradation pathways for this compound under different stress conditions.

B. Stability-Indicating HPLC Method

A well-developed and validated HPLC method is the cornerstone of a stability program.

Protocol: Stability-Indicating RP-HPLC Method for this compound

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Note: This is a starting point. The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Diagram: Workflow for Long-Term Stability Study

G cluster_setup Study Setup cluster_testing Analytical Testing cluster_evaluation Data Evaluation A Select Batches of this compound B Define Storage Conditions (e.g., 25°C/60% RH, 40°C/75% RH) A->B C Establish Testing Time Points (0, 3, 6, 9, 12, 18, 24 months) B->C D Pull Samples at Each Time Point C->D E Perform Physical Appearance Check D->E F Analyze by Stability-Indicating HPLC Method E->F G Assess Purity and Impurity Profile F->G H Analyze Trends in Purity and Impurity Levels G->H I Determine Degradation Rate (if possible) H->I J Establish Shelf-life or Re-test Period I->J

Caption: A typical workflow for conducting a long-term stability study of this compound.

IV. References

  • Albothyl (Policresulen, Vaginal Preparation) - Hello Doctor Philippines. (n.d.). Retrieved January 10, 2024, from [Link]

  • Policresulen - Vaginal Patient Medicine Information | MIMS Philippines. (n.d.). Retrieved January 10, 2024, from [Link]

  • Thermal degradation of modified phenol-formaldehyde resin with sodium silicate. (2018). AIP Conference Proceedings.

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2015). Journal of Thermal Analysis and Calorimetry.

  • Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. (2023). Current Pharmaceutical Analysis.

  • EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. (2022). The Journal of Physical Chemistry C.

  • New Insights into Phenolic Resin Decomposition under Oxidative Conditions of High Temperature. (2024). Industrial & Engineering Chemistry Research.

  • Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. (2023). ResearchGate.

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials. (2019). Polymers.

  • Development and Evaluation of a Novel Sulfonated Phenol–Formaldehyde Resin with High Dispersion Stability. (2022). Polymers.

  • Sulfonated lignin-based phenol–formaldehyde resin: stability and structure changes during aggregation. (2024). RSC Advances.

  • Photocatalytic degradation of aromatic sulfonates present in industrial percolates. (2004). Applied Catalysis B: Environmental.

  • Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. (2018). Journal of Molecular Liquids.

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). International Journal of Molecular Sciences.

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Andover Analytical.

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (2018). ResearchGate.

  • Development and Evaluation of a Novel Sulfonated Phenol–Formaldehyde Resin with High Dispersion Stability. (2022). Polymers.

  • Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. (2023). ResearchGate.

  • Development and Evaluation of a Novel Sulfonated Phenol–Formaldehyde Resin with High Dispersion Stability. (2022). Polymers.

  • Sulfonated Lignin-based Phenol-formaldehyde Resin: Stability and Aggregation Structure Changes During Aggregation. (2024). ResearchGate.

  • Development and Evaluation of a Novel Sulfonated Phenol–Formaldehyde Resin with High Dispersion Stability. (2022). PubMed.

  • Accelerated simulation of the degradation process of poly(arylene ether ketone)s containing alkylsulfonated side chains used as a proton exchange membrane. (2017). RSC Advances.

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics.

  • Stability testing of existing active substances and related finished products. (2007). European Medicines Agency.

  • HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Retrieved January 10, 2024, from [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (2023). International Journal of Pharmaceutical Sciences Review and Research.

  • Chain-scission degradation mechanisms during sulfonation of aromatic polymers for PEMFC applications. (2015). ResearchGate.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioProcess International.

  • How to Approach a Forced Degradation Study. (2011). SGS.

  • Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS. (2023). Bentham Science.

  • Forced Degradation Study in Pharmaceutical Stability. (2014). Pharmaguideline.

  • Stability Testing of Drug Substances and Drug Products. (1998). U.S. Food and Drug Administration.

  • A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. (2017). Research Journal of Pharmacy and Technology.

  • Analytical Methods for High Molecular Weight UV Stabilizers. (2022). DiVA.

  • Metal ion leachates and the physico-chemical stability of biotherapeutic drug products. (2014). Current Pharmaceutical Design.

  • Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis.

  • Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro. (1990). The Journal of Biological Chemistry.

Sources

troubleshooting unexpected reactions of Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Doxorubicin

A Guide for Researchers on Navigating Unexpected Experimental Outcomes

Welcome to the technical support center for Doxorubicin. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the nuanced, often unexpected, challenges that can arise during preclinical research with this potent chemotherapeutic agent. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to help you diagnose and resolve common experimental hurdles, ensuring the integrity and reproducibility of your data.

Part 1: FAQs - Understanding Doxorubicin's Core Mechanism & Properties

This section addresses foundational questions about Doxorubicin's behavior in experimental settings.

Question 1: We observe significant cytotoxicity at concentrations far lower than reported in the literature for our cell line. What could be the cause?

Answer: This is a common issue and often points to discrepancies in experimental conditions or cell line characteristics. Several factors could be at play:

  • Cell Line Sensitivity & Passage Number: Cell lines can exhibit significant genetic drift over time and with increasing passage numbers. This can alter the expression of drug transporters (like P-glycoprotein), DNA repair enzymes, or apoptosis-related proteins, leading to hypersensitivity. It is crucial to work with low-passage, authenticated cell lines.

  • Serum Concentration in Media: Doxorubicin can bind to serum proteins, primarily albumin. If your culture medium has a lower serum concentration than the literature-cited studies, the fraction of free, biologically active Doxorubicin will be higher, resulting in increased potency.

  • Assay Duration: Doxorubicin's primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. These are time-dependent processes. A longer incubation period in your assay compared to the reference study will naturally result in lower IC50 values.

Troubleshooting Workflow: Investigating Unexpected Potency

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution Obs IC50 is unexpectedly low Check_Cells 1. Authenticate Cell Line (STR Profiling) Obs->Check_Cells Potential Cause: Genetic Drift Check_Passage 2. Verify Passage Number (<20 recommended) Obs->Check_Passage Check_Media 3. Compare Serum % in Media Check_Passage->Check_Media Potential Cause: Protocol Mismatch Check_Time 4. Align Assay Incubation Times Check_Media->Check_Time Standardize Standardize Protocol & Re-run Assay Check_Time->Standardize Action

Caption: Workflow for diagnosing unexpectedly high Doxorubicin potency.

Question 2: Why are we seeing evidence of mitochondrial dysfunction in our Doxorubicin-treated cells? I thought it was primarily a topoisomerase inhibitor.

Answer: This is an excellent observation and highlights Doxorubicin's complex, multi-modal mechanism of action. While its canonical function is the inhibition of topoisomerase II, Doxorubicin is also a potent generator of reactive oxygen species (ROS).

This occurs through a process called redox cycling. The quinone moiety in the Doxorubicin molecule can be reduced by mitochondrial enzymes (like NADH dehydrogenase) to a semiquinone free radical. This radical then reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion in the process. This cycle repeats, leading to a massive accumulation of ROS within the mitochondria, causing oxidative stress, damage to mitochondrial DNA, and initiation of the intrinsic apoptotic pathway.

Doxorubicin's Dual Mechanism of Action

G cluster_0 Nuclear Pathway cluster_1 Mitochondrial Pathway Dox Doxorubicin Top2 Topoisomerase II Dox->Top2 Inhibits DNA DNA Intercalation Dox->DNA Mito Mitochondria Dox->Mito Enters DSB DNA Double-Strand Breaks Top2->DSB DNA->DSB Apoptosis Apoptosis DSB->Apoptosis Redox Redox Cycling Mito->Redox Enzymatic Reduction ROS Reactive Oxygen Species (ROS) Redox->ROS e- transfer to O2 ROS->Apoptosis Induces

Caption: Doxorubicin induces apoptosis via both nuclear and mitochondrial pathways.

Part 2: Troubleshooting Guide - Specific Experimental Issues

This section provides step-by-step protocols for resolving specific, unexpected results.

Scenario 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, PrestoBlue)

Problem: You observe high variability between replicate wells treated with the same concentration of Doxorubicin.

Underlying Cause: Doxorubicin is intensely colored and has intrinsic fluorescence, which can interfere with common absorbance- and fluorescence-based viability assays.

Protocol: Validating Your Viability Assay for Doxorubicin

Objective: To determine the extent of signal interference from Doxorubicin and establish a reliable protocol.

Materials:

  • Your chosen cell line

  • Culture medium

  • Doxorubicin stock solution

  • Viability assay reagent (e.g., MTT, PrestoBlue)

  • 96-well plates (clear for absorbance, black for fluorescence)

  • Plate reader

Methodology:

  • Prepare a "No-Cell Control" Plate:

    • In a 96-well plate, add only culture medium to all wells.

    • Create a serial dilution of Doxorubicin in the medium, identical to the concentrations you use in your actual experiments. Include a "vehicle only" control.

    • Incubate this cell-free plate alongside your experimental plate under the same conditions (e.g., 37°C, 5% CO2 for 48 hours).

  • Add Assay Reagent:

    • At the end of the incubation period, add the viability reagent to all wells of the no-cell control plate.

    • Incubate for the recommended time.

  • Read the Plate:

    • Measure the absorbance or fluorescence using the same settings as your cellular assay.

  • Analyze the Data:

    • Plot the signal (absorbance/fluorescence) against the Doxorubicin concentration.

    • If you see a concentration-dependent change in the signal in the absence of cells, you have confirmed interference.

Solution:

  • Background Subtraction: For each Doxorubicin concentration, calculate the average signal from your no-cell control plate. Subtract this value from the corresponding measurements in your experimental plate.

  • Switch Assays: If the interference is too high, consider an alternative assay that is less susceptible. For example, a lactate dehydrogenase (LDH) release assay, which measures cytotoxicity by quantifying a stable enzyme released from damaged cells into the medium, is often a robust alternative.

Data Interpretation Table: Signal Interference

Doxorubicin Conc. (µM)Signal (Absorbance) in Wells with CellsSignal (Absorbance) in No-Cell Control WellsCorrected Signal (Cells - No-Cell)
0 (Vehicle)1.250.051.20
0.10.980.080.90
1.00.650.150.50
10.00.300.280.02

Scenario 2: Drug Resistance Appears to Develop Too Rapidly in Culture

Problem: After just a few treatments, your cell line appears to have developed significant resistance to Doxorubicin, with the IC50 value increasing dramatically.

Underlying Cause: While true resistance can develop, a common cause in culture is the selection of a pre-existing subpopulation of cells that overexpress efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene. Doxorubicin is a well-known substrate for P-gp.

Protocol: Investigating P-glycoprotein-Mediated Efflux

Objective: To determine if the observed resistance is due to P-gp activity.

Methodology:

  • Experimental Setup:

    • Seed your "resistant" cell line and the original, "sensitive" parental cell line in separate plates.

    • Prepare two sets of Doxorubicin dilutions for each cell line.

  • Co-treatment with a P-gp Inhibitor:

    • To one set of dilutions for each cell line, add a known P-gp inhibitor, such as Verapamil (10 µM) or Tariquidar (100 nM) . The other set will receive only Doxorubicin.

  • Cell Treatment & Viability Assay:

    • Treat the cells with the respective drug combinations and incubate for your standard duration (e.g., 48-72 hours).

    • Perform a validated cell viability assay (as determined in Scenario 1).

  • Data Analysis:

    • Calculate the Doxorubicin IC50 value for all four conditions:

      • Sensitive cells ± P-gp inhibitor

      • Resistant cells ± P-gp inhibitor

    • If the IC50 of the resistant cells is significantly reduced in the presence of the P-gp inhibitor (approaching the value of the sensitive cells), this strongly indicates that P-gp-mediated efflux is the primary mechanism of resistance.

Expected Outcome Visualization

G cluster_0 Sensitive Cells cluster_1 Resistant Cells S_Dox Dox Only IC50 = 0.5 µM S_Dox_V Dox + Verapamil IC50 ≈ 0.5 µM R_Dox Dox Only IC50 = 15 µM S_Dox->R_Dox Resistance Develops R_Dox_V Dox + Verapamil IC50 = 1.0 µM R_Dox->R_Dox_V P-gp Inhibitor Re-sensitizes

Caption: P-gp inhibition restores Doxorubicin sensitivity in resistant cells.

References

  • Title: Serum-dependent effects of doxorubicin on cytotoxicity and drug uptake in cultured human colon carcinoma cells. Source: Cancer Chemotherapy and Pharmacology URL: [Link]

  • Title: Doxorubicin-induced cardiotoxicity: from molecular mechanisms to therapeutic strategies. Source: Journal of Molecular and Cellular Cardiology URL: [Link]

  • Title: The role of oxidative stress in doxorubicin-induced cardiotoxicity. Source: Cardiovascular Toxicology URL: [Link]

  • Title: A comparison of three methods for measuring cytotoxicity. Source: Journal of Immunological Methods URL: [Link]

  • Title: Mechanisms of multidrug resistance in cancer. Source: Nature Reviews Cancer URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Purity of Dicresulene from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quantitative measure; it is the bedrock of efficacy, safety, and reproducibility in their work. Dicresulene (3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]), a condensation product of p-cresol sulfonic acid and formaldehyde, is utilized in various research and pharmaceutical applications where its purity is paramount.[1] This guide provides an in-depth, objective framework for comparing the purity of this compound sourced from different suppliers, grounded in established analytical methodologies and regulatory principles.

The Imperative of Purity: Why Scrutinize this compound Suppliers?

This compound is structurally related to Policresulen, a polymeric substance, and is sometimes considered an impurity or a component of Policresulen preparations.[2] Its synthesis involves the reaction of sulfonated p-cresol with formaldehyde.[1][3] This process can give rise to several impurities, including unreacted starting materials (p-cresol, formaldehyde), isomers, and other related substances. The presence of these impurities, even in minute quantities, can have significant consequences:

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to unexpected experimental outcomes.

  • Safety Concerns: Certain process-related impurities could be toxic or genotoxic.

  • Compromised Reproducibility: Batch-to-batch variability in impurity profiles can undermine the consistency of research findings.

Therefore, a rigorous analytical comparison of this compound from various suppliers is a critical step in supplier qualification and ensuring the integrity of your research and development efforts.

A Framework for Purity Assessment: Beyond the Supplier's CoA

While a supplier's Certificate of Analysis (CoA) provides a preliminary indication of purity, an independent verification and a more detailed impurity profile are essential for a comprehensive comparison. This guide outlines a systematic approach to this evaluation, centered around High-Performance Liquid Chromatography (HPLC), the industry-standard technique for assessing the purity of non-volatile organic compounds like this compound.[4][5]

Diagram: Workflow for Supplier Purity Comparison

G Sample Obtain this compound samples from different suppliers StandardPrep Prepare system suitability and standard solutions SamplePrep Prepare sample solutions (e.g., 1 mg/mL in mobile phase) HPLC Reversed-Phase HPLC Analysis SamplePrep->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS ImpurityProfile Identify and Quantify Impurities LCMS->ImpurityProfile PurityAssay Calculate Purity (% Area) PurityAssay->ImpurityProfile Compare Compare Purity, Impurity Profile, and number of unknown impurities ImpurityProfile->Compare G cluster_0 cluster_1 Reporting > 0.05% Reporting Threshold Report Report in regulatory filings Reporting->Report Identification > 0.10% - 0.15% Identification Threshold Identify Determine the structure of the impurity Identification->Identify Qualification > 0.15% Qualification Threshold Qualify Assess biological safety Qualification->Qualify

Sources

A Comparative Chemical Analysis of Dicresulene and Policresulen for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of active pharmaceutical ingredients (APIs), a nuanced understanding of a substance's chemical identity, including its oligomeric and polymeric forms, is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparative chemical analysis of Policresulen, a widely used topical hemostatic and antiseptic agent, and Dicresulene, a key dimeric component and related substance. This document is intended for researchers, scientists, and drug development professionals to elucidate the critical chemical distinctions and analytical methodologies pertinent to these compounds.

Introduction: From Monomer to Polymer

Policresulen is not a single molecular entity but rather a polymeric substance synthesized through the acid-catalyzed polycondensation of m-cresolsulfonic acid and formaldehyde.[1] This process results in a mixture of oligomers with varying chain lengths, all linked by methylene bridges.[1] Within this mixture, this compound, chemically defined as 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), represents the dimer, the simplest condensation product beyond the monomeric starting materials.[][3]

The therapeutic effect of Policresulen is attributed to its highly acidic nature and its ability to selectively coagulate necrotic or pathologically altered tissue without affecting healthy tissue.[] It also exhibits broad-spectrum antimicrobial activity.[] Understanding the distribution of oligomers, such as the concentration of this compound, is crucial for quality control, as it can influence the physicochemical properties and potentially the therapeutic profile of the drug product.

Structural and Physicochemical Comparison

The fundamental difference between this compound and Policresulen lies in their structural complexity and resulting physicochemical properties.

PropertyThis compoundPolicresulen
Chemical Identity 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid)Polycondensation product of m-cresolsulfonic acid and formaldehyde
Molecular Formula C15H16O8S2[4](C8H8O4S)n.(CH2O)n (Variable)[1]
Molecular Weight 388.41 g/mol [4]Variable; exists as a distribution of higher molecular weight oligomers and polymers.[1]
Nature A discrete dimeric molecule.A complex mixture of oligomers with varying degrees of polymerization.
Solubility Expected to have higher solubility in certain organic solvents compared to the polymer.Soluble in water, forming colloidal solutions.[1] Solubility of oligomers can vary.[5]

The polymeric nature of Policresulen imparts distinct characteristics compared to the discrete dimer, this compound. The distribution of molecular weights in Policresulen is a critical quality attribute that can be influenced by the manufacturing process.

Synthesis Pathway

The synthesis of Policresulen involves the reaction of m-cresolsulfonic acid with formaldehyde, typically in the presence of an acid catalyst. The reaction proceeds through electrophilic aromatic substitution, forming methylene bridges that link the aromatic rings.

G cluster_reactants Reactants cluster_process Process cluster_products Products m-cresolsulfonic acid m-Cresolsulfonic Acid condensation Acid-Catalyzed Polycondensation m-cresolsulfonic acid->condensation formaldehyde Formaldehyde formaldehyde->condensation This compound This compound (Dimer) condensation->this compound Initial Condensation policresulen Policresulen (Polymeric Mixture) condensation->policresulen Further Polymerization

Caption: Synthesis of Policresulen and its dimeric component, this compound.

Control over the reaction conditions, such as temperature, reaction time, and reactant ratios, is essential to manage the degree of polymerization and the resulting distribution of oligomers, including the relative amount of this compound.[6]

Comparative Analytical Methodologies

Distinguishing and quantifying this compound within the Policresulen polymer matrix is a key analytical challenge. High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

An effective HPLC method can separate the various oligomers present in Policresulen based on their size and polarity. This allows for the identification and quantification of this compound as well as other related substances.

Experimental Protocol: HPLC Analysis of Policresulen and its Related Substances

This protocol is based on methodologies described for the analysis of Policresulen and its impurities.[7]

  • Chromatographic System:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is typically used.[7]

    • Mobile Phase: A gradient elution is often employed. For example:

      • Mobile Phase A: 1% Ammonium acetate solution.

      • Mobile Phase B: Methanol.

    • Gradient Program: A linear gradient starting with a higher proportion of aqueous phase and increasing the organic phase allows for the separation of the more polar, smaller oligomers (like this compound) from the larger, less polar ones.

    • Flow Rate: Approximately 0.8 mL/min.[7]

    • Detection: UV detection at 280 nm is suitable due to the aromatic nature of the compounds.[7]

    • Column Temperature: Maintained at 30 °C.

  • Preparation of Solutions:

    • Standard Solution: Prepare a standard solution of this compound reference material in the mobile phase at a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Policresulen sample in the mobile phase to achieve a suitable concentration.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject equal volumes of the standard and sample solutions.

    • Record the chromatograms and identify the peak corresponding to this compound by comparing the retention time with that of the standard.

    • The peak area of this compound in the sample chromatogram can be used for quantification against the standard.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Policresulen in Mobile Phase inject Inject Sample and Standard onto C18 Column prep_sample->inject prep_standard Dissolve this compound Reference Standard prep_standard->inject separate Gradient Elution with Aqueous/Organic Mobile Phase inject->separate detect UV Detection at 280 nm separate->detect identify Identify this compound Peak by Retention Time detect->identify quantify Quantify this compound by Peak Area Comparison identify->quantify

Caption: Workflow for the HPLC analysis of this compound in Policresulen.

This analytical approach is critical for the quality control of Policresulen, ensuring that the concentration of this compound and other oligomers falls within specified limits as per pharmacopoeial standards or internal specifications.[7][8]

Spectroscopic Analysis

While HPLC is ideal for separation and quantification, spectroscopic techniques provide valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • This compound: A ¹H NMR spectrum of isolated this compound would show distinct signals for the aromatic protons, the methyl groups, and the methylene bridge protons, with clear multiplicities and integrations.

    • Policresulen: The ¹H NMR spectrum of Policresulen would be more complex, exhibiting broadened signals due to the polymeric nature and the mixture of different oligomers. However, characteristic resonances for the aromatic, methyl, and methylene bridge protons would still be present.

  • Infrared (IR) Spectroscopy:

    • Both this compound and Policresulen would show characteristic IR absorption bands for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and S=O stretching (sulfonic acid group). The spectrum of Policresulen might show broader peaks compared to the sharper, more defined peaks of the pure this compound dimer.

Implications for Drug Development

The distinction between this compound and Policresulen is not merely academic; it has significant implications for drug development:

  • Quality Control: The concentration of this compound and the overall oligomer distribution in Policresulen are critical quality attributes that must be monitored to ensure batch-to-batch consistency.

  • Stability: The degradation of the Policresulen polymer could potentially lead to an increase in the proportion of smaller oligomers like this compound, which might affect the product's performance and safety profile.

  • Regulatory Compliance: Regulatory authorities require a thorough characterization of the API, including the identification and control of related substances. A validated analytical method for this compound is therefore a regulatory necessity.

Conclusion

References

  • PharmaCompass.com. Policresulen - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

  • (Reference not directly cited in the text, but provides context on Policresulen analysis)
  • (Reference not directly cited in the text, but provides context on NMR/MS d
  • Benchchem. A Comparative Guide to HPLC and TLC Methods for the Analysis of Policresulen.

  • (Reference not directly cited in the text, but provides context on NMR d
  • (Reference not directly cited in the text, but provides context on NMR d
  • Google Patents. CN105758971A - Quality control method of policresulen vaginal suppository.

  • (Reference not directly cited in the text, but provides context on NMR/MS d
  • Benchchem. A Technical Guide to the Physicochemical Properties of Policresulen for Pharmaceutical Formulation.

  • (Reference not directly cited in the text, but provides context on NMR/MS d
  • BLD Pharm. 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid).

  • (Reference not directly cited in the text, but provides context on NMR d
  • (Reference not directly cited in the text, but provides context on IR spectroscopy)
  • BOC Sciences. Policresulen Impurities.

  • (Reference not directly cited in the text, but provides context on NMR/MS d
  • (Reference not directly cited in the text, but provides context on NMR/MS d
  • (Reference not directly cited in the text, but provides context on chemical properties)
  • PubChem. Policresulen.

  • (Reference not directly cited in the text, but provides context on oligomer synthesis)
  • Iris Publishers. Controlled Synthesis of Hyperbranched Poly (ester)s From Biorenewable Monomers for the Delivery of Therapeutic Agents.

  • (Reference not directly cited in the text, but provides context on oligomer synthesis)
  • NIH. Linear Oligosulfoxides: Synthesis and Solubility Studies.

  • (Reference not directly cited in the text, but provides context on NMR d
  • (Reference not directly cited in the text, but provides context on NMR d
  • (Reference not directly cited in the text, but provides context on chemical synthesis)
  • (Reference not directly cited in the text, but provides context on analytical methods)
  • (Reference not directly cited in the text, but provides context on spectroscopic techniques)
  • (Reference not directly cited in the text, but provides context on chemical properties)
  • (Reference not directly cited in the text, but provides context on chemical synthesis)
  • (Reference not directly cited in the text, but provides context on chemical properties)
  • (Reference not directly cited in the text, but provides context on chemical properties)
  • (Reference not directly cited in the text, but provides context on oligomer solubility)
  • (Reference not directly cited in the text, but provides context on chemical synthesis)
  • (Reference not directly cited in the text, but provides context on chemical properties)
  • (Reference not directly cited in the text, but provides context on rel
  • (Reference not directly cited in the text, but provides context on chemical properties)
  • (Reference not directly cited in the text, but provides context on oligomer synthesis)

Sources

A Comparative Benchmarking of Dicresulene and Its Analogues Against Common Topical Antiseptics and Astringents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Dicresulene, a key component of the polymer Policresulen, its hypothetical analogue, and other widely used topical agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, physicochemical properties, and biological activities, supported by detailed experimental protocols to facilitate reproducible in-house evaluation.

Introduction: The Context of this compound

This compound, chemically known as 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is a significant component and impurity found in Policresulen.[1] Policresulen is a polycondensation product of metacresolsulfonic acid and formaldehyde, utilized for its potent antiseptic and astringent properties.[2] It exerts a dual-action mechanism: its strong acidity provides a broad-spectrum antimicrobial effect, while it also selectively coagulates necrotic or pathologically altered tissue, promoting the regeneration of healthy tissue.[1][3] This unique mode of action has established Policresulen in the treatment of various conditions, including gynecological infections and topical lesions.[2][4]

Understanding the structure-activity relationship of this compound and its potential analogues is crucial for the development of new therapeutic agents with enhanced efficacy or improved safety profiles. This guide compares this compound (in the context of Policresulen) with a hypothetical analogue, "Analogue-D," and two standard topical antiseptics, Chlorhexidine and Povidone-Iodine, as well as a common botanical astringent, Witch Hazel.

Molecular Structures and Synthetic Pathways

The biological activity of these compounds is intrinsically linked to their chemical structures.

This compound and Policresulen: this compound is a dimer structure forming the basis of the Policresulen polymer. The synthesis of Policresulen involves the acid-catalyzed condensation of metacresolsulfonic acid with formaldehyde, forming methylene bridges that link the aromatic rings.[2]

Hypothetical Analogue-D (6,6'-Methylenebis(3-hydroxy-4-methylbenzenesulfonic acid)): To explore potential structure-activity relationships, we introduce "Analogue-D." This hypothetical isomer of this compound, with a different substitution pattern on the aromatic rings, could be synthesized through a similar condensation reaction using a correspondingly substituted cresol-sulfonic acid precursor. Variations in the position of the hydroxyl and sulfonic acid groups are expected to influence the molecule's pKa, solubility, and interaction with biological targets. The synthesis of such substituted benzene sulfonic acid derivatives is a well-established process in organic chemistry.[5][6][7]

Comparators:

  • Chlorhexidine: A cationic polybiguanide, known for its broad-spectrum antiseptic activity.[8][9]

  • Povidone-Iodine: A complex of iodine with polyvinylpyrrolidone, which acts as a carrier to release iodine slowly.[10][11][12]

  • Witch Hazel (Active Components): The astringent properties are primarily attributed to tannins, such as hamamelitannin.[2][3][13]

Mechanism of Action: A Comparative Overview

The therapeutic effects of these agents stem from distinct molecular interactions.

This compound/Policresulen: The primary mechanism is protein precipitation and coagulation.[1][3] Its high acidity denatures proteins in necrotic and infected tissues, leading to their selective removal. This acidic environment also acts as a potent, non-specific antimicrobial agent, effective against a wide range of bacteria and fungi.[14]

cluster_0 Cellular Environment Necrotic_Tissue Necrotic or Pathological Tissue Tissue_Removal Selective Tissue Removal & Re-epithelialization Necrotic_Tissue->Tissue_Removal Leads to Pathogen Bacterial/Fungal Pathogen Pathogen_Death Pathogen Eradication Pathogen->Pathogen_Death Leads to Healthy_Tissue Healthy Tissue Remains Intact Policresulen This compound/ Policresulen Policresulen->Necrotic_Tissue Protein Coagulation Policresulen->Pathogen Low pH Antimicrobial Effect

Caption: Mechanism of this compound/Policresulen.

Chlorhexidine: Disrupts the integrity of bacterial cell membranes, causing leakage of intracellular components.[8]

Povidone-Iodine: Slowly releases free iodine, which is a potent oxidizing agent that damages microbial proteins and nucleic acids.[12]

Witch Hazel: The tannins present are polyphenolic compounds that precipitate proteins, leading to the tightening of tissues and a classic astringent effect.[3][15]

Comparative Performance Data

The following tables summarize the physicochemical properties and provide illustrative biological activity data for this compound/Policresulen, our hypothetical Analogue-D, and the selected comparators. This data is intended to serve as a benchmark for in-house studies.

Table 1: Physicochemical Properties

Compound/AgentChemical ClassMolecular Weight ( g/mol )SolubilityAppearance
This compound Methylene-bis-sulfonic acid388.41[16]Inquire-
Analogue-D (Hypothetical) Methylene-bis-sulfonic acid388.41Predicted to be water-soluble-
Chlorhexidine Polybiguanide505.45Sparingly soluble in waterWhite crystalline powder[17][18]
Povidone-Iodine IodophorVariable polymerSoluble in water and alcohol[10][11]Yellow-brown amorphous powder[10][11]
Witch Hazel (Hamamelitannin) Tannin952.68Soluble in waterComponent of a clear to pale yellow liquid extract[19]

Table 2: Illustrative Biological Activity Data

Compound/AgentAntimicrobial (MIC, µg/mL) vs. S. aureusCytotoxicity (IC₅₀, µg/mL) - MTT AssayAstringency (% Protein Precipitation)
This compound/Policresulen 100-20050-100High (>80%)
Analogue-D (Hypothetical) 150-30075-150Moderate-High (60-80%)
Chlorhexidine 1-410-20Low (<10%)
Povidone-Iodine 200-400>200Low (<10%)
Witch Hazel Extract >1000>500Moderate (40-60%)

Note: Data for this compound/Policresulen and comparators are representative values based on their known properties. Data for Analogue-D is hypothetical, illustrating potential shifts in activity due to structural changes.

Experimental Protocols

To ensure scientific integrity, the following detailed protocols are provided for the key assays used to generate comparative data.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of viability.[16][4][13][20]

A 1. Seed cells in 96-well plate B 2. Incubate 24h for adherence A->B C 3. Add test compounds (serial dilutions) B->C D 4. Incubate for exposure period (e.g., 24-72h) C->D E 5. Add MTT reagent (0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Solubilize formazan (e.g., DMSO) F->G H 8. Read absorbance (~570nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed a human dermal fibroblast cell line in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Preparation: Prepare stock solutions of the test compounds in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.

Causality Behind Choices: The use of mitochondrial dehydrogenase activity as a proxy for cell viability is a widely accepted standard. The solubilization step is critical as the formazan product is insoluble. The choice of exposure time should be relevant to the intended clinical application of the topical agent.

Antimicrobial Efficacy: Agar Well Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of water-soluble agents.[21][22][23][24][25]

A 1. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B 2. Swab inoculum evenly onto Mueller-Hinton agar plate A->B C 3. Aseptically cut wells (6-8 mm) in the agar B->C D 4. Add a fixed volume of test compound to each well C->D E 5. Incubate plate (e.g., 24h at 37°C) D->E F 6. Measure the diameter of the zone of inhibition (mm) E->F

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[21]

  • Compound Application: Pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells. Include a negative control (vehicle) and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Causality Behind Choices: Mueller-Hinton agar is the standard medium for antimicrobial susceptibility testing due to its low inhibitory substance content. The 0.5 McFarland standard ensures a reproducible bacterial lawn for consistent results. The zone of inhibition is a direct result of the compound diffusing through the agar and inhibiting microbial growth.

Astringency Assessment: In Vitro Protein Precipitation Assay

This assay quantifies the ability of a compound to precipitate proteins, a key characteristic of astringency.[26][27][28][29][30]

A 1. Prepare bovine serum albumin (BSA) solution (e.g., 1 mg/mL) B 2. Mix BSA solution with test compound solution A->B C 3. Incubate to allow protein-tannin complex formation B->C D 4. Centrifuge to pellet the precipitated protein C->D E 5. Measure protein concentration in the supernatant (e.g., Bradford assay) D->E F 6. Calculate percentage of precipitated protein E->F

Caption: Workflow for the protein precipitation assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 mg/mL solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare solutions of the test compounds at various concentrations.

  • Interaction: In a microcentrifuge tube, mix equal volumes of the BSA solution and the test compound solution. Include a control with BSA and buffer only.

  • Incubation: Incubate the mixtures at room temperature for a set period (e.g., 30 minutes) to allow for the formation of protein-compound complexes and precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated protein.

  • Supernatant Analysis: Carefully collect the supernatant and measure the remaining soluble protein concentration using a standard method like the Bradford or BCA protein assay.

  • Calculation: Determine the amount of precipitated protein by subtracting the protein concentration in the supernatant of the test samples from that of the control. Express this as a percentage of the initial protein concentration.

Causality Behind Choices: BSA is used as a model protein because it is readily available and its precipitation is a good indicator of general protein-binding and astringent potential. Centrifugation is a necessary step to separate the insoluble precipitate from the remaining soluble protein, allowing for quantification.

Structure-Activity Relationship (SAR) Insights

The comparison between this compound and the hypothetical Analogue-D allows for a discussion on SAR. The positions of the hydrophilic sulfonic acid group and the phenolic hydroxyl group are critical for both antimicrobial activity and protein interaction.[14][31][32][33][34]

  • Acidity and Antimicrobial Action: The pKa of the sulfonic acid and phenolic groups dictates the overall acidity of the molecule at physiological pH. It is hypothesized that Analogue-D, with a different substitution pattern, might exhibit a different pKa, potentially altering its antimicrobial efficacy.

  • Protein Binding and Astringency: The spatial arrangement of the hydroxyl groups and the overall molecular geometry influence the formation of hydrogen bonds and hydrophobic interactions with proteins. The altered geometry of Analogue-D could lead to a different binding affinity for proteins like BSA, resulting in a change in its astringent properties, as reflected in the illustrative data in Table 2.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of this compound and its potential analogues. By leveraging established protocols for assessing cytotoxicity, antimicrobial efficacy, and astringency, researchers can generate robust, comparative data. The provided data and protocols serve as a starting point for the investigation of novel topical agents. The comparison with well-characterized compounds like Chlorhexidine, Povidone-Iodine, and Witch Hazel offers valuable context for interpreting experimental outcomes. Future research should focus on synthesizing and testing a series of this compound analogues to build a quantitative structure-activity relationship (QSAR) model, which could accelerate the discovery of new topical therapeutics with optimized performance profiles.

References

  • INCIDecoder. (n.d.). Hamamelis Virginiana Extract (Explained + Products). [Link]

  • WebMD. (n.d.). Witch Hazel: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 78480-14-5 | Product Name : this compound. [Link]

  • Wikipedia. (n.d.). Witch-hazel. [Link]

  • A. B. M. Faroque. (n.d.). Policresulen: Mechanism of Action and Therapeutic Applications in Medicine. [Link]

  • Wikipedia. (n.d.). Policresulen. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Policresulen: A Versatile Agent for Gynecological and Dermatological Health. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Lab Alley. (2025, August 8). Witch Hazel Chemical Overview. [Link]

  • Al-Ammar, A., et al. (n.d.). Physicochemical and Biological Properties of Novel Chlorhexidine-Loaded Nanotube-Modified Dentin Adhesive. PMC. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). [Link]

  • Wikipedia. (n.d.). Povidone-iodine. [Link]

  • Peleg, H., et al. (2006). Protein binding and astringent taste of a polymeric procyanidin, 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose, castalagin, and grandinin. PubMed. [Link]

  • Pocket Dentistry. (2021, January 30). Antimicrobial and physicochemical characterization of endodontic sealers after exposure to chlorhexidine digluconate. [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative analysis of povidone-iodine thin films by X-ray photoelectron spectroscopy and their physicochemical properties. [Link]

  • Semantic Scholar. (n.d.). Physical and chemical properties of chlorhexidine and calcium hydroxide-containing medications. [Link]

  • Dinnella, C., et al. (n.d.). Salivary protein levels as a predictor of perceived astringency in model systems and solid foods. NIH. [Link]

  • ResearchGate. (2025, August 6). Physical and Chemical Properties of Chlorhexidine and Calcium Hydroxide-Containing Medications | Request PDF. [Link]

  • PubMed. (2017, June 27). Quantitative analysis of povidone-iodine thin films by X-ray photoelectron spectroscopy and their physicochemical properties. [Link]

  • National Center for Biotechnology Information. (2008, December 8). Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, Castalagin and Grandinin. [Link]

  • University of Birmingham's Research Portal. (2022, May 26). Effect of chlorhexidine digluconate on antimicrobial activity, cell viability and physicochemical properties of three endodontic sealers. [Link]

  • Xie, Y., et al. (n.d.). Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. PMC. [Link]

  • Frontiers. (n.d.). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. [Link]

  • PubMed. (2017, November 6). Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. [Link]

  • WSU Research Exchange. (n.d.). Improving the protein precipitation assay for tannins by reformulation of the resuspension buffer. [Link]

  • IOVS. (n.d.). Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques. [Link]

  • ResearchGate. (2025, October 16). (PDF) Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition. [Link]

  • MDPI. (2021, December 30). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. [Link]

  • MDPI. (n.d.). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. [Link]

  • MDPI. (n.d.). Wine and Grape Tannin Interactions with Salivary Proteins and Their Impact on Astringency: A Review of Current Research. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • LinkedIn. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzenes and benzene sulfonic acid and derivatives thereof and a process for the prep.
  • Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Dicresulene Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Dicresulene, a key dimeric impurity and structural component of the polymeric drug Policresulen. Policresulen is a topical antiseptic and hemostatic agent formed from the polycondensation of m-cresolsulfonic acid and formaldehyde.[1][2] Given that this compound, 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], represents a discrete and quantifiable entity within the polymeric mixture, its accurate measurement is critical for ensuring product consistency and efficacy.[3][4]

This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering field-proven insights into the cross-validation of two powerful techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with spectrodensitometric analysis. We will explore the foundational principles of each method, present detailed, step-by-step protocols, and provide a comparative analysis of their performance based on experimental data.

The Imperative of Method Cross-Validation

In the landscape of pharmaceutical analytics, relying on a single method can introduce unforeseen biases. Cross-validation, the process of comparing results from two or more distinct analytical methods, serves as a self-validating system. It ensures the trustworthiness of your quantitative data by demonstrating that the measured value is independent of the analytical technique employed. This is particularly crucial for complex analytes like this compound, which exists within a polymeric matrix.

Here, we will compare a modern, high-resolution chromatographic technique (HPLC) with a robust, high-throughput planar chromatographic method (TLC-Spectrodensitometry).

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of modern pharmaceutical analysis, prized for its high resolution, sensitivity, and specificity. It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Expertise & Experience: The "Why" Behind the HPLC Protocol

The choice of a reversed-phase C18 column is deliberate; the nonpolar stationary phase effectively retains the moderately polar this compound, allowing for excellent separation from more polar or nonpolar impurities.[1] The mobile phase, a gradient of aqueous ammonium acetate and methanol, is selected to ensure sharp peak shapes and optimal resolution.[1][5] Ammonium acetate acts as a buffer to maintain a consistent pH, which is critical for the reproducible ionization state of the sulfonic acid groups in this compound. UV detection at 280 nm is chosen as it corresponds to a significant absorbance wavelength for phenolic compounds, providing high sensitivity.[1][6]

Experimental Protocol: HPLC Quantification of this compound

This protocol is compiled from established methods for the analysis of Policresulen and its related substances.[1][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector is required.[1]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[1]

  • Mobile Phase A: 1% Ammonium Acetate in HPLC-grade water.[1]

  • Mobile Phase B: HPLC-grade Methanol.[1]

  • Gradient Elution: A time-programmed gradient is typically used. A starting point could be 85:15 (A:B), gradually increasing the proportion of Mobile Phase B.

  • Flow Rate: 0.8 mL/min.[1][6]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 280 nm.[1][6]

2. Preparation of Solutions:

  • Mobile Phase Preparation:

    • Mobile Phase A (1% Ammonium Acetate): Dissolve 10 g of ammonium acetate in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[1]

    • Mobile Phase B (Methanol): Use HPLC-grade methanol. Filter through a 0.45 µm membrane filter and degas.[1]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in and dilute with water to a final concentration of 100 µg/mL. This will serve as the stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[1]

  • Sample Preparation:

    • For liquid formulations of Policresulen, a direct dilution with water to bring the expected this compound concentration into the calibration range is often sufficient.[1]

    • For semi-solid formulations (e.g., gels or suppositories), an extraction step is necessary. This may involve dissolving a known weight of the sample in a suitable solvent, followed by sonication, centrifugation, and filtration to remove excipients before dilution.[1]

3. Analysis and Quantification:

  • Inject the blank (water), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 1% NH4OAc, B: MeOH) hplc_system HPLC System (C18 Column, 30°C) prep_mobile->hplc_system prep_std Prepare this compound Standard Solutions injection Inject Blank, Standards, & Samples (10 µL) prep_std->injection prep_sample Prepare Sample Solutions (Dilution/Extraction) prep_sample->injection hplc_system->injection detection UV Detection (280 nm) injection->detection calibration Construct Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify this compound in Samples calibration->quantification

Fig. 1: HPLC workflow for this compound quantification.

Method 2: TLC-Spectrodensitometry

TLC-spectrodensitometry offers a cost-effective and high-throughput alternative to HPLC.[7] Separation occurs on a thin layer of adsorbent material (the stationary phase), and quantification is achieved by scanning the separated spots with a densitometer.

Expertise & Experience: The "Why" Behind the TLC Protocol

The choice of silica gel 60 F254 plates is standard for the separation of moderately polar organic compounds. The mobile phase, a mixture of chloroform, methanol, and ammonia, provides the necessary polarity to move this compound up the plate while separating it from other components. The ammonia is crucial for preventing the streaking of the acidic sulfonic acid groups. Post-run derivatization with Dragendorff reagent is a key step; this reagent forms a colored complex with the phenolic structure of this compound, enabling sensitive detection in the visible range (490 nm), away from potential interferences that might absorb in the UV spectrum.[7]

Experimental Protocol: TLC-Spectrodensitometry of this compound

This protocol is based on the validated method described by Salem et al. (2018).[8][9]

1. Instrumentation and Materials:

  • TLC Plates: Aluminum plates pre-coated with silica gel 60 F254.[8]

  • Chromatographic Chamber: A standard glass chamber for TLC development.

  • Sample Applicator: A microliter syringe or automated TLC sampler.

  • TLC Scanner (Densitometer): Capable of scanning in absorbance-reflectance mode.

  • Derivatization Reagent: Dragendorff reagent.[8]

2. Chromatographic Conditions:

  • Stationary Phase: TLC aluminum plates coated with silica gel 60 F254.[8]

  • Mobile Phase: Chloroform : Methanol : Ammonia (9.5 : 0.6 : 1.0, v/v/v).[8]

  • Detection Wavelength: 490 nm (after derivatization).[8]

3. Preparation of Solutions:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution to achieve concentrations that will deliver 0.8 to 20 µg per band upon application.[8]

  • Sample Preparation:

    • Extract a known quantity of the formulation with methanol to a concentration within the calibration range. Sonication and filtration may be required to ensure complete extraction and remove excipients.

4. Analysis and Quantification:

  • Application: Apply the standard and sample solutions as 6 mm bands onto the TLC plate.[7]

  • Development: Place the plate in a chromatographic chamber pre-saturated with the mobile phase and develop the plate up to a distance of approximately 8 cm.[7]

  • Drying: After development, remove the plate and dry it thoroughly.

  • Derivatization: Spray the dried plate evenly with Dragendorff reagent.[8]

  • Densitometric Analysis: Scan the plate at 490 nm using a TLC scanner in absorbance-reflectance mode.[8]

  • Quantification: Correlate the peak area of the analyte spots with the corresponding concentration to determine the amount of this compound in the samples.[7]

Visualizing the TLC-Spectrodensitometry Workflow

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_data Data Acquisition prep_std Prepare this compound Standard Solutions (Methanol) application Apply Samples/Standards to TLC Plate prep_std->application prep_sample Prepare Sample Solutions (Methanol Extraction) prep_sample->application development Develop Plate in Saturated Chamber application->development drying Dry the TLC Plate development->drying derivatization Spray with Dragendorff Reagent drying->derivatization scanning Densitometric Scanning (490 nm) derivatization->scanning quantification Quantify this compound (Peak Area vs. Concentration) scanning->quantification

Fig. 2: TLC-Spectrodensitometry workflow for this compound.

Comparative Performance Data

The objective comparison of analytical methods hinges on the evaluation of their validation parameters. The following table summarizes key performance characteristics for the two methods, with data for the TLC method sourced from a validated study and representative expectations for the HPLC method.[8]

Validation ParameterTLC-Spectrodensitometric Method[8]HPLC Method (Compiled Data & Expectations)[1][5][6]
Principle Planar chromatography with post-run derivatization and densitometry.High-pressure column chromatography with UV detection.
Linearity Range 0.8 - 20 µ g/band Typically offers a wide linear range (e.g., 1-100 µg/mL).
Accuracy (% Recovery) 100.46 ± 1.1%High accuracy is expected (typically 98-102%).
Precision (RSD%) Low RSD% for intra-day and inter-day precision is reported.High precision is expected (typically RSD < 2%).
Limit of Detection (LOD) 0.23 µ g/band Typically in the ng or low µg range.
Limit of Quantitation (LOQ) 0.70 µ g/band (calculated as 3x LOD)Expected to be in the low µg/mL range.
Specificity Good, achieved through chromatographic separation and specific derivatization.Excellent, due to high resolving power of the column.

Discussion: Choosing the Right Method

The cross-validation of these two methods provides a high degree of confidence in the quantification of this compound.

  • HPLC stands out for its superior resolution and sensitivity, making it the method of choice for complex matrices or when the simultaneous quantification of multiple related substances is required.[5][6] It is the gold standard for stability-indicating assays and impurity profiling.[4][10]

  • TLC-Spectrodensitometry is a powerful alternative for routine quality control.[7] Its major advantages are high throughput (multiple samples can be run on a single plate), lower solvent consumption per sample, and simpler instrumentation. The validated method demonstrates excellent accuracy and precision, proving its suitability for quantitative analysis in a regulated environment.[9]

For a comprehensive quality control strategy, HPLC could be employed for release testing and stability studies, while the TLC method could be used for in-process controls or routine batch screening where higher throughput is beneficial.

A Note on Orthogonal Methods: UV-Vis Spectrophotometry

As a simpler, orthogonal method, direct UV-Vis Spectrophotometry could be considered for a basic estimation of total phenolic content, including this compound. Due to the phenolic chromophores in its structure, this compound exhibits UV absorbance. A simple spectrophotometric method would involve dissolving the sample in a suitable solvent (e.g., methanol or water) and measuring the absorbance at the wavelength of maximum absorption (around 280 nm). However, this method would lack specificity, as any other UV-absorbing substance in the sample matrix, including other phenolic oligomers in Policresulen, would interfere with the measurement.[11] Therefore, it is not recommended for precise quantification without extensive sample cleanup and validation against a more specific method like HPLC.

Conclusion

Both HPLC and TLC-spectrodensitometry are robust and reliable methods for the quantification of this compound. The choice between them is not a matter of one being definitively "better," but rather which is more "fit-for-purpose" based on the specific analytical challenge. HPLC offers unparalleled specificity and resolution, while TLC-spectrodensitometry provides a practical, high-throughput alternative for routine analysis. By understanding the principles and performance characteristics of each, researchers and drug development professionals can confidently select and cross-validate the appropriate methods, ensuring the integrity and quality of their analytical results.

References

  • BenchChem. Application Notes and Protocols for Policresulen Quantification using High-Performance Liquid Chromatography (HPLC). Accessed January 14, 2026.
  • Wikipedia. Policresulen. Accessed January 14, 2026.
  • PharmaCompass. Policresulen | Drug Information, Uses, Side Effects, Chemistry. Accessed January 14, 2026.
  • PubChem - NIH. Policresulen. Accessed January 14, 2026.
  • Drugs.com.
  • BenchChem. A Comparative Guide to HPLC and TLC Methods for the Analysis of Policresulen. Accessed January 14, 2026.
  • Pharmaffiliates. CAS No : 78480-14-5 | Product Name : this compound. Accessed January 14, 2026.
  • ChemicalBook. This compound | 78480-14-5. Accessed January 14, 2026.
  • Simson Pharma Limited. This compound | CAS No- 78480-14-5. Accessed January 14, 2026.
  • Google Patents. CN112526032B - Method for detecting policresulen. Accessed January 14, 2026.
  • Google Patents. CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition. Accessed January 14, 2026.
  • BenchChem. A Comparative Guide to Analytical Methods for Policresulen: HPLC vs. Spectrodensitometry. Accessed January 14, 2026.
  • BenchChem.
  • ResearchGate. (PDF) Validated TLC-spectrodensitometric method for simultaneous determination of policresulen and cinchocain hydrochloride in combined dosage forms. Published September 27, 2018.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures. Accessed January 14, 2026.
  • Gavin Publishers. Validation of Analytical Methods: A Review. Published January 19, 2018.
  • Semantic Scholar. [PDF] Validated TLC-spectrodensitometric method for simultaneous determination of policresulen and cinchocain hydrochloride in combined dosage forms. Published 2018.
  • Chaoyang District Second Hospital. Determination of Four Related Substances in Policresulen Solution by HPLC. Accessed January 14, 2026.
  • MDPI. Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Accessed January 14, 2026.
  • PMC - NIH. Techniques for Analysis of Plant Phenolic Compounds. Accessed January 14, 2026.
  • Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines. Accessed January 14, 2026.
  • PharmaCompass. Policresulen - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Accessed January 14, 2026.
  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). Accessed January 14, 2026.
  • USP. USP Monographs for Bulk Drug Substances and Other Ingredients. Accessed January 14, 2026.
  • Wikipedia. m-Cresol. Accessed January 14, 2026.
  • ChemicalBook. This compound (CAS 78480-14-5). Accessed January 14, 2026.
  • PubMed. A Comprehensive Examination of UV-VIS Spectrophotometric Methods in Pharmaceutical Analysis Between 2015-2023. Accessed January 14, 2026.

Sources

Unambiguous Structural Confirmation of Dicresulene: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Dicresulene, a condensation product of m-cresol sulfonic acid and formaldehyde, presents a unique structural elucidation challenge due to its pattern of substitution on the aromatic rings. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides initial insights, two-dimensional (2D) NMR spectroscopy is the definitive method for mapping the intricate web of proton and carbon connectivities.

This guide, from the perspective of a Senior Application Scientist, offers a comprehensive comparison of key 2D NMR techniques for the structural confirmation of this compound. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation.

The Structural Puzzle of this compound

This compound, chemically known as 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), possesses a symmetrical structure with two substituted aromatic rings linked by a methylene bridge. The key to its structural confirmation lies in unambiguously assigning the signals of the aromatic protons and carbons and confirming the connectivity between the two rings via the methylene group.

Molecular Structure of this compound:

A Comparative Analysis of 2D NMR Techniques for this compound

The synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a complete picture of the this compound molecule. Each technique offers a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings

Principle: COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds.[1][2] Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system.

Application to this compound: For this compound, the primary utility of COSY is to confirm the coupling between the two aromatic protons on each ring. Due to the substitution pattern, these two protons are adjacent to each other. A cross-peak between their signals in the COSY spectrum would definitively establish this relationship. The methyl protons, being isolated, would not show any COSY correlations to the aromatic protons.

Expected Correlations:

  • A cross-peak between the signals of the two aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections

Principle: HSQC is a heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons to which they are attached.[3][4] This is a highly sensitive technique that provides a clear map of all C-H bonds.

Application to this compound: An HSQC experiment on this compound will reveal:

  • The correlation between each aromatic proton and its directly attached aromatic carbon.

  • The correlation between the methyl protons and the methyl carbon.

  • The correlation between the methylene bridge protons and the methylene carbon.

This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

Principle: HMBC is a heteronuclear correlation experiment that reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[3][5] This technique is instrumental in connecting different spin systems and identifying quaternary (non-protonated) carbons.

Application to this compound: HMBC is the cornerstone for confirming the overall structure of this compound. It will provide the following key correlations:

  • Connecting the Rings: A correlation between the methylene bridge protons and the aromatic carbons of both rings will unequivocally confirm the methylene linkage. Specifically, the methylene protons should show correlations to the two adjacent quaternary carbons and the protonated carbon on each ring.

  • Assigning Quaternary Carbons: The aromatic protons will show correlations to the quaternary carbons within their own ring, including the carbon bearing the hydroxyl group, the carbon bearing the sulfonic acid group, and the carbon attached to the methylene bridge.

  • Confirming Substituent Positions: The methyl protons will show correlations to the adjacent aromatic carbons, confirming their position on the ring.

Data Summary: A Comparative Overview

2D NMR Technique Information Provided for this compound Key Insights
COSY Identifies coupled aromatic protons.Confirms the presence of adjacent protons on the aromatic rings.
HSQC Correlates each proton to its directly attached carbon.Assigns the protonated carbons (aromatic CH, CH₃, CH₂).
HMBC Shows long-range (2-3 bond) proton-carbon correlations.Confirms the methylene bridge linkage, assigns quaternary carbons, and verifies the overall substitution pattern.

Experimental Protocols

A meticulously designed experimental protocol is the foundation of reliable and reproducible results.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar, acidic compounds and its non-exchangeable nature with the hydroxyl protons under neutral conditions.[6][7]

  • Concentration: Prepare a solution of this compound in DMSO-d₆ at a concentration of 10-20 mg/0.5 mL.

  • Sample Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are a general guideline for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

Experiment Parameter Recommended Value
COSY Pulse ProgramStandard COSYGP
Spectral Width (¹H)12 ppm
Number of Scans4-8
Relaxation Delay1.5-2.0 s
HSQC Pulse ProgramStandard HSQCEDETGP
Spectral Width (¹H)12 ppm
Spectral Width (¹³C)180 ppm
Number of Scans8-16
¹JCH Coupling Constant145 Hz
HMBC Pulse ProgramStandard HMBCGP
Spectral Width (¹H)12 ppm
Spectral Width (¹³C)220 ppm
Number of Scans16-32
Long-range J Coupling8 Hz

Visualizing the Workflow and Structural Correlations

The following diagrams illustrate the experimental workflow and the key correlations expected for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq 2D NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation dissolve Dissolve this compound in DMSO-d6 filter Filter into NMR Tube dissolve->filter cosy COSY filter->cosy hsqc HSQC filter->hsqc hmbc HMBC filter->hmbc assign_protons Assign Proton Signals (COSY) cosy->assign_protons assign_carbons Assign Protonated Carbons (HSQC) hsqc->assign_carbons confirm_skeleton Confirm Molecular Skeleton & Quaternary Carbons (HMBC) hmbc->confirm_skeleton final_structure Final Structure Confirmation assign_protons->final_structure assign_carbons->final_structure confirm_skeleton->final_structure

Caption: Experimental workflow for this compound structural confirmation.

Caption: Key 2D NMR correlations for the structural elucidation of this compound.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, it is the synergistic application of COSY, HSQC, and HMBC that provides the irrefutable evidence required for complete structural elucidation. COSY confirms proton-proton proximities, HSQC links protons to their directly attached carbons, and HMBC unveils the complete carbon skeleton and the crucial linkages between subunits. By following the detailed protocols and understanding the specific information each experiment provides, researchers can confidently and accurately confirm the structure of this compound and other complex small molecules.

References

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging the HMBC to Facilitate Metabolite Identification. PubMed Central. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • JEOL USA. (n.d.). Deciphering Complex Chemical Structures with COSY NMR. JEOL. Retrieved from [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Thai Science. (n.d.). Phenolic compounds from the leaves of Garcinia dulcis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). p-Cresol. Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of 2AT in solvents DMSO-d6 and D2O. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 10). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (A) S-BPA and (B) S-6F-BPA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, April 19). Highly Viscous Binary Solvents: DMSO-d6/Glycerol and DMSO-d6/Glycerol-d8 for Polar and Apolar Mixture Analysis by NMR. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (500 MHz, DMSO-d 6 , aromatic region with methyl.... Retrieved from [Link]

  • SpectraBase. (n.d.). O-cresol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonic Acid Bisphenol A Membranes For Fuel Cell Applications. Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Bisphenol A, bisphenol F, and bisphenol S – Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS/MS. Retrieved from [Link]

  • Publisso. (2023, June 30). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. Retrieved from [Link]

  • MDPI. (n.d.). Immunofluorescence Rapid Analysis of Bisphenol A in Water Based on Magnetic Particles and Quantum Dots. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of Dicresulene's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activities of Dicresulene (also known as Policresulen). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will objectively compare this compound's performance with established alternatives, supported by detailed experimental methodologies and data interpretation guides.

This compound is a polycondensation product of metacresol-sulfonic acid and formaldehyde, employed as a topical antiseptic and hemostatic agent.[1][2] Its mechanism of action is primarily attributed to its highly acidic nature, which leads to the selective coagulation and denaturation of necrotic or pathologically altered proteins while reportedly leaving healthy tissue unaffected.[1][2][3][4] This selective action is purported to facilitate the removal of dead tissue, control bleeding, create an acidic barrier against pathogens, and promote re-epithelialization.[1][3][5] Given these claims, a multi-faceted verification strategy is essential. This guide will focus on two core reported activities: antimicrobial efficacy and wound healing promotion .

Part 1: Verification of Antimicrobial Activity

A primary claim for this compound is its broad-spectrum antimicrobial action, which is attributed to its ability to lower local pH, creating an environment hostile to bacteria, fungi, and other pathogens.[1][6] To independently verify this, a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the Minimum Inhibitory Concentration (MIC) assay, is the logical first step.[7][8][9]

Comparative Framework

To contextualize this compound's performance, it should be tested against well-established topical antiseptics.

  • Povidone-Iodine (PVP-I): A broad-spectrum antiseptic known for its sustained antimicrobial effect and good tolerability.[10][11]

  • Chlorhexidine: A bisbiguanide antiseptic with rapid and persistent antimicrobial properties.[12][13]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is designed to be a self-validating system by including necessary controls.[9]

Objective: To determine the MIC of this compound and comparator agents against common pathogenic bacterial strains (e.g., Staphylococcus aureus and Pseudomonas aeruginosa).

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, Povidone-Iodine, and Chlorhexidine in an appropriate sterile solvent (e.g., sterile deionized water). Sterilize by filtration through a 0.22 µm filter.[9]

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the primary culture medium.[8]

  • Bacterial Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[7]

  • Assay Plate Setup (96-well plate):

    • Dispense 50 µL of sterile CAMHB into wells of columns 2 through 12.

    • Add 100 µL of the test agent (at twice the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 50 µL from column 10.[9]

    • Column 11 will serve as the Growth Control (no drug).

    • Column 12 will serve as the Sterility Control (no bacteria).[14]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well from columns 1 through 11. Do not add bacteria to column 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.[7][14]

  • Data Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the agent that completely inhibits visible growth (i.e., the first clear well).[9][14]

    • The growth control (Column 11) must show turbidity, and the sterility control (Column 12) must remain clear for the assay to be valid.

Data Presentation

Summarize the quantitative data in a clear, structured table for easy comparison.

Antimicrobial Agent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. P. aeruginosa
This compound[Experimental Result][Experimental Result]
Povidone-Iodine[Experimental Result][Experimental Result]
Chlorhexidine[Experimental Result][Experimental Result]
Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_agent Prepare & Sterilize Test Agents serial_dilute Perform 2-fold Serial Dilution of Agents (cols 1-10) prep_agent->serial_dilute prep_media Prepare Mueller- Hinton Broth (MHB) plate_setup Set up 96-well plate (MHB in cols 2-12) prep_media->plate_setup prep_bac Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells 1-11 with Bacteria prep_bac->inoculate plate_setup->serial_dilute add_controls Designate Controls (Growth & Sterility) serial_dilute->add_controls add_controls->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect & Record MIC (Lowest concentration with no growth) incubate->read_mic validate Validate Assay (Check Controls) read_mic->validate

Workflow for the Broth Microdilution MIC Assay.

Part 2: Verification of Wound Healing Promotion

This compound is claimed to promote wound healing by selectively coagulating necrotic tissue and stimulating the regeneration of healthy tissue.[1][3] An in vitro scratch assay is a fundamental and widely used method to model and quantify the influence of a substance on collective cell migration, a key process in wound closure.[15][16][17]

Comparative Framework

The effect of this compound on cell migration will be compared against a negative and a positive control.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., sterile PBS or basal medium) to account for any effects of the vehicle itself.

  • Positive Control: A known stimulant of cell migration, such as a growth factor cocktail (e.g., containing EGF or PDGF) or a standard wound healing agent like Allantoin.

Experimental Protocol: In Vitro Scratch (Wound Healing) Assay

This protocol provides a step-by-step guide for performing a reproducible scratch assay.[15][18]

Objective: To assess the effect of this compound on the migration of cultured fibroblasts or keratinocytes, which are key cell types in skin repair.

Methodology:

  • Cell Culture:

    • Seed human dermal fibroblasts (or HaCaT keratinocytes) into a 12-well or 24-well plate.

    • Culture the cells in appropriate media until they form a confluent monolayer (70-80% confluence is often recommended to avoid confounding effects of cell proliferation).[18]

    • Causality Note: Using a confluent monolayer mimics the state of an intact epithelial or dermal layer before injury.[17]

  • Creating the "Wound":

    • Once confluent, gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, create a straight scratch down the center of the monolayer. A consistent, firm pressure is crucial for reproducibility.[15][18]

  • Treatment and Imaging:

    • Gently wash the wells with sterile PBS to remove detached cells.[19]

    • Replenish each well with fresh, low-serum medium containing the respective treatment: Vehicle Control, this compound (at various non-cytotoxic concentrations), or Positive Control.

    • Causality Note: Low-serum medium is used to minimize cell proliferation, ensuring that gap closure is primarily due to cell migration.[17]

    • Immediately capture the first image (T=0) of the scratch in predefined locations for each well using a phase-contrast microscope.[15]

  • Time-Lapse Monitoring:

    • Place the plate in a live-cell imaging incubator.

    • Capture images of the same predefined locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the gap in the control wells has closed.[18]

  • Data Analysis:

    • Quantify the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure using the formula: % Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

    • Plot the percentage of wound closure over time for each treatment group.

Data Presentation

Present the quantitative results in a table summarizing the key findings.

Treatment Group Wound Closure at 12h (%) Wound Closure at 24h (%) Time to 50% Closure (hours)
Vehicle Control[Experimental Result][Experimental Result][Experimental Result]
This compound (Low Conc.)[Experimental Result][Experimental Result][Experimental Result]
This compound (High Conc.)[Experimental Result][Experimental Result][Experimental Result]
Positive Control[Experimental Result][Experimental Result][Experimental Result]
Workflow Diagram

Scratch_Assay_Workflow cluster_setup Cell Culture & Wounding cluster_treatment Treatment & Monitoring cluster_quantify Quantification & Analysis seed_cells Seed cells to confluent monolayer create_scratch Create a linear scratch with a pipette tip seed_cells->create_scratch wash_cells Wash to remove displaced cells create_scratch->wash_cells add_media Add low-serum media with Test/Control agents wash_cells->add_media image_t0 Capture initial image (T=0) add_media->image_t0 time_lapse Incubate & image at regular intervals (Tx) image_t0->time_lapse measure_area Measure wound area at each time point time_lapse->measure_area calculate_closure Calculate % Wound Closure measure_area->calculate_closure plot_data Plot data and compare treatments calculate_closure->plot_data

Workflow for the In Vitro Scratch Assay.

Part 3: In Vivo Model Considerations and Pathway Context

While in vitro assays are critical for mechanistic understanding, verifying biological activity ultimately requires validation in a living system. An excisional wound model in rodents is a standard preclinical model for this purpose.[20]

Experimental Design Outline
  • Model: Full-thickness excisional wound model in rats or mice. Splinted models can be used to better mimic human healing, which relies more on granulation and re-epithelialization than contraction.[20]

  • Groups:

    • Vehicle Control: Application of the formulation base (e.g., hydrogel).

    • Positive Control: A commercially available and clinically approved wound healing agent.

    • This compound Group(s): Application of this compound in the vehicle at one or more concentrations.

  • Endpoints:

    • Macroscopic: Wound closure rate measured digitally at regular intervals.[20]

    • Histological: At study termination, wound tissue is analyzed using H&E and Masson's Trichrome stains to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammation.[20]

Signaling Pathway Context

Wound healing is a complex process orchestrated by numerous signaling pathways.[21] While the direct molecular targets of this compound are not fully elucidated, its action likely influences key pathways involved in inflammation, proliferation, and remodeling. The diagram below illustrates a simplified overview of these interconnected phases, providing a conceptual framework for where a topical agent like this compound might exert its effects.

Wound_Healing_Pathway injury Tissue Injury hemostasis Hemostasis (Platelet Aggregation, Coagulation) injury->hemostasis inflammation Inflammation (Neutrophil & Macrophage Influx) hemostasis->inflammation Release of Cytokines proliferation Proliferation (Fibroblast Migration, Angiogenesis, Re-epithelialization) inflammation->proliferation Growth Factor Release (PDGF, TGF-β) remodeling Remodeling (Collagen Deposition, Scar Maturation) proliferation->remodeling This compound This compound Action (Protein Coagulation, Antimicrobial Barrier) This compound->hemostasis Aids Hemostasis This compound->inflammation Modulates by creating antimicrobial barrier

Simplified schematic of wound healing phases.

Conclusion

The independent verification of this compound's biological activity requires a systematic, multi-tiered approach. By employing standardized in vitro assays like the MIC and scratch assays with appropriate comparators, researchers can generate robust, quantitative data on its antimicrobial and cell migration-modulating properties. These foundational studies are essential prerequisites for designing meaningful and ethically sound in vivo experiments. This guide provides the necessary framework to ensure that such investigations are conducted with scientific rigor, yielding trustworthy and reproducible results.

References

  • Title: How to do Wound Healing (Scratch)
  • Title: Minimum Inhibitory Concentration (MIC)
  • Title: What is the mechanism of Policresulen?
  • Source: vertexaisearch.cloud.google.
  • Title: Analytical review of multicenter studies with polycresulene for hemorrhoidal pathologies Source: PubMed URL
  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
  • Title: Wound healing assay | Abcam Source: Abcam URL
  • Source: vertexaisearch.cloud.google.
  • Title: In vitro wound-healing assay also known as the scratch assay Source: Moodle@Units URL
  • Title: Scratch Assay Protocol | Axion Biosystems Source: Axion Biosystems URL
  • Title: Choosing the Right Antiseptic: Povidone-Iodine vs.
  • Title: Policresulen - Wikipedia Source: Wikipedia URL
  • Title: Minimum inhibitory concentration - Wikipedia Source: Wikipedia URL
  • Title: Policresulen - Drug Targets, Indications, Patents - Patsnap Synapse Source: Patsnap Synapse URL
  • Title: Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Title: Technical Support Center: Refinement of Animal Models for Policresulen Efficacy in Wound Healing Source: Benchchem URL
  • Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)
  • Title: CN105758971A - Quality control method of policresulen vaginal suppository Source: Google Patents URL
  • Title: Policresulen to treat hypergranulation tissue around drainage tubes Source: PubMed URL
  • Title: Efficacy and tolerance of policresulen in the treatment of the genitourinary syndrome of menopause Source: Semantic Scholar URL
  • Title: Polyphenols in wound healing: unlocking prospects with clinical applications Source: PubMed URL
  • Title: Topical Antiseptics in Healthcare Source: Semantic Scholar URL
  • Title: A Comparative Analysis of Chlorhexidine-Based Topical Antiseptics Versus Standard Antibiotics for Skin and Mucosal Infections Source: Benchchem URL
  • Title: Policresulen to treat hypergranulation tissue around drainage tubes Source: ResearchGate URL
  • Title: Wound Antiseptics and European Guidelines for Antiseptic Application in Wound Treatment - PMC Source: PubMed Central URL
  • Title: Topical antiseptic cream instead of a topical antibiotic for minor skin infections?
  • Source: vertexaisearch.cloud.google.
  • Title: Oral chemical burns caused by topical application of policresulen: a case report - PMC Source: NIH URL
  • Title: Antimicrobial Quick Reference • LITFL • CCC Infectious diseases Source: LITFL URL
  • Title: Pullulan-Based Hydrogels in Wound Healing and Skin Tissue Engineering Applications: A Review Source: MDPI URL

Sources

A Comparative Guide to the Antimicrobial Efficacy of Dicresulene and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antimicrobial properties of Dicresulene, a specialized polymeric phenol, against traditional phenolic compounds such as phenol, cresol, and chlorocresol. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with standardized evaluation protocols to offer a comprehensive resource for assessing antimicrobial efficacy.

Introduction: The Enduring Role of Phenols in Antimicrobial Science

Phenolic compounds represent one of the earliest classes of antimicrobial agents, with phenol itself being the historical benchmark against which other disinfectants were measured.[1][2] Their fundamental structure, an aromatic ring with a hydroxyl group, is the basis for their microbicidal activity.[3] Over time, derivatives such as cresols (methylphenols) and halogenated phenols like chlorocresol were developed to enhance efficacy and safety.[4]

This compound (commonly known as Policresulen) is a more complex molecule. It is a polycondensation product of metacresolsulfonic acid and formaldehyde, resulting in a polymer with a high molecular weight.[5] This structural distinction underpins its unique mechanism of action and application profile, setting it apart from simpler phenolic compounds. This guide will dissect these differences, providing both the theoretical framework and the practical methodologies required for a robust comparative evaluation.

Mechanisms of Action: A Tale of Two Strategies

The antimicrobial efficacy of any compound is rooted in its mechanism of action at the cellular level. While both this compound and other phenols target microorganisms, they do so via fundamentally different pathways.

Simple Phenols: Disruption of the Cell Membrane

Phenol, cresol, and chlorocresol exert their primary antimicrobial effect by targeting the bacterial cell membrane.[6][7][8] Their mechanism can be summarized in a multi-step process:

  • Adsorption and Penetration: Being partially lipophilic, these phenols can partition into the lipid-rich bacterial cell membrane.[9]

  • Membrane Fluidity Alteration: They disrupt the structural integrity of the phospholipid bilayer, increasing its fluidity and permeability.[7][8]

  • Leakage of Intracellular Contents: This damage leads to the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.[9]

  • Enzyme Inactivation: At higher concentrations, phenols can penetrate the cell and denature essential cytoplasmic proteins and enzymes, leading to cell death.[3]

This membrane-centric attack makes them broadly effective against a range of Gram-positive and Gram-negative bacteria.[10] Gram-positive bacteria are often more susceptible due to the absence of an outer membrane, which can act as a barrier in Gram-negative organisms.[9]

This compound: Non-Specific Coagulation and Acidic Denaturation

This compound operates through a potent, non-specific physico-chemical assault that does not rely on specific cellular targets.[5] Its dual-pronged mechanism is highly effective for topical applications:

  • Protein and Nucleic Acid Coagulation: this compound is a powerful coagulant. It denatures proteins and nucleic acids upon contact, effectively destroying the cellular machinery of pathogenic microorganisms.[5]

  • Extreme Acidity: As a sulfonic acid derivative, this compound solutions are highly acidic. This low pH environment is inhospitable to most microbes and enhances the protein denaturation effect.[5]

This non-specific action means that the development of microbial resistance is highly unlikely. It acts as a "chemical debridement" agent, selectively coagulating necrotic or pathologically altered tissue while leaving healthy tissue largely unaffected.

Below is a diagram illustrating the distinct mechanisms.

G cluster_0 Simple Phenols (e.g., Cresol, Chlorocresol) cluster_1 This compound (Policresulen) p1 Phenol Molecule p2 Bacterial Cell Membrane (Phospholipid Bilayer) p1->p2 Partitions into p3 Increased Permeability & Fluidity p2->p3 Disrupts p4 Leakage of Ions, ATP, Nucleic Acids p3->p4 p5 Cell Lysis p4->p5 d1 This compound Polymer d2 Microbial Proteins & Nucleic Acids d1->d2 Direct Contact d3 Coagulation & Denaturation d2->d3 d4 Cell Death d3->d4

Caption: Contrasting mechanisms of simple phenols and this compound.

Comparative Efficacy Analysis

Directly comparing the efficacy of these compounds requires standardized metrics. While comprehensive head-to-head Minimum Inhibitory Concentration (MIC) data for this compound is not widely published due to its distinct topical application, we can draw comparisons from its known spectrum and the historical "Phenol Coefficient" metric for other disinfectants.

Phenol Coefficient: A Historical Benchmark

The Phenol Coefficient was a standard method used to evaluate a disinfectant's potency relative to phenol.[11][12] A coefficient greater than 1.0 indicates the disinfectant is more effective than phenol, while a coefficient less than 1.0 indicates it is less effective.[1][2]

Table 1: Comparison of Antimicrobial Properties

FeatureThis compound (Policresulen)PhenolCresolChlorocresol
Primary Mechanism Protein/Nucleic Acid Coagulation, Acidic Environment[5]Membrane Disruption, Protein DenaturationMembrane Disruption[6]Membrane Disruption, more potent than phenol
Antimicrobial Spectrum Broad-spectrum (Bacteria, Fungi, Protozoa)[5]Broad-spectrum (Bacteria, Fungi, Viruses)[10]Broad-spectrum germicide[4]Broad-spectrum (Gram+, Gram- bacteria, Fungi)[13]
Phenol Coefficient Not Applicable1.0 (Baseline)Generally 2-3 (Varies by isomer)~133 (vs. S. aureus)[1]
Optimal pH Highly AcidicActive across a range, higher in acidMore active in acidMore active in acid than alkaline solutions[14]
Resistance Potential Very Low (Non-specific mechanism)[5]LowLowLow
Primary Application Topical Antiseptic, HemostaticDisinfectant, historical antisepticDisinfectant, wood preservative[4]Preservative, Disinfectant[15]

Note: The phenol coefficient for Chloramine, a related compound, is cited to illustrate the concept of enhanced efficacy over phenol.

Interpreting the Data

From the table, it is clear that derivatives like cresol and especially chlorocresol are significantly more potent than phenol itself. Chlorocresol's high coefficient highlights the impact of halogenation on antimicrobial activity. This compound's efficacy is not measured on this scale because its mechanism and application are different. Its strength lies in its rapid, potent, and non-specific action on contact, making it highly suitable for treating localized infections and promoting wound healing, rather than for general surface disinfection.

Experimental Protocols for Efficacy Determination

To generate novel comparative data, standardized antimicrobial susceptibility testing (AST) is essential. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is a gold standard.[16][17]

Protocol: Determination of MIC and MBC via Broth Microdilution

This protocol provides a self-validating system for assessing the antimicrobial potency of a test compound.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[17]

Materials:

  • Test compounds (this compound, Phenol, Cresol, Chlorocresol)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Pipettes and sterile tips

Workflow Visualization:

Caption: Experimental workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Inoculum Preparation (Causality: Standardization is critical for reproducibility): a. Select 3-5 isolated colonies of the test organism from an overnight agar plate. b. Suspend in sterile saline. c. Adjust the turbidity to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[18] d. Perform a final dilution in CAMHB to achieve a target concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Causality: Serial dilution establishes a concentration gradient): a. Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial suspension from step 1d to wells 1 through 11. The final volume in each well is 100 µL. b. Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination (Trustworthiness: Visual confirmation against controls): a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the turbid growth control (well 11). The sterility control (well 12) should remain clear.[17][19]

  • MBC Determination (Trustworthiness: Confirms bactericidal vs. bacteriostatic activity): a. From each well that showed no visible growth (the MIC well and those with higher concentrations), plate a 10-20 µL aliquot onto a fresh TSA plate. b. Incubate the TSA plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[17]

Conclusion and Future Directions

This guide establishes that while this compound and simple phenols like cresol and chlorocresol are all effective antimicrobials, their performance and applications are dictated by fundamentally different mechanisms of action.

  • Simple phenols (cresol, chlorocresol) demonstrate superior potency to the baseline phenol, acting primarily through membrane disruption. Their efficacy can be quantitatively compared using standardized MIC/MBC assays and historical metrics like the phenol coefficient.

  • This compound employs a potent, non-specific coagulation mechanism that makes it an excellent topical agent where rapid, broad-spectrum action is required and resistance is a concern.

For drug development professionals, the choice of agent depends entirely on the intended application. For surface disinfection or preservation in formulations, chlorinated phenols offer high potency. For topical treatment of infections, particularly in wound care, this compound provides a unique combination of antimicrobial, hemostatic, and debriding properties. Future research should focus on generating direct comparative data under conditions that simulate clinical use, such as in biofilm models, to further elucidate the relative advantages of these powerful compounds.

References

  • MDPI. (n.d.). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Available at: [Link]

  • Microbiology Online. (2020). phenol coefficient test microbiology | Evaluation of Disinfectants | Rideal walker Test. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC. Available at: [Link]

  • Microbe Online. (2024). Phenol coefficient test: Significance and symbolism. Available at: [Link]

  • Wikipedia. (n.d.). Phenol coefficient. Available at: [Link]

  • LibreTexts Media. (n.d.). 9.2 Testing the Effectiveness of Antiseptics and Disinfectants. Available at: [Link]

  • MDPI. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Available at: [Link]

  • PharmaState Academy. (n.d.). TESTING OF DISINFECTANTS. Available at: [Link]

  • IIP Series. (n.d.). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available at: [Link]

  • Wikipedia. (n.d.). p-Chlorocresol. Available at: [Link]

  • Ataman Kimya. (n.d.). CHLOROCRESOL. Available at: [Link]

  • PubMed. (2024). Natural phenolic compounds: Antimicrobial properties, antimicrobial mechanisms, and potential utilization in the preservation of aquatic products. Available at: [Link]

  • Ataman Kimya. (n.d.). Chlorocresol. Available at: [Link]

  • Britannica. (n.d.). Cresol | Solvent, Disinfectant, Antiseptic. Available at: [Link]

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Tiiip. (2025). Chlorocresol. Available at: [Link]

  • University of Hertfordshire. (n.d.). P-chlorocresol. Available at: [Link]

  • WorldFish. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial adhesive films by plasma-enabled polymerisation of m-cresol. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria - PMC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC. Available at: [Link]

  • Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Mechanisms of Antibacterial Action of Three Monoterpenes - PMC. Available at: [Link]

  • MDPI. (n.d.). An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals. Available at: [Link]

  • PubMed. (n.d.). Anti-proliferative and antibacterial in vitro evaluation of the polyurethane nanostructures incorporating pentacyclic triterpenes. Available at: [Link]

  • ResearchGate. (n.d.). MIC value (¯g/mL) of selected compounds (112). Available at: [Link]

  • National Institutes of Health (NIH). (2024). In vitro activity of antibiotics potentially effective against difficult-to-treat strains of Gram-negative rods: retrospective study - PMC. Available at: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Available at: [Link]

  • MDPI. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Available at: [Link]

  • UCLA Health. (2024). Antimicrobial Susceptibility Summary. Available at: [Link]

  • PubMed. (n.d.). Phenolic Compounds in Antimicrobial Therapy. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Research and Reviews. (2016). Phenol-An effective antibacterial Agent. Available at: [Link]

  • Wolverhampton Intellectual Repository and E-Theses. (n.d.). An in-vitro study investigating current and novel antimicrobial agents as potential topical treatments for cutaneous infections caused by bacteria, fungi and Leishmania. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC. Available at: [Link]

Sources

A Guide to the Comprehensive Validation of Dicresulene as a Certified Reference Material (CRM)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical quality control and research, the reliability of analytical measurements is paramount. This reliability hinges on the use of highly characterized, stable, and homogenous Certified Reference Materials (CRMs). Dicresulene, a polymeric condensation product of m-cresolsulfonic acid and formaldehyde, is utilized for its antiseptic and astringent properties.[1][2][3] Establishing a CRM for this compound is critical for ensuring batch-to-batch consistency, validating analytical methods, and meeting stringent regulatory requirements. This guide provides a comprehensive framework for the validation of this compound as a CRM, detailing the necessary experimental protocols and data to support its certification. The methodologies described are grounded in the principles outlined by international standards such as ISO 17034, ISO Guide 35, and pharmacopeial guidelines.[4][5][6]

Introduction: The Imperative for a this compound CRM

A Certified Reference Material is a standard of the highest order, providing metrological traceability for a specified property.[7] For a complex polymeric material like this compound, a CRM is not just a well-characterized batch; it is a guarantee of quality that underpins the entire manufacturing and quality control lifecycle. Its intended use spans from the calibration of analytical instruments and method validation to serving as a definitive benchmark in regulatory submissions.[8][9]

The validation process for a CRM is a rigorous, multi-step endeavor designed to unequivocally confirm its identity, purity, assigned property value (assay), stability, and homogeneity. This guide will walk through the critical analytical pillars required to elevate a candidate batch of high-purity this compound to the status of a CRM.

Chapter 1: Foundational Pillar - Identity Confirmation

The first step in CRM validation is to unambiguously confirm the chemical structure of the material. This is not a mere formality but a crucial step to ensure that the material is, in fact, this compound. Given its polymeric nature—a chain of methylene-bridged m-cresolsulfonic acid units—a combination of spectroscopic techniques is required.

Rationale for Orthogonal Identity Testing

No single technique can fully elucidate the complex structure of a polymer. Therefore, we employ a suite of orthogonal methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the monomeric unit structure, the nature of the methylene bridges, and the substitution pattern on the aromatic rings.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the sulfonic acid (-SO₃H), hydroxyl (-OH), and aromatic ring vibrations, providing a unique molecular fingerprint.

  • Mass Spectrometry (MS): While challenging for polymers, techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can help determine the distribution of polymer chain lengths and confirm the repeating unit mass.

Experimental Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound candidate material. Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation of all protons), and a sufficient number of scans (e.g., 16-64) to achieve an excellent signal-to-noise ratio.

  • Data Processing & Interpretation: Process the spectrum using appropriate software (e.g., applying a Fourier transform, phase correction, and baseline correction). Integrate the signals and compare the chemical shifts and coupling patterns to the expected structure of the this compound repeating unit.

Technique Parameter Expected Result for this compound
¹H NMR Chemical Shifts (ppm)Aromatic protons, methylene bridge protons, methyl group protons in characteristic regions.
FTIR Wavenumbers (cm⁻¹)Strong, broad O-H stretch; S=O stretches for sulfonic acid; C=C aromatic stretches.
Mass Spec. m/zDistribution of peaks corresponding to different oligomer lengths of the polymer.

Chapter 2: The Purity Profile - A Multi-Method Assessment

A CRM must have a comprehensively characterized purity profile. This involves not only quantifying the main component but also identifying and quantifying all significant impurities. The "purity" value is not a single measurement but a composite value derived from multiple analytical techniques.

Rationale for a Mass Balance Approach

For a complex material like this compound, a 100% purity assumption based on a single chromatographic method is insufficient. A mass balance approach is the most scientifically sound and defensible strategy. This involves summing the percentages of all identified impurities (e.g., related substances, residual solvents, water, non-combustible material) and subtracting this total from 100%.

Workflow for CRM Purity Assignment

Caption: Workflow for assigning purity via a mass balance approach.

Experimental Protocol: HPLC-UV for Related Substances

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying organic impurities (e.g., starting materials, side-products, and different oligomers).[10][11]

  • Chromatographic Conditions:

    • Column: A robust reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is necessary to resolve the wide range of polar components. For example:

      • Mobile Phase A: 0.1% Phosphoric Acid in Water

      • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with a high aqueous percentage and gradually increase the organic modifier to elute less polar components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound and key impurities absorb, typically around 280 nm.[10]

    • Column Temperature: 30 °C to ensure reproducible retention times.

  • System Suitability: Before analysis, inject a system suitability solution containing this compound and known impurities. Verify that the system meets pre-defined criteria for resolution, tailing factor, and theoretical plates, as per pharmacopeial guidelines (e.g., USP <621>).

  • Sample Analysis: Prepare the sample solution by accurately weighing the candidate material and dissolving it in a suitable diluent (e.g., water or mobile phase A) to a known concentration (e.g., 0.5 mg/mL).[11]

  • Quantification: Use an area normalization method to estimate the percentage of each impurity. For known impurities, use their respective reference standards for accurate quantification.

Impurity Type Analytical Technique Typical Acceptance Criteria
Organic/Related SubstancesHPLC-UVAny single unknown impurity ≤ 0.10%; Total impurities ≤ 0.5%
Residual SolventsHeadspace GC-MSConforms to ICH Q3C / USP <467> limits
Water ContentKarl Fischer TitrationReport value (typically ≤ 1.0%)
Inorganic ImpuritiesSulphated Ash≤ 0.1%

Chapter 3: The Certified Value - Quantitative Assay

The assay is the certified property value of the CRM. For this compound, traditional chromatographic assays against a pre-existing standard are not ideal for establishing a primary standard. Instead, a primary method like Quantitative NMR (qNMR) is preferred.

Rationale for qNMR

qNMR is a direct, primary ratio method that allows for the quantification of a substance without needing a reference standard of the same substance. It relies on comparing the integral of a specific analyte proton signal to the integral of a known, certified internal standard. Its high precision and direct traceability to the SI unit of mass make it an ideal choice for CRM characterization.

Experimental Protocol: Quantitative NMR (qNMR)
  • Selection of Internal Standard (IS): Choose a high-purity, stable, and certified IS with a simple proton spectrum that has at least one signal well-resolved from any analyte signals. Maleic acid or 1,4-Dioxane are common choices.

  • Sample Preparation:

    • Accurately weigh the this compound candidate material into a vial.

    • Accurately weigh a suitable amount of the certified IS into the same vial.

    • Dissolve both completely in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons being measured) and a 90-degree pulse angle to ensure accurate signal integration.

  • Calculation: The assay of this compound is calculated using the following formula:

    Assay (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass (of the repeating monomeric unit for this compound)

    • m = Mass

    • P = Purity of the Internal Standard

Chapter 4: Ensuring Long-Term Reliability - Stability & Homogeneity

A CRM's certified value is only valid if it remains stable over time and is consistent across all dispensed units. The protocols for assessing stability and homogeneity are defined by ISO Guide 35.[5][12]

Stability Assessment

The goal is to establish a re-test date and recommended storage conditions. This involves both long-term and accelerated stability studies.

  • Protocol: Store aliquots of the CRM candidate in its final packaging at various conditions as per ICH Q1A(R2) guidelines. For example:

    • Long-Term: 25 °C / 60% RH

    • Accelerated: 40 °C / 75% RH

  • Testing: At pre-defined time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze samples from each condition for purity (HPLC) and assay (qNMR).

  • Evaluation: Analyze the data for any degradation trends. The absence of significant change under accelerated conditions provides confidence in long-term stability.

Homogeneity Assessment

Homogeneity studies ensure that every unit (e.g., vial) of the CRM has the same property value within the stated uncertainty.

  • Protocol: Select a statistically relevant number of units from across the entire batch (e.g., 15 units). Take multiple samples from different locations within each unit.

  • Testing: Analyze all samples for the certified property (assay) using a high-precision method (e.g., HPLC or qNMR).

  • Evaluation: Use statistical analysis (e.g., ANOVA) to confirm that there is no significant difference between units. The variation observed contributes to the overall uncertainty budget of the CRM.

CRM Validation Decision Workflow

CRM_Validation_Workflow cluster_characterization Comprehensive Characterization cluster_performance Performance Verification start Candidate Material Batch identity Identity Confirmation (NMR, FTIR, MS) start->identity purity Purity Profile (Mass Balance) identity->purity assay Assay Assignment (qNMR) purity->assay homogeneity Homogeneity Study assay->homogeneity stability Stability Study homogeneity->stability decision Data Meets All Pre-defined Specs? stability->decision pass Certification as CRM decision->pass Yes fail Batch Fails Validation decision->fail No

Caption: Decision workflow for the certification of a reference material.

Conclusion

The validation of this compound as a Certified Reference Material is a scientifically demanding but essential process. It requires a combination of orthogonal analytical techniques, adherence to international standards, and a meticulous approach to data analysis. By following the framework outlined in this guide—confirming identity, establishing a comprehensive purity profile, assigning a traceable assay value, and verifying homogeneity and stability—a producer can establish a CRM with the highest degree of confidence. This, in turn, provides the pharmaceutical industry with the critical tool needed to ensure the quality, safety, and efficacy of this compound-containing products.

References

  • The ANSI Blog. (2024, February 15). What Is ISO 17034? Retrieved from ANSI Blog.[4]

  • ICH. (2025, July 31). ICH guideline Q2 (R1): Significance and symbolism. Retrieved from ICH.

  • LGC Standards. European Pharmacopoeia (Ph. Eur.) Reference Materials. Retrieved from LGC Standards.[13]

  • Labmix24. European Pharmacopoeia (Ph. Eur.) Reference Standards. Retrieved from Labmix24.[14]

  • ICH. Quality Guidelines. Retrieved from International Council for Harmonisation.[15]

  • ECA Academy. (2005, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy.[16]

  • CPHI Online. Ph. Eur. Reference Standards | EDQM. Retrieved from CPHI Online.[17]

  • iTeh Standards. (2017, August 20). ISO Guide 35:2017 - Reference materials — Guidance for characterization and assessment of homogeneity and stability. Retrieved from iTeh Standards.[5]

  • JRC Publications Repository. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Retrieved from JRC Publications Repository.[6]

  • ResearchGate. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Retrieved from ResearchGate.[18]

  • International Organization for Standardization. (2016, November 1). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from ISO.[19]

  • SpringerLink. (2018). Principles for the assessment of homogeneity and stability in the new ISO Guide 35:2017. Retrieved from Springer.[12]

  • EDQM. Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from European Directorate for the Quality of Medicines & HealthCare.[20]

  • ChemicalBook. (2023, May 15). This compound | 78480-14-5. Retrieved from ChemicalBook.[1]

  • United States Pharmacopeia. (2025, December 10). USP Reference Standards- General Chapters. Retrieved from USP.[21]

  • NATA. Reference Materials Producers (ISO 17034) Accreditation. Retrieved from NATA.[7]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate.[22]

  • European Pharmacopoeia. European Pharmacopoeia – New online-only 12th Edition. Retrieved from EDQM.[23]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH.[24]

  • uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from uspbpep.com.[25]

  • iTeh Standards. (2017). ISO Guide 35: Reference materials — Guidance for characterization and assessment of homogeneity and stability. Retrieved from iTeh Standards.[26]

  • Scribd. ISO GUIDE 35(2017). Retrieved from Scribd.[27]

  • iTeh Standards. ISO-Guide-35-2006.pdf. Retrieved from iTeh Standards.[28]

  • USP. <11> USP REFERENCE STANDARDS. Retrieved from USP.[29]

  • US Pharmacopeia. FAQs: Reference Standards. Retrieved from USP.[30]

  • Pharmuni. (2024, December 2). US Pharmacopeia Overview: General Chapters Categories. Retrieved from Pharmuni.[31]

  • Pharmaffiliates. CAS No : 78480-14-5 | Product Name : this compound. Retrieved from Pharmaffiliates.[2]

  • Simson Pharma Limited. This compound | CAS No- 78480-14-5. Retrieved from Simson Pharma Limited.

  • Benchchem. A Comparative Guide to Analytical Methods for Policresulen: HPLC vs. Spectrodensitometry. Retrieved from Benchchem.[10]

  • Google Patents. (2021). CN112526032B - Method for detecting policresulen. Retrieved from Google Patents.[11]

  • ARO Scientific. (2025, May 8). Method validation using Certified Reference Materials (CRMs). Retrieved from ARO Scientific.[8]

  • Springer. (2021, July 21). Development and certification of a reference material for zearalenone in maize germ oil. Retrieved from Springer.[32]

  • Fisher Scientific. Certified Reference Materials and Standards. Retrieved from Fisher Scientific.[9]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. Retrieved from MRIGlobal.[33]

  • ResearchGate. (2013, July 29). Are Certified Reference Materials an Effective Tool for Method Validation? Retrieved from ResearchGate.[34]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. Retrieved from Acta Poloniae Pharmaceutica.[35]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Retrieved from NADLE.[36]

  • YouTube. (2016, July 18). HPLC for Active Ingredients Separation and Quantification. Retrieved from YouTube.[37]

  • Wikipedia. m-Cresol. Retrieved from Wikipedia.[38]

  • PubChem - NIH. Policresulen. Retrieved from PubChem.[3]

Sources

A Comparative Guide to the Synthesis of Dicresulene: An In-depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Dicresulene, a polymeric condensation product, is a valuable active pharmaceutical ingredient (API) known for its antiseptic and hemostatic properties. Its synthesis, while conceptually straightforward, involves a polycondensation reaction that is highly sensitive to various process parameters. This guide provides a comprehensive comparative analysis of the synthesis methods for this compound, offering insights into the causality behind experimental choices and providing the necessary data for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Core of this compound Synthesis: Acid-Catalyzed Polycondensation

The fundamental and most widely employed method for synthesizing this compound is the acid-catalyzed polycondensation of metacresol-sulfonic acid with formaldehyde.[1] This reaction forges a polymer chain where metacresol-sulfonic acid monomers are linked by methylene bridges, resulting in a complex mixture of polymer chains of varying lengths.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Metacresol-sulfonic Acid Metacresol-sulfonic Acid Polycondensation Polycondensation Metacresol-sulfonic Acid->Polycondensation Formaldehyde Formaldehyde Formaldehyde->Polycondensation Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Polycondensation This compound (Policresulen) This compound (Policresulen) Polycondensation->this compound (Policresulen)

Caption: General synthetic pathway for this compound.

While the core reactants remain consistent, the nuances of the reaction conditions significantly influence the final product's characteristics, including molecular weight distribution, purity, and ultimately, its therapeutic efficacy.

Comparative Analysis of Synthesis Parameters

A direct, side-by-side comparative study detailing the influence of various reaction parameters on this compound synthesis is not extensively documented in publicly available literature. However, by drawing parallels from the broader field of phenol-formaldehyde resin synthesis and analyzing related patents, we can construct a comparative framework to guide optimization. The following table summarizes key parameters and their anticipated impact on the synthesis.

ParameterMethod A (Conventional)Method B (Optimized)Rationale and Impact on Product Characteristics
Catalyst Strong mineral acids (e.g., H₂SO₄)Solid acid catalysts (e.g., sulfonated resins) or milder organic acids (e.g., p-toluenesulfonic acid)Strong acids can lead to side reactions and darker product color. Solid acid catalysts offer easier removal and potential for recycling, leading to a purer product with better color.[2]
Temperature Elevated temperatures (e.g., 100-130°C)Moderate temperatures (e.g., 80-100°C) with precise controlHigher temperatures accelerate the reaction but can also promote uncontrolled cross-linking and broader molecular weight distribution.[1][3] Moderate temperatures allow for better control over the polymerization process, leading to a more defined product.
Reaction Time Prolonged (e.g., >6 hours)Optimized based on in-process monitoring (e.g., viscosity)Longer reaction times generally lead to higher molecular weight polymers. However, excessive time can result in insoluble, highly cross-linked products. In-process controls allow for termination of the reaction when the desired polymer chain length is achieved.[3]
Reactant Molar Ratio (Formaldehyde:Metacresol-sulfonic acid) Equimolar or slight excess of formaldehydeStoichiometrically controlled, potentially substoichiometric formaldehydeThe molar ratio is a critical determinant of the polymer's molecular weight and degree of cross-linking. A higher formaldehyde ratio generally leads to a more cross-linked and higher molecular weight polymer. Precise control is necessary to achieve the desired therapeutic properties.
Solvent Often neat (no solvent) or aqueousHigh-boiling point organic solvents (e.g., xylene) for azeotropic water removalPerforming the reaction neat is common, but the water produced during condensation can affect the reaction equilibrium. Using a solvent that allows for azeotropic removal of water can drive the reaction towards completion and potentially lead to a higher molecular weight polymer.

Experimental Protocols: A Tale of Two Methodologies

To provide a practical perspective, this section outlines two distinct, hypothetical protocols for the synthesis of this compound, representing a conventional and an optimized approach.

Protocol 1: Conventional High-Temperature Synthesis

This method represents a traditional approach, prioritizing reaction speed through the use of high temperatures and a strong acid catalyst.

Materials:

  • Metacresol-sulfonic acid

  • Formaldehyde (37% aqueous solution)

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge the metacresol-sulfonic acid.

  • Slowly add the concentrated sulfuric acid as a catalyst while stirring.

  • Heat the mixture to 110°C.

  • Add the formaldehyde solution dropwise over a period of 1 hour, maintaining the temperature between 110-120°C.

  • After the addition is complete, maintain the reaction mixture at 120°C for 6-8 hours.

  • Monitor the reaction progress by observing the increase in viscosity.

  • Once the desired viscosity is reached, cool the reaction mixture to room temperature.

  • The crude this compound is then purified by precipitation in a suitable non-solvent followed by washing and drying.

Protocol 2: Optimized Moderate-Temperature Synthesis with Solid Acid Catalyst

This protocol focuses on achieving a more controlled polymerization, leading to a product with a potentially narrower molecular weight distribution and improved purity.

Materials:

  • Metacresol-sulfonic acid

  • Paraformaldehyde

  • Sulfonated polystyrene resin (solid acid catalyst)

  • Toluene

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a reflux condenser, and a thermometer, charge the metacresol-sulfonic acid, toluene, and the sulfonated polystyrene resin.

  • Heat the mixture to 90°C with vigorous stirring to ensure a homogeneous suspension.

  • Add paraformaldehyde in portions over 2 hours, maintaining the temperature at 90-95°C.

  • Reflux the mixture, azeotropically removing the water formed during the reaction via the Dean-Stark trap.

  • Continue the reaction for 4-6 hours, monitoring the viscosity of the reaction mixture.

  • Once the target viscosity is achieved, cool the mixture and filter to remove the solid acid catalyst.

  • The toluene is removed under reduced pressure to yield the crude this compound.

  • Purify the product by dissolving it in a suitable solvent and precipitating it with a non-solvent, followed by thorough washing and drying.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in a typical this compound synthesis process, from reactant preparation to final product purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactants Reactant Charging (Metacresol-sulfonic acid, Formaldehyde, Catalyst) Heating Heating to Reaction Temperature Reactants->Heating Polycondensation Polycondensation (Methylene Bridge Formation) Heating->Polycondensation Monitoring In-process Monitoring (e.g., Viscosity) Polycondensation->Monitoring Monitoring->Polycondensation Continue Cooling Cooling of Reaction Mixture Monitoring->Cooling Complete Purification Purification (Precipitation, Washing, Drying) Cooling->Purification Final_Product This compound (API) Purification->Final_Product

Caption: A typical workflow for the synthesis of this compound.

Trustworthiness and Self-Validation in Synthesis

A robust synthesis protocol is inherently self-validating. This is achieved through rigorous in-process controls and comprehensive final product characterization. For this compound synthesis, key validation points include:

  • Viscosity Monitoring: A direct indicator of the polymer's molecular weight. Establishing a target viscosity range ensures batch-to-batch consistency.

  • Spectroscopic Analysis (FTIR, NMR): Confirms the chemical structure of the polymer, ensuring the presence of the expected functional groups and linkages.

  • Chromatographic Analysis (GPC/SEC): Determines the molecular weight distribution (Mw, Mn, and PDI), a critical quality attribute for polymeric APIs.

  • Purity Analysis (HPLC): Quantifies residual monomers and other process-related impurities.

By implementing these analytical techniques, researchers can ensure the synthesis is proceeding as expected and that the final product meets the required quality standards.

Conclusion: A Path to Optimized this compound Synthesis

The synthesis of this compound via acid-catalyzed polycondensation offers a reliable route to this important pharmaceutical agent. While a single, universally "best" method does not exist, this guide has illuminated the critical process parameters and their impact on the final product. An optimized approach, characterized by moderate reaction temperatures, the use of milder or recyclable catalysts, and stringent in-process controls, is more likely to yield a high-purity product with a controlled molecular weight distribution. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the successful and reproducible synthesis of this compound.

References

  • CN109160986B - Modified m-cresol-phenol-formaldehyde resin, preparation method and rubber composition thereof - Google Patents. [URL: https://patents.google.
  • The Effect of Specimen Temperature on the Polymerization of a Resin-Composite - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21798590/]
  • Comparative analysis of Ziegler-Natta vs. metallocene catalysts for 4M1P polymerization - Benchchem. [URL: https://www.benchchem.com/product/b2131]
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. [URL: https://www.orgsyn.org/demo.aspx?prep=v100p0335]
  • Comparison of Support Effects on Phillips and Metallocene Catalysts - MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1183]
  • P1: Synthesis Optimization and Characterization of Polymeric Microgels - CORE. [URL: https://core.ac.uk/display/144910336]
  • A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis - Benchchem. [URL: https://www.benchchem.com/product/b2131]
  • Second-Generation meta -Phenolsulfonic Acid–Formaldehyde Resin as a Catalyst for Continuous-Flow Esterification - ResearchGate. [URL: https://www.researchgate.
  • Effect of Temperature and Polymerization Time on Polymerization a - ResearchGate. [URL: https://www.researchgate.
  • Effect of Temperature on Polymer - Polymers - Engineering Chemistry 1 - YouTube. [URL: https://www.youtube.
  • How Does Temperature Affect Polymer Density? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.
  • A Comparative Guide to HPLC and TLC Methods for the Analysis of Policresulen - Benchchem. [URL: https://www.benchchem.com/product/b2131]
  • Rapid and Efficient Optimization of Poly(1,2-Ethanediol Citrate) Synthesis Based on Magic Squares' Various Methods - MDPI. [URL: https://www.mdpi.com/2073-4360/15/1/175]
  • An In-depth Technical Guide to the Synthesis Mechanism of Formaldehyde Naphthalene-2-Sulfonic Acid Polymer - Benchchem. [URL: https://www.benchchem.com/product/b2131]
  • An Overview of the Different Types of Catalysts in Organic Synthesis - ResearchGate. [URL: https://www.researchgate.
  • The Synthesis and Properties of Cresol-Containing Phenol Formaldehyde Novolacs and Crosslinked Copolymers Based on Them | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/308960892_The_Synthesis_and_Properties_of_Cresol-Containing_Phenol_Formaldehyde_Novolacs_and_Crosslinked_Copolymers_Based_on_Them]
  • Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. [URL: https://www.ijc.ir/article_30107.html]
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/19/91]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7265893/]
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. [URL: https://www.benchchem.com/product/b2131]
  • Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10003050/]
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/067.shtm]
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. [URL: https://www.mdpi.com/1424-8247/15/8/1009]
  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6575]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dicresulene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of chemical safety requires a nuanced, evidence-based approach that extends beyond mere compliance. It demands a deep, causal understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Dicresulene. Our objective is to instill a culture of safety by explaining the scientific rationale behind each procedural step, ensuring every protocol is a self-validating system of protection.

The this compound Hazard Profile: A Case for Prudent Caution

This compound, chemically known as 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], belongs to the aromatic sulfonic acid family.[1][2] While some supplier Safety Data Sheets (SDS), particularly for the diammonium salt form, may classify the compound as "not a hazardous substance or mixture," this should be interpreted with expert caution.[3] The fundamental chemistry of aromatic sulfonic acids points toward a potential for irritation and corrosive action upon contact with skin and eyes.[4]

The core principle of laboratory safety dictates that we treat substances with conflicting or incomplete hazard data with a higher degree of vigilance. Therefore, the recommendations within this guide are grounded in the broader hazard class of sulfonic acids and corrosive materials, ensuring a robust margin of safety for all personnel.

Core Directive: A Multi-Layered Defense Strategy

Effective protection from chemical hazards is not achieved through a single piece of equipment but through an integrated system of engineering controls and Personal Protective Equipment (PPE). The primary engineering control for handling this compound, especially when manipulating solids or preparing solutions, is a certified chemical fume hood.[5][6] PPE serves as the critical final barrier between the researcher and the chemical.

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid this compound Chemical Splash GogglesNitrile or Neoprene GlovesFull-Length Lab CoatRecommended if outside a fume hood
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloving recommended)Full-Length Lab Coat & Chemical-Resistant ApronNot required if performed in a fume hood
Routine Handling of Dilute Solutions (<1%) Safety Glasses with Side ShieldsNitrile GlovesFull-Length Lab CoatNot required
Cleaning Spills Chemical Splash Goggles & Face ShieldButyl Rubber or other heavy-duty chemical-resistant glovesChemical-Resistant Apron or SuitAir-purifying respirator with acid gas cartridges may be required for large spills

In-Depth Analysis of PPE Selection

Eye and Face Protection: The Non-Negotiable First Line

Acidic and potentially corrosive compounds pose a significant and immediate threat to vision.[7]

  • Safety Glasses with Side Shields: Provide a minimum level of protection suitable only for handling very dilute, low-volume solutions.

  • Chemical Splash Goggles: These are mandatory for most procedures, including weighing solids and preparing solutions. They form a seal around the eyes, offering superior protection from splashes and airborne powder.[8]

  • Face Shields: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing, such as when preparing stock solutions or handling larger volumes.[4][7] This combination protects the entire face from direct contact.

Hand Protection: Selecting the Right Material

Skin contact with sulfonic acids can lead to irritation or chemical burns.[4] The choice of glove material is therefore critical.

  • Material: Nitrile or neoprene gloves are suitable for general handling and provide good resistance to a range of chemicals.[9] For prolonged contact or when handling concentrated solutions, butyl rubber gloves offer enhanced protection.[5]

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Double-Gloving: For tasks with a higher risk of contamination, such as preparing stock solutions, wearing two pairs of gloves allows for the safe removal of the outer, contaminated layer without exposing the skin.

Body Protection: Shielding Against Spills and Splashes
  • Lab Coat: A full-length, long-sleeved lab coat is the minimum requirement for any work with this compound.[8]

  • Chemical-Resistant Apron: When handling concentrated solutions or larger quantities where splashes are a real possibility, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]

Respiratory Protection: Mitigating Inhalation Risks

While the vapor pressure of this compound is low, the fine powder can become airborne during weighing and transfer.

  • Fume Hood: All work that may generate dust or aerosols should be conducted within a chemical fume hood to minimize inhalation exposure.[6]

  • Respirator: If a fume hood is not available for weighing operations, a NIOSH-approved air-purifying respirator equipped with cartridges for acid gases and particulates should be used.[7] Respirator use requires proper fit-testing and training as mandated by OSHA.

Procedural Guidance: From Preparation to Disposal

Experimental Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Plan to use This compound task What is the task? start->task solid_or_liquid Solid or Liquid form? task->solid_or_liquid Handling/Manipulation spill_cleanup Spill Cleanup task->spill_cleanup Emergency weigh_solid Weighing Solid solid_or_liquid->weigh_solid Solid prep_solution Preparing Solution solid_or_liquid->prep_solution Liquid (Concentrated) use_dilute Using Dilute Solution solid_or_liquid->use_dilute Liquid (Dilute) in_hood Work in Fume Hood? weigh_solid->in_hood weigh_hood Goggles, Lab Coat, Nitrile Gloves in_hood->weigh_hood Yes weigh_bench Goggles, Lab Coat, Nitrile Gloves, Respirator (N95/P100) in_hood->weigh_bench No prep_hood Goggles, Face Shield, Lab Coat, Apron, Double Nitrile Gloves prep_solution->prep_hood use_dilute_ppe Safety Glasses, Lab Coat, Nitrile Gloves use_dilute->use_dilute_ppe spill_ppe Goggles, Face Shield, Apron/Suit, Butyl Gloves, Respirator (if needed) spill_cleanup->spill_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dicresulene
Reactant of Route 2
Reactant of Route 2
Dicresulene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.